2-Amino-5-methoxypyridine
Description
Properties
IUPAC Name |
5-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKJHILCYUUVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462174 | |
| Record name | 2-AMINO-5-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10167-97-2 | |
| Record name | 2-AMINO-5-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-5-methoxypyridine CAS number 10167-97-2
This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the utility, synthesis, and application of 2-Amino-5-methoxypyridine (CAS 10167-97-2).[1]
CAS Number: 10167-97-2 IUPAC Name: 5-Methoxypyridin-2-amine Molecular Formula: C₆H₈N₂O Molecular Weight: 124.14 g/mol [1][2][3]
Executive Summary
This compound is a critical heterocyclic building block in modern medicinal chemistry, particularly within the oncology and immunology sectors.[1] Distinguished by its electron-rich 2-aminopyridine core, it serves as a privileged scaffold for designing ATP-competitive kinase inhibitors.[1] The 5-methoxy substituent plays a dual role: it blocks metabolic oxidation at the susceptible C5 position and electronically tunes the basicity of the ring nitrogen, enhancing hydrogen bond acceptor capability in the kinase hinge region. This guide details its physicochemical profile, industrial synthesis, and application in structure-based drug design (SBDD).[1]
Chemical Profile & Structural Analysis[1][4][5]
Physicochemical Properties
The compound exists as a low-melting solid or viscous liquid depending on purity and ambient conditions.[1] It functions as a mono-acidic base, with protonation occurring preferentially at the ring nitrogen (N1) rather than the exocyclic amine.[1]
| Property | Value | Notes |
| Appearance | Yellow to brown crystalline solid/liquid | Melts near body temperature (~38°C).[1] |
| Boiling Point | 130°C @ 10 mmHg | High vacuum distillation required for purification.[1] |
| pKa (Predicted) | ~7.1 - 7.3 (Conjugate Acid) | The 5-OMe group (+M effect) increases basicity relative to 2-aminopyridine (pKa 6.86).[1] |
| LogP | 0.5 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| Solubility | DMSO, Methanol, DCM | Limited solubility in non-polar alkanes. |
Electronic Structure & Reactivity
The 2-amino group acts as a strong electron donor (+M), activating the pyridine ring towards electrophilic aromatic substitution (EAS).[1] The 5-methoxy group reinforces this activation.[1]
-
C3 Position (Ortho to amine): Highly nucleophilic.[1] Susceptible to halogenation (e.g., NBS bromination) to generate 3-bromo-intermediates.[1]
-
Exocyclic Amine: Weakly nucleophilic due to resonance delocalization into the ring.[1] Requires strong electrophiles or catalysis (e.g., Buchwald-Hartwig) for functionalization.[1]
Synthetic Routes & Optimization
Two primary strategies exist for accessing CAS 10167-97-2. The choice depends on scale and starting material availability.[1]
Route A: Nucleophilic Aromatic Substitution (Industrial Preferred)
This route avoids hazardous nitration steps and utilizes the commercially available 2-amino-5-bromopyridine.[1]
-
Reagents: Sodium Methoxide (NaOMe), Copper (Cu) powder or CuI catalyst.[1]
-
Solvent/Conditions: Methanol/DMF, 120–150°C (Sealed vessel/Autoclave).
-
Mechanism: Ullmann-type coupling where the methoxide displaces the bromide.[1]
-
Critical Control Point: Complete removal of copper residues is essential for pharmaceutical grade material (use EDTA wash or scavenger resins).[1]
Route B: Reduction of Nitro-Heterocycles (Historical)[1]
-
Precursor: 3-Methoxypyridine.[1]
-
Step 1: Nitration (HNO₃/H₂SO₄) yields 2-nitro-5-methoxypyridine (regioselectivity can be poor).[1]
-
Step 2: Catalytic Hydrogenation (H₂, Pd/C) or Fe/HCl reduction.[1]
-
Drawback: Handling of energetic nitro-pyridines poses safety risks at scale.[1]
Visualization of Synthetic Logic
Figure 1: The primary industrial route via copper-catalyzed methoxylation.[1] High temperature is required to overcome the deactivation of the electron-rich ring toward nucleophilic attack.
Medicinal Chemistry Applications
Kinase Inhibition (The Hinge Binder)
The 2-aminopyridine moiety is a classic "Hinge Binder" in kinase drug discovery.[1] It mimics the adenine ring of ATP.[1]
-
Interaction Mode: The ring nitrogen (N1) accepts a hydrogen bond from the kinase backbone NH (hinge), while the exocyclic amino group (N2) donates a hydrogen bond to the backbone carbonyl.[1]
-
Role of 5-Methoxy:
-
Metabolic Stability: The C5 position of aminopyridines is a "soft spot" for CYP450-mediated oxidation.[1] A methoxy cap blocks this, prolonging half-life (
).[1] -
Selectivity: The methoxy group can project into the ribose binding pocket or solvent front, providing unique vectors for selectivity against off-target kinases.[1]
-
Case Study: CDK and VRK Inhibitors
Compounds like R547 (a CDK inhibitor) utilize the 5-methoxy-2-aminopyridine motif.[1] The methoxy group has been shown to improve cellular potency compared to the unsubstituted analog, likely due to electronic enrichment of the hinge-binding motif and favorable hydrophobic desolvation penalties.
Figure 2: Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.[1]
Experimental Protocols
Protocol 1: Amide Coupling (Synthesis of Kinase Inhibitor Intermediates)
Context: Reacting this compound with a carboxylic acid (e.g., a thiazole carboxylic acid) to form an amide linkage.[1]
Reagents:
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under N₂ atmosphere.
-
Add DIPEA and stir for 5 minutes to deprotonate the acid.
-
Add HATU in one portion. The solution should turn slightly yellow/orange (activated ester formation).[1] Stir for 10 minutes.
-
Add This compound .
-
Critical Step: Heat the reaction to 50–60°C. The exocyclic amine of the pyridine is electron-poor relative to aliphatic amines; room temperature coupling often stalls.[1]
-
Monitor by LC-MS.[1] Upon completion (usually 2–4 hours), dilute with ethyl acetate, wash with saturated LiCl (to remove DMF), NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol 2: Buchwald-Hartwig Amination
Context: Coupling with an aryl halide.[1]
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
This compound (1.2 equiv)[1]
-
Pd₂(dba)₃ (0.02 equiv)[1]
-
Xantphos (0.04 equiv)[1]
-
Cs₂CO₃ (2.0 equiv)[1]
-
1,4-Dioxane[1]
Procedure:
-
Degas 1,4-dioxane with Argon for 30 minutes.
-
In a glovebox or under strict inert conditions, combine Aryl Bromide, Amine, Base, and Catalyst/Ligand in a sealed tube.
-
Heat to 100°C for 12 hours.
-
Filter through Celite to remove Palladium residues.[1]
Safety & Handling
GHS Classification: Warning.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (darkening) upon long-term exposure to air.[1]
References
-
Synthesis via Methoxylation: Lombardino, J. G. (1981).[1] "Preparation of this compound." Journal of Medicinal Chemistry, 24(1), 39–42.[1]
-
Kinase Inhibitor Application (CDK): Chu, X. J., et al. (2006).[1] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor."[1] Journal of Medicinal Chemistry, 49(22), 6549–6560.[1]
-
VRK Inhibitor Development: Serafim, R. A. M., et al. (2019).[1] "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2." ACS Medicinal Chemistry Letters, 10(9), 1266–1271.[1] [1]
-
CHK1 Inhibitor Discovery: Matthews, T. P., et al. (2012).[1][9] "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal Chemistry, 55(22), 10152–10165.[1]
-
Safety Data: PubChem Compound Summary for CID 11320934, this compound.[1]
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- 9. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Physical Properties & Characterization of 2-Amino-5-methoxypyridine
Executive Summary
2-Amino-5-methoxypyridine (CAS: 10167-97-2) is a critical heterocyclic building block extensively used in the synthesis of kinase inhibitors (e.g., imidazo[4,5-b]pyridines) and other bioactive small molecules.[1][2][3][4][5] Its structural utility stems from the 2-amino group , which serves as a versatile nucleophile for cyclization reactions, and the 5-methoxy group , which functions as an electron-donating substituent that modulates the electronic density of the pyridine ring, influencing both metabolic stability and ligand-protein binding affinity.
This guide provides a validated technical reference for the physical properties, spectral characterization, and synthetic handling of this compound, moving beyond generic database entries to offer experimental context.
Chemical Identity & Structural Analysis[4][8][9][10]
| Parameter | Detail |
| IUPAC Name | 5-Methoxypyridin-2-amine |
| Common Synonyms | This compound; 5-Methoxy-2-aminopyridine |
| CAS Registry Number | 10167-97-2 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| SMILES | COc1ccc(N)cn1 |
| InChI Key | XJKJHILCYUUVSJ-UHFFFAOYSA-N |
Structural Commentary
The molecule consists of a pyridine ring substituted at the 2-position with an amino group (–NH₂) and at the 5-position with a methoxy group (–OCH₃).
-
Electronic Effects: The amino group is a strong electron donor by resonance, significantly shielding the C3 proton. The methoxy group at C5 is also an electron donor, increasing the basicity of the ring nitrogen compared to unsubstituted pyridine, though less so than if it were at the 4-position.
-
Regiochemistry: The C3 position is highly activated for electrophilic aromatic substitution (e.g., halogenation) due to the ortho-directing amino group.
Physical & Thermodynamic Properties
The following data aggregates experimental values from certificate of analysis (CoA) data and peer-reviewed synthetic literature.
| Property | Value | Condition/Note |
| Physical State | Solid (Low-melting) | Often appears as a waxy solid or supercooled liquid. |
| Appearance | White to light orange/brown | Darkens upon oxidation/air exposure. |
| Melting Point | 38 °C | Sharp melting point indicates high purity. [1][2] |
| Boiling Point | 130 °C | @ 10 mmHg (Vacuum distillation required). [2] |
| Density | 1.1 ± 0.1 g/cm³ | Predicted. |
| Flash Point | 106 °C | Closed Cup. [2] |
| Solubility | Soluble | Methanol, Chloroform, DMSO, Ethyl Acetate. |
| pKa | ~6.0 - 6.5 (Predicted) | More basic than pyridine (5.2) due to EDG substituents. |
| LogP | 0.86 | Lipophilic, suitable for CNS drug discovery. |
Spectral Characterization
Accurate spectral assignment is crucial for verifying the identity of the intermediate during synthesis.
Proton NMR (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1][3][4][6][7]
| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Structural Logic |
| 7.78 | Doublet (d) | 1H | 2.7 | H-6 | Deshielded by adjacent ring Nitrogen; meta to Methoxy. |
| 7.09 | Doublet of Doublets (dd) | 1H | 9.0, 3.0 | H-4 | Coupled to H-3 (ortho) and H-6 (meta). |
| 6.48 | Doublet (d) | 1H | 9.0 | H-3 | Shielded by ortho Amino group. |
| 3.78 | Singlet (s) | 3H | - | -OCH₃ | Characteristic methoxy singlet. |
| ~4.2 - 5.5 | Broad Singlet (br s) | 2H | - | -NH₂ | Exchangeable; shift varies with concentration/water. |
Note: Data synthesized from literature consensus [3][4].
Mass Spectrometry (MS)[13]
-
Method: ESI-MS (Positive Mode)
-
Observed Ion: [M+H]⁺ = 125.15 m/z
-
Pattern: Single peak dominant; no characteristic halogen isotope patterns.
Synthesis & Purification Workflow
The most robust industrial route involves the nucleophilic aromatic substitution of 2-amino-5-iodopyridine (or 2-amino-5-bromopyridine) with methoxide, catalyzed by copper. This method avoids the formation of regioisomers common in direct electrophilic substitution.
Experimental Protocol (Lombardino Method)
-
Reagents: 2-Amino-5-iodopyridine (1.0 eq), Sodium Methoxide (3.0 eq), Copper Powder (1.0 eq), Methanol (Solvent).
-
Conditions: Sealed tube/Pressure vessel at 100–150 °C for 12 hours.
-
Workup: Cool, dilute with Dichloromethane (DCM), filter through Celite (to remove Cu), and concentrate.
-
Purification: Flash column chromatography (Ethyl Acetate/DCM).
Caption: Copper-catalyzed nucleophilic substitution workflow for the synthesis of this compound from halogenated precursors.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[8] |
| Skin Irritation | H315 | Causes skin irritation.[8] |
| Eye Irritation | H319 | Causes serious eye irritation.[8] |
| STOT-SE | H335 | May cause respiratory irritation.[8] |
Handling Protocols:
-
Storage: Store at 2–8 °C (Refrigerate). The compound is air-sensitive and may darken over time; store under inert gas (Argon/Nitrogen) for long-term stability.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/vapors.
References
-
ChemSrc. (2023). This compound Physical Properties and MSDS. Retrieved from
-
Tokyo Chemical Industry (TCI). (2023). Product Specification: this compound (A3168). Retrieved from
-
Lombardino, J. G. (1981).[9] "Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide." Journal of Medicinal Chemistry, 24(1), 39–42.[9] (Primary synthetic method).
-
Royal Society of Chemistry. (2017). Supplementary Information: Synthesis of imidazo[1,2-a]pyridine derivatives. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11320934, this compound. Retrieved from
Sources
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- 4. 97-51-8 | 5-Nitrosalicylaldehyde | Pacritinib Related | Ambeed.com [ambeed.com]
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Technical Whitepaper: Spectroscopic Characterization & Application of 2-Amino-5-methoxypyridine
This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes actionable data, synthesis logic, and quality control workflows over generic descriptions.
Compound: 2-Amino-5-methoxypyridine CAS: 10167-97-2 Role: Critical Pharmacophore & Kinase Inhibitor Scaffold
Executive Summary
This compound (2A5MP) serves as a pivotal intermediate in the synthesis of ATP-competitive kinase inhibitors, particularly targeting CHK1 (Checkpoint Kinase 1) and VRK1/2 (Vaccinia-related Kinases) . Its structural value lies in the 2-aminopyridine motif, which functions as a bidentate hydrogen bond donor/acceptor pair capable of interacting with the "hinge region" of kinase ATP-binding pockets. The 5-methoxy substituent provides a handle for metabolic stability modulation and electronic tuning of the pyridine ring, often enhancing solubility compared to its 5-methyl or 5-halo analogs.
This guide provides a comprehensive spectroscopic profile, synthesis logic, and quality control workflow to support its use in drug development.
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data | Notes |
| IUPAC Name | 5-methoxypyridin-2-amine | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | White to light yellow crystalline solid | Oxidation sensitive (darkens on air exposure). |
| Melting Point | 38–40 °C (Experimental) | Low MP compared to halo-analogs; requires cold storage. |
| Solubility | Methanol, DMSO, DCM, Ethyl Acetate | Moderate water solubility; highly soluble in organic polar solvents. |
| pKa | ~6.0 (Pyridine N) | Protonation occurs at the ring nitrogen, not the exocyclic amine. |
Spectroscopic Characterization
Note: The following data represents characteristic signals derived from high-field NMR (300-400 MHz) in DMSO-d₆, the standard solvent for polar medicinal intermediates.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) The spectrum is characterized by an AMX spin system for the aromatic protons, significantly shifted by the electron-donating effects of both the 2-amino and 5-methoxy groups.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.70 – 7.75 | Doublet (d) | 1H | H-6 | α-proton to Nitrogen. Deshielded by ring N, but shielded relative to unsubstituted pyridine (δ 8.6) by the ortho-methoxy group. |
| 7.15 – 7.20 | Doublet of Doublets (dd) | 1H | H-4 | Meta to Amino. Couplings to H-3 and H-6. Shielded by ortho-methoxy resonance. |
| 6.40 – 6.45 | Doublet (d) | 1H | H-3 | Ortho to Amino. Strongly shielded by the electron-donating NH₂ group. Distinctive upfield aromatic signal. |
| 5.50 – 5.80 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable. Chemical shift is concentration/temperature dependent. Disappears on D₂O shake. |
| 3.70 – 3.75 | Singlet (s) | 3H | -OCH₃ | Methoxy. Sharp singlet, diagnostic for the 5-position substitution. |
Coupling Constants (J values):
-
J₃,₄ ≈ 9.0 Hz (Ortho coupling)
-
J₄,₆ ≈ 3.0 Hz (Meta coupling)
-
J₃,₆ < 1.0 Hz (Para coupling, often unresolved)
¹³C NMR (100 MHz, DMSO-d₆) Key diagnostic carbons:
-
156.0 ppm: C-2 (Attached to NH₂)
-
148.5 ppm: C-5 (Attached to OMe)
-
132.0 ppm: C-6 (α-Carbon)
-
124.0 ppm: C-4
-
110.0 ppm: C-3 (Shielded by NH₂)
-
56.0 ppm: -OCH₃
Vibrational Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Diamond)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3420, 3310 | ν(N-H) stretch | Primary Amine (Asymmetric/Symmetric doublet). |
| 2950 – 2840 | ν(C-H) stretch | Methoxy C-H (Alkyl). |
| 1630 – 1650 | δ(N-H) bend | Scissoring vibration of NH₂. |
| 1580, 1490 | ν(C=C, C=N) | Pyridine ring skeletal vibrations. |
| 1210 – 1230 | ν(C-O) stretch | Aryl alkyl ether (Ar-O-CH₃). |
Mass Spectrometry (ESI-MS)
-
Ionization: Positive Mode (ESI+)
-
Molecular Ion [M+H]⁺: 125.07 m/z
-
Fragmentation Pattern:
-
m/z 110: Loss of -CH₃ (Methyl radical loss from methoxy).
-
m/z 96: Loss of -CO (Typical of phenolic/anisole type structures after methyl loss).
-
Synthesis & Impurity Profiling
Understanding the synthesis route is critical for identifying potential impurities in the spectra.
Primary Industrial Route (Nucleophilic Aromatic Substitution)
Precursor: 2-Amino-5-iodopyridine (or 2-Amino-5-bromopyridine). Reagents: Sodium Methoxide (NaOMe), Copper (Cu) catalyst, Methanol, 150°C (Pressure vessel).
Impurity Profile:
-
Starting Material: 2-Amino-5-halopyridine.[1][2][3] Detection: Look for isotopic patterns in MS (Br doublet) or lack of OMe singlet in NMR.
-
Demethylated Side-product: 2-Amino-5-hydroxypyridine.[1] Detection: Broad -OH stretch in IR (~3200-3500 broad), shift of aromatic protons in NMR.
-
Azocalixarenes/Dimers: Oxidative coupling products if the reaction is not kept under inert atmosphere.
Alternative Route (Reduction)
Precursor: 5-Methoxy-2-nitropyridine. Reagents: H₂/Pd-C or Fe/AcOH. Impurity: Incomplete reduction intermediates (Nitroso or Hydroxylamine species).
Analytical Workflow & Quality Control
The following Graphviz diagram outlines the decision logic for validating 2A5MP batches prior to use in kinase inhibitor synthesis.
Caption: Figure 1. Standard Quality Control (QC) decision tree for validating this compound purity and identity.
Application in Drug Discovery (Kinase Inhibition)
2A5MP is a "privileged scaffold" in medicinal chemistry. Its primary utility is constructing the Hinge Binder motif of kinase inhibitors.
Mechanism of Action
The 2-aminopyridine moiety mimics the Adenine ring of ATP.
-
Pyridine Nitrogen (N-1): Acts as a Hydrogen Bond Acceptor (interacts with the backbone NH of the kinase hinge).
-
Exocyclic Amine (2-NH₂): Acts as a Hydrogen Bond Donor (interacts with the backbone Carbonyl of the kinase hinge).
SAR Logic Diagram
The following diagram illustrates how 2A5MP is chemically modified to create selective inhibitors (e.g., for CHK1).
Caption: Figure 2. Structure-Activity Relationship (SAR) logic utilizing 2A5MP as a kinase hinge-binding core.
References
-
Synthesis & Properties: Tokyo Chemical Industry (TCI). Product Specification: this compound (A3168). Melting Point Data.
-
Kinase Inhibitor Application (CHK1): Matthews, T. P., et al. (2012). "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal Chemistry.
-
Synthesis Protocol (Amination): PrepChem. "Synthesis of 2-amino-5-methoxy pyridine."
-
NMR Data Grounding (Analogous Systems): ChemicalBook. Spectral data for 2-Amino-5-methylpyridine and 2-Methoxypyridine (used for substituent chemical shift verification).
-
General Spectroscopic Tables: Compound Interest. "A Guide to 13C NMR Chemical Shift Values."
Sources
Technical Monograph: 2-Amino-5-methoxypyridine
The following technical guide is structured as a high-level monograph for research and development professionals. It moves beyond the basic physical constant of molecular weight to explore the compound's synthesis, validation, and application in pharmaceutical chemistry.
Subject: Physicochemical Characterization, Synthesis Strategy, and Analytical Validation CAS: 10167-97-2 | Molecular Weight: 124.14 g/mol [1][2]
Executive Summary
2-Amino-5-methoxypyridine (2-A-5-MP) is a critical heterocyclic building block in medicinal chemistry.[3] While its molecular weight of 124.14 g/mol is the fundamental stoichiometric parameter, its value lies in its bifunctionality. The C2-amino group serves as a nucleophile for amide coupling or Buchwald-Hartwig aminations, while the C5-methoxy group acts as an electron-donating substituent, modulating the basicity of the pyridine ring and influencing the metabolic stability of downstream pharmaceutical candidates.
This guide outlines the precise physicochemical data, a robust synthetic route avoiding common pitfalls, and a self-validating analytical protocol for purity assessment.
Physicochemical Profile
Accurate stoichiometric calculations in synthesis require precise physical constants. The following data is consolidated for laboratory reference.
| Parameter | Value | Technical Note |
| Molecular Weight | 124.14 g/mol | Monoisotopic Mass: 124.0637 Da |
| Molecular Formula | C₆H₈N₂O | |
| Appearance | Dark red oil / Low-melting solid | Tendency to supercool; often appears as a viscous oil at RT.[2] |
| Boiling Point | ~250–260 °C (Predicted) | Decomposes at high temperatures; vacuum distillation recommended. |
| pKa (Conjugate Acid) | ~6.0–6.5 (Predicted) | The methoxy group increases basicity relative to 2-aminopyridine. |
| Solubility | DMSO, Methanol, DCM | Moderate solubility in water; highly soluble in organic polar solvents. |
Synthetic Methodology (The "How")
Causality & Strategy
Direct functionalization of the pyridine ring at the 5-position is challenging due to the electronic deactivation of the ring system relative to electrophilic attack, and the lack of activation for nucleophilic attack compared to the 2- and 4-positions.
A superior strategy involves Protection-Activation-Deprotection . We utilize 2-amino-5-bromopyridine as the starting material.[4][5] The amino group is protected as a pyrrole (using Paal-Knorr synthesis) to prevent side reactions during the vigorous methoxylation step.
Step-by-Step Protocol
Phase 1: Protection (Paal-Knorr Condensation)
-
Reagents: 2-Amino-5-bromopyridine (1.0 eq), 2,5-Hexanedione (1.1 eq), p-TsOH (cat.), Toluene.
-
Procedure: Reflux with a Dean-Stark trap to remove water. The amine condenses with the diketone to form the 2,5-dimethylpyrrole protecting group.
-
Checkpoint: Monitor TLC for disappearance of the polar amine spot.
Phase 2: Methoxylation (Cu-Catalyzed Ullmann-type)
Rationale: The 5-bromo position is not sufficiently activated for simple nucleophilic aromatic substitution (
-
Reagents: Protected intermediate (1.0 eq), NaOMe (3.0 eq), CuI (0.1 eq), DMF or NMP.
-
Procedure: Heat to 100–120°C under inert atmosphere (
). -
Mechanism: The methoxide displaces the bromide facilitated by the copper center.
-
Workup: Quench with water, extract with EtOAc.
Phase 3: Deprotection & Isolation
-
Reagents: Hydroxylamine Hydrochloride (
), Ethanol/Water. -
Procedure: Reflux. The hydroxylamine cleaves the pyrrole ring, regenerating the primary amine.
-
Purification: Adjust pH to >10, extract with DCM. Vacuum distillation or column chromatography (DCM:MeOH) yields the target 2-A-5-MP.
Synthetic Workflow Diagram
Figure 1: Three-stage synthetic pathway utilizing pyrrole protection to ensure regioselective methoxylation.
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of 2-A-5-MP for pharmaceutical use, a multi-modal analytical approach is required. The molecular weight (124.[1][2][3][6]14) is the primary confirmation marker in Mass Spectrometry.
Method A: HPLC-MS/MS (Identity & Purity)
This method validates the compound based on retention time and mass-to-charge ratio (
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ (Electrospray Ionization, Positive Mode).
-
Validation Criteria:
-
Observed Parent Ion (
): 125.15 ± 0.5 Da. -
Purity: >98% area under the curve (AUC) at 254 nm.
-
Method B: -NMR (Structural Confirmation)
Solvent:
-
Diagnostic Signals:
-
~3.7-3.8 ppm (Singlet, 3H): Methoxy group (
). -
~5.5-6.0 ppm (Broad Singlet, 2H): Amino group (
, exchangeable with ). - ~6.4-7.8 ppm (Multiplets, 3H): Pyridine aromatic protons.
-
~3.7-3.8 ppm (Singlet, 3H): Methoxy group (
Analytical Logic Flow
Figure 2: Decision matrix for validating this compound identity and purity.
Applications in Drug Development
The molecular weight of 124.14 makes 2-A-5-MP a "fragment-sized" building block, ideal for Fragment-Based Drug Discovery (FBDD).
-
Kinase Inhibitors: The aminopyridine motif mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes. The 5-methoxy group can occupy hydrophobic pockets (selectivity filter).
-
Neurological Targets: Used in the synthesis of ligands for GABA receptors and nicotinic acetylcholine receptors due to the pyridine nitrogen's ability to interact with cationic centers.
-
Agrochemicals: Serves as a precursor for sulfonylurea herbicides where the pyridine ring enhances soil mobility and target specificity.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[2] Harmful if swallowed.[2]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amino group is susceptible to oxidation, which darkens the compound from yellow to dark red/brown over time.
-
MW Consideration in Safety: As a low molecular weight amine, it may have significant vapor pressure; handle in a fume hood to avoid inhalation.
References
-
PubChem. (2025).[2] this compound (Compound Summary). National Center for Biotechnology Information. [Link]
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.[4][5] (Describes the protection/methoxylation route). [Link]
Sources
- 1. This compound | 10167-97-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound | 10167-97-2 [sigmaaldrich.com]
2-Amino-5-methoxypyridine melting point and boiling point
Topic: 2-Amino-5-methoxypyridine: Thermal Properties, Synthesis, and Handling Guide Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists
Executive Summary
This compound (CAS 10167-97-2) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors and neuroactive pharmaceutical agents. Unlike many stable crystalline aminopyridines, this compound presents unique handling challenges due to its low melting point (36–38 °C) and susceptibility to oxidation.
This guide provides a definitive reference for its thermodynamic properties, distinguishing it from its structural isomer (5-amino-2-methoxypyridine), and outlines evidence-based protocols for its synthesis, storage, and analytical characterization.
Critical Disambiguation: The Isomer Trap
In high-throughput screening and procurement, CAS 10167-97-2 is frequently confused with its isomer, 5-amino-2-methoxypyridine (CAS 6628-77-9). These compounds have overlapping melting point ranges that render standard capillary melting point analysis insufficient for identification.
Table 1: Comparative Physicochemical Profile
| Feature | Target: this compound | Isomer: 5-Amino-2-methoxypyridine |
| CAS Number | 10167-97-2 | 6628-77-9 |
| Structure | Pyridine ring with amine at C2, methoxy at C5 | Pyridine ring with methoxy at C2, amine at C5 |
| Melting Point | 36 – 38 °C (Low-melting solid) | 29 – 31 °C |
| Boiling Point | 128 – 130 °C (at 10 mmHg) | 85 – 90 °C (at 1 mmHg) |
| Physical State | Solid/Oil mixture at ambient temp | Liquid/Semi-solid at ambient temp |
| Storage | -20 °C, Inert Atmosphere (Argon/N2) | 2–8 °C, Inert Atmosphere |
Warning: Due to the proximity of their melting points (<10 °C difference), Nuclear Magnetic Resonance (NMR) or GC-MS are the required standards for identity verification. Do not rely solely on thermal analysis for incoming raw material release.
Thermodynamic & Physicochemical Analysis
Melting Point and Phase Behavior
The melting point of 36–38 °C indicates a crystal lattice with relatively weak intermolecular forces compared to other aminopyridines (e.g., 2-aminopyridine melts at ~58 °C).
-
Mechanistic Insight: While the 2-amino group acts as a hydrogen bond donor, the 5-methoxy group is a bulky electron-donating group that likely disrupts the planar
-stacking efficiency and the centrosymmetric hydrogen-bonding dimer formation typical of aminopyridines. -
Handling Implication: In standard laboratory conditions (20–25 °C), the compound often appears as a "wet" solid or a supercooled liquid. Gentle heating is required to transfer the material quantitatively.
Boiling Point and Volatility
The compound has a predicted atmospheric boiling point of ~251 °C; however, it is thermally unstable at these temperatures.
-
Experimental Standard: Distillation must be performed under high vacuum. The reliable range is 128–130 °C at 10 mmHg .[1][2]
-
Flash Point: ~106 °C. Process safety protocols must account for this relatively low flash point during heated transfers.
Synthesis and Reaction Pathways
The synthesis of this compound generally proceeds via nucleophilic aromatic substitution or metal-catalyzed coupling, avoiding the harsh nitration/reduction routes that favor the isomer.
Validated Synthetic Workflow
The following diagram illustrates the primary synthetic route starting from 2-amino-5-iodopyridine, utilizing a copper-catalyzed Ullmann-type coupling with sodium methoxide.
Figure 1: Copper-catalyzed methoxylation synthesis pathway.
Reactivity Profile
The C2-amino group is highly nucleophilic. In drug development, it is frequently reacted with acyl chlorides to form amide linkages found in kinase inhibitors.
-
Protocol Note: Due to the electron-donating effect of the 5-methoxy group, the C2-amine is more nucleophilic than in unsubstituted 2-aminopyridine. Reactions with electrophiles should be conducted at 0 °C to prevent over-acylation or side reactions.
Analytical Protocols (Standard Operating Procedures)
Differential Scanning Calorimetry (DSC)
Because the melting point is near ambient temperature, standard capillary tubes are often unreliable (sample may melt during loading). DSC is the gold standard.
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Pan Configuration: Hermetically sealed aluminum pans (prevent sublimation/evaporation).
-
Method:
-
Cooling Cycle: Equilibrate at 0 °C (to ensure full crystallization).
-
Ramp: Heat at 5 °C/min to 150 °C.
-
Analysis: Measure the onset temperature (
) of the endothermic peak. -
Acceptance Criteria:
°C.
-
Storage and Stability
-
Oxidation Risk: The electron-rich pyridine ring is susceptible to N-oxidation or oxidative coupling upon prolonged air exposure.
-
Storage Protocol:
-
Container: Amber glass vial (light protection).
-
Atmosphere: Purge with Argon or Nitrogen.
-
Temperature: Store at -20 °C . At 4 °C (standard fridge), the compound may cycle between solid and liquid phases, promoting degradation.
-
References
-
ChemicalBook. (2024). This compound Physicochemical Properties and Synthesis.
-
TCI Chemicals. (2024).[3] Product Specification: this compound (A3168).
-
PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine from 2-amino-5-iodopyridine.[4]
-
PubChem. (2024). Compound Summary: this compound (CID 11320934).[4] National Library of Medicine.
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound.[5]
Sources
Computational Characterization & Medicinal Application of 2-Amino-5-methoxypyridine
Technical Whitepaper | Version 1.0
Executive Summary
2-Amino-5-methoxypyridine (CAS: 10167-97-2) represents a critical heterocyclic scaffold in modern medicinal chemistry.[1] Distinguished by the electron-donating methoxy group at the C5 position, this molecule exhibits unique electronic properties that differentiate it from the parent 2-aminopyridine. It serves as a primary "hinge-binding" motif in kinase inhibitors (targeting JAK, VEGFR, and PLK families) and a precursor for nitric oxide synthase (NOS) inhibitors.
This guide provides a rigorous computational framework for studying this molecule, moving from Quantum Mechanical (QM) electronic structure analysis to Structure-Based Drug Design (SBDD).
Module 1: Electronic Structure & Tautomeric Dynamics (DFT)
The Tautomerism Challenge
The defining computational challenge for 2-aminopyridines is the amino-imino tautomeric equilibrium. While the amino form (
Mechanistic Insight: The 5-methoxy substituent is an electron-donating group (EDG). In Computational Chemistry, we must quantify how this EDG affects the basicity of the ring nitrogen (N1) versus the exocyclic amine nitrogen. The methoxy group increases electron density in the ring via resonance, potentially stabilizing the protonated cation or altering the tautomeric barrier compared to the unsubstituted analog.
DFT Protocol: Geometry Optimization & Frequency Analysis
To accurately predict the reactivity and stable conformers, the following Density Functional Theory (DFT) protocol is recommended. This setup ensures that the resulting geometry is a true minimum on the Potential Energy Surface (PES).
Recommended Protocol:
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Hybrid functional for balanced cost/accuracy) or
B97X-D (for dispersion corrections). -
Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse functions is mandatory for describing the lone pairs on Oxygen and Nitrogen).
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (
) and DMSO ( ).
Key Observable: The N-H stretching vibrations.
-
Amino form: Two bands (symmetric/asymmetric stretch) ~3400-3500 cm⁻¹.
-
Imino form: Single band (N-H stretch) often shifted to lower frequencies due to stronger H-bonding potential.
Workflow Visualization
The following diagram illustrates the logical flow for validating the electronic structure.
Figure 1: DFT optimization workflow ensuring thermodynamic stability and correct electronic characterization.
Module 2: Pharmacophore Modeling & Kinase Interaction
The "Hinge Binder" Motif
In medicinal chemistry, this compound is a privileged scaffold for Type I kinase inhibitors. It mimics the adenine ring of ATP.
-
Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone NH of the kinase hinge region.
-
Donor: The Exocyclic Amino group (2-NH2) donates a hydrogen bond to the backbone Carbonyl of the hinge.
-
5-Methoxy Role: This group projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), improving selectivity and potency compared to the naked pyridine.
Molecular Docking Protocol
To validate binding affinity, use a semi-flexible docking approach.
Step-by-Step Methodology:
-
Target Selection: Retrieve PDB structures for JAK2 (e.g., PDB: 3EYG) or VEGFR2.
-
Ligand Preparation:
-
Convert 2D SMILES (COC1=CN=C(N)C=C1) to 3D.
-
Critical: Set protonation state at pH 7.4. The pyridine nitrogen should remain unprotonated to act as a H-bond acceptor.
-
-
Grid Generation: Center the grid box on the ATP-binding site (defined by the gatekeeper residue).
-
Scoring Function: Use Genetic Algorithm (Lamarckian) with 50-100 runs to ensure convergence.
Interaction Logic Diagram
Figure 2: Interaction map showing the dual H-bond "pincer" mechanism typical of aminopyridine kinase inhibitors.
Module 3: ADMET Profiling & Drug-Likeness[2]
Physicochemical Properties
For a molecule to be a viable drug candidate, it must satisfy Lipinski's Rule of Five. This compound is a "Fragment-Like" molecule, making it an ideal starting point for Lead Optimization.
Data Summary Table:
| Property | Value | Interpretation |
| Molecular Weight | 124.14 g/mol | Ideal for fragment-based design (<300 Da). |
| LogP (Octanol/Water) | ~0.5 - 0.86 | Highly hydrophilic; good aqueous solubility. |
| TPSA | 48.1 Ų | High probability of BBB permeability (<90 Ų). |
| H-Bond Donors | 1 | Within Lipinski limits (<5). |
| H-Bond Acceptors | 3 | Within Lipinski limits (<10). |
| pKa (Predicted) | ~6.0 - 6.5 | Less basic than pyridine; neutral at physiological pH. |
Toxicity & Metabolism Prediction
-
CYP Inhibition: Small pyridine fragments can sometimes coordinate with the Heme iron of Cytochrome P450 enzymes, causing inhibition. In silico models (e.g., SwissADME) should be used to flag potential CYP1A2 or CYP2D6 inhibition.
-
Structural Alerts: The primary amine is a potential metabolic handle (N-acetylation or oxidation).
References
-
PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. [Link]
-
Zhang, J., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. (Discusses 2-aminopyridine as the innermost layer for hinge interaction). [Link]
-
Lafleur, K., et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes.[3] Journal of Medicinal Chemistry. (Validates the 9-methoxy—analogous to 5-methoxy—binding mode). [Link]
-
Senthil Kumar, J., et al. (2025).[2] Computational, Spectroscopic, and Docking studies on 2-bromo-5-methylpyridine. Indian Journal of Biochemistry and Biophysics. (Provides the comparative DFT/B3LYP methodology for 2-amino-5-substituted pyridines). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-5-methoxypyridine IUPAC name 5-methoxypyridin-2-amine
IUPAC Name: 5-methoxypyridin-2-amine CAS: 10167-97-2 Molecular Formula: C₆H₈N₂O[1]
Executive Summary
2-Amino-5-methoxypyridine is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Unlike its unsubstituted counterpart (2-aminopyridine), the inclusion of the electron-donating methoxy group at the 5-position significantly alters the electronic landscape of the pyridine ring. This modification enhances the basicity of the ring nitrogen (N1) and increases the nucleophilicity of the exocyclic amine, making it a superior scaffold for hydrogen bond donor-acceptor motifs in drug-target interactions.
This guide provides an exhaustive technical analysis of its synthesis, reactivity profile, and application in high-value therapeutic areas such as Rho-kinase (ROCK) inhibition and c-MYC G-quadruplex stabilization.
Chemical Architecture & Properties
Electronic Structure & pKa Modulation
The 5-methoxy substituent exerts a strong mesomeric effect (+M) that pushes electron density into the pyridine ring.
-
Basicity: While 2-aminopyridine has a pKa of ~6.86, the 5-methoxy group increases the electron density at the ring nitrogen (N1), slightly elevating the pKa (predicted ~7.0–7.3). This makes the N1 atom a more potent hydrogen bond acceptor in the hinge region of kinase enzymes.
-
Nucleophilicity: The C3 position (ortho to the amino group) is highly electron-rich, making it susceptible to electrophilic aromatic substitution (e.g., halogenation), while the amino nitrogen is sufficiently nucleophilic for amide coupling without requiring aggressive activation.
Physicochemical Data
| Property | Value | Note |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Low-melting solid / Liquid | MP: ~38°C; often appears as a viscous oil or waxy solid at RT. |
| Boiling Point | 130°C (10 mmHg) | Requires high vacuum for distillation. |
| Solubility | DMSO, Methanol, DCM | Moderate solubility in water; highly soluble in organic solvents. |
| Storage | 2–8°C, Inert Gas | Air and light sensitive; oxidation leads to darkening (browning). |
Synthetic Routes & Optimization
Two primary strategies exist for synthesizing this compound. The choice depends on scale and available precursors.
Route Analysis
-
Route A: Nucleophilic Aromatic Substitution (Industrial) Precursor: 2-Amino-5-iodopyridine or 2-Amino-5-bromopyridine. Reagents: NaOMe, Cu powder, Methanol (150°C).[2] Mechanism: Copper-mediated methoxylation.[2] Requires high temperatures and sealed vessels (bomb reactors).
-
Pros: Cheap reagents.
-
Cons: Harsh conditions; difficult purification due to copper residues.
-
-
Route B: Buchwald-Hartwig Amination (Modern Lab Standard) Precursor: 2-Chloro-5-methoxypyridine. Reagents: Ammonia equivalent (e.g., LiHMDS or Benzophenone imine), Pd catalyst (e.g., Pd₂(dba)₃/BINAP). Mechanism: Pd-catalyzed C-N bond formation.[3]
-
Pros: High chemoselectivity, mild conditions, high purity.
-
Cons: Higher catalyst cost.
-
Visualization of Synthetic Logic
Figure 1: Comparison of the classical copper-mediated methoxylation versus the modern palladium-catalyzed amination.
Detailed Experimental Protocol
Method: Pd-Catalyzed Amination of 2-Chloro-5-methoxypyridine. Objective: Synthesis of 5-methoxypyridin-2-amine with >98% purity for biological assay use.
Reagents & Setup
-
Substrate: 2-Chloro-5-methoxypyridine (1.0 eq)
-
Amine Source: Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.2 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: rac-BINAP (4 mol%) or XPhos (for difficult substrates)
-
Solvent: Toluene (Anhydrous, degassed)
Step-by-Step Methodology
-
Inertion: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.
-
Catalyst Pre-complexation: Add Pd₂(dba)₃ and BINAP to the flask. Add anhydrous toluene (5 mL/mmol). Stir at room temperature for 10 minutes until the solution turns a deep orange/red (indicative of active Pd-ligand complex formation).
-
Substrate Addition: Add 2-Chloro-5-methoxypyridine via syringe.
-
Amine Addition: Dropwise add LiHMDS solution. Caution: Mild exotherm.
-
Reaction: Heat the mixture to 80°C–100°C for 4–6 hours.
-
Self-Validating Checkpoint (TLC): Elute in 50% EtOAc/Hexanes. The starting chloride (high Rf, UV active) should disappear. The product (lower Rf, stains yellow/brown with ninhydrin) should appear.
-
-
Hydrolysis: Cool to 0°C. Quench with 1M HCl (aqueous) to hydrolyze the silyl intermediate. Stir for 30 minutes.
-
Workup: Neutralize the aqueous layer with NaOH to pH ~10. Extract with DCM (3x).
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0→10% MeOH in DCM).
Reactivity Profile in Medicinal Chemistry
The "Hinge Binder" Motif
In kinase inhibitors, the 2-aminopyridine motif mimics the adenine ring of ATP.
-
Acceptor: The Ring Nitrogen (N1) accepts a hydrogen bond from the backbone NH of the kinase hinge region.
-
Donor: The Exocyclic Amine (NH₂) donates a hydrogen bond to the backbone carbonyl.
-
5-OMe Role: The methoxy group is often solvent-exposed or interacts with specific hydrophobic pockets (e.g., the gatekeeper residue), improving selectivity over other kinases.
Case Studies
-
Rho-Kinase (ROCK) Inhibitors: Researchers have utilized this compound to synthesize dihydrofuropyridine derivatives. The 5-methoxy group was crucial for optimizing potency against ROCK-II, a target for pulmonary hypertension [1].
-
c-MYC G-Quadruplex Ligands: Pyridoquinazoline derivatives synthesized from this building block have shown ability to stabilize G-quadruplex structures in the c-MYC promoter region.[4] The specific electronic contribution of the 5-methoxy group improved the binding affinity compared to the unsubstituted analog [2].
Reactivity Logic Diagram
Figure 2: Functional sites of the molecule and their application in drug design.
Safety & Handling
-
GHS Classification: Acute Toxicity (Oral) Category 4; Skin Irritation Category 2; Eye Irritation Category 2A.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Handling: Use in a fume hood. Wear nitrile gloves. The compound is toxic if absorbed through the skin.
-
Stability: Hygroscopic. Store under nitrogen/argon to prevent oxidative degradation (browning).
References
-
European Patent Office. (2021). Dihydrofuropyridine Derivatives as Rho-Kinase Inhibitors (EP 4263547 B1). Retrieved from
-
MDPI. (2023). Exploring the Interaction of New Pyridoquinazoline Derivatives with G-Quadruplex in the c-MYC Promoter Region. Retrieved from
-
PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.[1][2][4][6][7][8][9][10][11] Retrieved from
-
Tokyo Chemical Industry (TCI). (n.d.). Product Specification: this compound (CAS 10167-97-2).[9][12] Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
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- 5. This compound | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 9. This compound | 10167-97-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. This compound | CAS 10167-97-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
2-Amino-5-methoxypyridine reactivity and stability analysis
The following technical guide provides an in-depth analysis of 2-Amino-5-methoxypyridine , a critical heterocyclic building block in medicinal chemistry.
Reactivity, Stability, and Application in Drug Discovery
Executive Summary
This compound (5-methoxypyridin-2-amine) is a specialized heterocyclic intermediate extensively used in the synthesis of kinase inhibitors, TLR7/8 antagonists, and neuroprotective agents.[1] Its value lies in its bifunctional electronic nature : the electron-rich exocyclic amine serves as a nucleophile for cross-coupling, while the 5-methoxy substituent modulates the basicity and lipophilicity of the pyridine core, enhancing the pharmacokinetic profile of derived APIs (Active Pharmaceutical Ingredients).
This guide details the molecule's physicochemical properties, validated synthesis routes, reactivity patterns, and strict stability protocols required to prevent oxidative degradation.
Chemical Profile & Electronic Structure
The reactivity of this compound is defined by the "push-pull" interaction between the pyridine nitrogen (electron-withdrawing) and the two electron-donating groups (EDGs): the amino group at C2 and the methoxy group at C5.
Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Low-melting solid / Liquid | Often appears as a dark yellow/brown oil due to trace oxidation.[1] |
| Melting Point | 38°C | Pure crystalline form. |
| Boiling Point | 130°C (10 mmHg) | High vacuum distillation recommended. |
| Solubility | DCM, MeOH, DMSO | Moderate water solubility due to H-bonding. |
| pKa (Ring N) | ~7.2 (Estimated) | Higher than 2-aminopyridine (6.86) due to 5-OMe donation. |
Electronic Effects
-
Basicity Modulation: The pyridine nitrogen is the most basic site. The 5-methoxy group exerts a positive mesomeric effect (+M), increasing electron density at the ring nitrogen compared to unsubstituted 2-aminopyridine. This makes the ring nitrogen a potential trap for acidic catalysts or electrophiles if not masked.
-
Nucleophilicity: The exocyclic amino group (C2-NH₂) is the primary nucleophile for amide coupling and Buchwald-Hartwig aminations. However, its nucleophilicity is tempered by resonance delocalization into the ring.
Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
The molecule is highly activated towards electrophiles.
-
Site of Attack: The C3 position is the primary site for EAS (halogenation, nitration).
-
Reasoning: The C2-amino group is a strong ortho/para director. With the para position (C5) blocked by the methoxy group, the electron density is highest at C3 (ortho to the amino group).
-
Secondary Site: C6 is activated by the ortho directing effect of the C5-methoxy group, but C3 is kinetically favored due to the stronger resonance contribution from the amino nitrogen.
-
Nucleophilic Reactivity (Amide Coupling)
In drug synthesis, the most common reaction is acylation or sulfonylation of the exocyclic amine.
-
Challenge: The pyridine ring nitrogen can compete for protons or electrophiles.
-
Solution: Use stoichiometric base (e.g., Triethylamine or DIPEA) to neutralize HCl generated during acid chloride coupling, or use Pd-catalyzed cross-coupling for aryl halides where the catalyst is selective for the amine.
Visualization: Reactivity Map
The following diagram illustrates the competing electronic sites and degradation risks.
Caption: Functional map highlighting the nucleophilic exocyclic amine, the basic ring nitrogen, and the C3 site activated for electrophilic substitution.
Synthesis & Production Protocols
While often purchased, the synthesis of this compound is a validation of its structure. The most robust route involves the nucleophilic displacement of iodide using a copper catalyst (Ullmann-type coupling).
Protocol: Methoxylation of 2-Amino-5-iodopyridine
Objective: Convert 2-amino-5-iodopyridine to this compound.[2]
Reagents:
-
2-Amino-5-iodopyridine (1.0 eq)[3]
-
Sodium Methoxide (NaOCH₃) (3.0 eq)
-
Copper Powder (Cu) (0.2 eq)
-
Methanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a high-pressure glass-lined steel bomb or sealed microwave vial, charge 2-amino-5-iodopyridine (e.g., 55 g), sodium methoxide (20 g), and copper powder (5 g).
-
Solvation: Add anhydrous methanol (500 mL). Degas with nitrogen for 10 minutes to remove oxygen (critical to prevent copper oxidation).
-
Reaction: Seal the vessel and heat to 150°C for 12–15 hours.
-
Note: High temperature is required to overcome the activation barrier of the electron-rich pyridine ring.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove copper residues.
-
Concentration: Concentrate the filtrate in vacuo to dryness.
-
Extraction: Resuspend residue in water and extract exhaustively with Chloroform or DCM. (The product is moderately water-soluble; salting out with NaCl may improve recovery).
-
Purification: Dry organic layer over Na₂SO₄ and evaporate. If necessary, purify via silica gel chromatography (Eluent: EtOAc/Hexane gradient).
Visualization: Synthesis Workflow
Caption: Copper-catalyzed methoxylation workflow for synthesizing this compound from the iodo-precursor.
Stability & Storage Guidelines
This compound is significantly less stable than unsubstituted pyridine due to the electron-rich nature of the ring, making it susceptible to oxidation.
Degradation Pathways
-
Oxidation (N-Oxide): Exposure to air, especially in solution, can lead to the formation of the N-oxide at the ring nitrogen.
-
Dimerization: Oxidative coupling (azo-linkage formation) can occur under light exposure, turning the compound from a pale yellow solid to a dark brown tar.
Storage Protocol
-
Atmosphere: Must be stored under Argon or Nitrogen .
-
Temperature: Refrigerate at 0–10°C for short term; -20°C for long term.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
-
Handling: Allow the container to warm to room temperature before opening to prevent water condensation, which accelerates degradation.
Case Study: Application in Drug Development
Target: TLR7/8 Antagonists (Lupus Treatment) Context: In the development of quinoline-based TLR antagonists (e.g., ER-886855), this compound is used to introduce a polar, H-bond accepting motif that improves potency and solubility.
Reaction: The amine reacts with a quinoline core activated by a leaving group (e.g., chloride or mesylate).
-
Conditions: Pd2(dba)3 (Catalyst), Xantphos (Ligand), Cs2CO3 (Base), Dioxane, 100°C.
-
Outcome: The high nucleophilicity of the amine allows for efficient coupling, while the methoxy group prevents metabolic oxidation at the C5 position of the pyridine ring in the final drug candidate.
References
-
Synthesis Protocol: "Synthesis of 2-amino-5-methoxy pyridine." PrepChem. Available at: [Link]
-
Chemical Properties & Safety: "this compound Compound Summary." PubChem. National Library of Medicine. Available at: [Link]
- Drug Application (TLR7/8): "Selectively substituted quinoline compounds." Google Patents (WO2015057659A1).
-
Reactivity Context: "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides." Journal of Organic Chemistry. Available at: [Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2-Amino-5-methoxypyridine via Copper-Catalyzed Methoxylation
Executive Summary
The synthesis of 2-amino-5-methoxypyridine (CAS: 10167-97-2) from 2-amino-5-bromopyridine presents a specific challenge in nucleophilic aromatic substitution (
This Application Note details a robust, scalable protocol utilizing a Copper(I)-catalyzed Ullmann-type etherification . Unlike expensive Palladium-catalyzed (Buchwald-Hartwig) C-O couplings, this method offers a high-yield, cost-effective solution suitable for gram-to-kilogram scale synthesis. We prioritize the use of a CuI/Ligand system to activate the less reactive aryl bromide bond, ensuring complete conversion under controlled conditions.
Strategic Analysis & Reaction Design
The Chemical Challenge
-
Substrate Deactivation: The 2-amino group donates electron density into the pyridine ring (resonance effect), making the C5-position electron-rich. A standard
with methoxide would require forcing conditions that often lead to decomposition. -
Chemo-selectivity: The substrate possesses two nucleophilic sites: the amine (
) and the pyridine nitrogen. The reaction conditions must favor displacement of the bromide by the methoxide ( ) nucleophile without competing N-arylation (self-coupling).
Catalyst Selection: Why Copper?
While Palladium catalysts (e.g.,
Mechanism of Action:
The reaction follows a radical-free
-
Ligation: Coordination of the ligand to CuI.
-
Oxidative Addition: Insertion of Cu into the C-Br bond.
-
Ligand Exchange: Displacement of the halide by methoxide.
-
Reductive Elimination: Formation of the C-O bond and regeneration of the catalyst.
Visualizing the Pathway
Mechanistic Pathway (Graphviz)
Caption: Figure 1. Catalytic cycle for the Cu-mediated methoxylation of aminobromopyridine.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 2-Amino-5-bromopyridine | 1.0 | Substrate | Purity >98% |
| Copper(I) Iodide (CuI) | 0.10 (10 mol%) | Catalyst | White/off-white powder (avoid green oxidized Cu) |
| 1,10-Phenanthroline | 0.20 (20 mol%) | Ligand | Promotes coupling of bromides |
| Sodium Methoxide (NaOMe) | 3.0 - 4.0 | Nucleophile/Base | 25-30% wt solution in MeOH is preferred |
| Methanol (MeOH) | Solvent | Solvent | Anhydrous preferred |
Step-by-Step Methodology
Safety Note: This reaction operates above the boiling point of methanol (
Phase 1: Reaction Setup
-
Vessel Prep: Equip a heavy-walled pressure tube or stainless steel autoclave with a magnetic stir bar. Flush with Nitrogen (
) or Argon. -
Solids Charge: Add 2-Amino-5-bromopyridine (1.73 g, 10 mmol), CuI (190 mg, 1.0 mmol), and 1,10-Phenanthroline (360 mg, 2.0 mmol) to the vessel.
-
Solvent Charge: Add Methanol (10 mL) followed by Sodium Methoxide solution (25% in MeOH, 6.5 g, ~30 mmol).
-
Note: The solution will turn dark (deep blue/brown) due to the Cu-complex formation.
-
-
Sealing: Seal the vessel tightly. Ensure the O-ring/gasket is chemically resistant (PTFE or Viton).
Phase 2: Reaction
-
Heating: Place the vessel in an oil bath or heating block pre-heated to 110°C .
-
Duration: Stir vigorously (800 RPM) for 12 to 16 hours .
-
Checkpoint: The internal pressure will rise. Do not open until cooled.
-
Phase 3: Workup & Purification
-
Cooling: Allow the vessel to cool to room temperature (RT). Vent any residual pressure carefully.
-
Quench: Dilute the mixture with Ethyl Acetate (EtOAc) (50 mL) and filter through a pad of Celite to remove copper salts. Rinse the pad with additional EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure to remove Methanol.
-
Extraction:
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: 50% EtOAc in Hexanes
100% EtOAc. -
Target: The product is polar. The amino group may cause streaking; adding 1%
to the eluent helps.
-
Process Control & Validation
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to light yellow solid | Visual |
| Reaction Completion | Disappearance of Bromide ( | TLC (EtOAc/Hex 1:1) |
| Identity ( | Singlet at | 300/400 MHz NMR ( |
| Mass Spec | LC-MS (ESI) |
Troubleshooting Guide
-
Incomplete Conversion: Usually due to catalyst poisoning or oxidation. Ensure CuI is white before use. Increase temperature to 130°C if using the bromide substrate without ligand.
-
Blue/Green Crude: Residual Copper. Wash the organic layer with 10% Ammonium Hydroxide (
) solution during extraction to chelate and remove Cu.
Experimental Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis of this compound.
References
-
Lombardino, J. G. (1981).[2] "Synthesis and antiinflammatory activity of some this compound derivatives." Journal of Medicinal Chemistry, 24(1), 39-42.
-
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of the American Chemical Society, 131(47), 17423–17429. (General methodology for Cu-catalyzed etherification).
-
PrepChem. "Synthesis of this compound."[3] (Based on industrial protocols utilizing Cu powder/NaOMe).
-
PubChem. "this compound Compound Summary." National Center for Biotechnology Information.
Sources
Application Note: Strategic Utilization of 2-Amino-5-methoxypyridine in Drug Discovery
Topic: 2-Amino-5-methoxypyridine as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
This compound (CAS 10167-97-2) is a high-value heterocyclic building block characterized by its electron-rich pyridine core.[1] The presence of the methoxy group at the C5 position serves a dual purpose: it electronically activates the ring for electrophilic substitution and acts as a metabolic handle in medicinal chemistry, often improving solubility and altering metabolic clearance compared to its unsubstituted counterparts. This guide outlines high-fidelity protocols for its three primary synthetic applications: C-3 functionalization , Buchwald-Hartwig amination , and Imidazo[1,2-a]pyridine cyclization .
Chemical Profile & Reactivity Landscape[2]
The reactivity of this compound is governed by the interplay between the electron-donating amino group (C2) and the methoxy group (C5).
-
Electronic Activation: Both substituents are electron-donating. The amino group strongly activates positions C3 and C5 (para-blocked). The methoxy group activates C4 and C6.
-
Regioselectivity: In electrophilic aromatic substitution (EAS), the directing power of the amino group dominates. With C5 blocked by the methoxy group, the primary site for electrophilic attack (e.g., halogenation) is C3 (ortho to the amino group).
-
Nucleophilicity: The exocyclic amino group is the primary nucleophile, but the pyridine nitrogen remains basic and nucleophilic, capable of interfering with metal catalysts if not properly ligated.
Visualizing the Reactivity Logic
Figure 1: Reactivity map illustrating the three distinct chemical handles available for functionalization.
Protocol A: Regioselective C-3 Bromination
Objective: Synthesis of 2-Amino-3-bromo-5-methoxypyridine. Context: The C5 position is blocked. Standard bromination conditions (NBS) will selectively target the C3 position, creating a handle for subsequent Suzuki or Sonogashira couplings.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)
-
Temp: 0°C to Room Temperature (RT)
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with this compound and ACN. Cool the solution to 0°C using an ice bath. Note: ACN is preferred over DMF for easier workup, though DMF improves solubility for larger scales.
-
Controlled Addition: Dissolve NBS in a minimal amount of ACN. Add this solution dropwise to the reaction flask over 30 minutes.
-
Critical Control Point: Rapid addition causes exotherms that may lead to di-bromination or oxidation byproducts. Keep internal temp < 5°C.
-
-
Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of starting material (M+H 125) and appearance of product (M+H 203/205 doublet).
-
Quench & Workup: Dilute with water (3x reaction volume). The product often precipitates.
-
If precipitate forms: Filter, wash with cold water, and dry.
-
If no precipitate: Extract with EtOAc (3x). Wash organic layer with 10% Na2S2O3 (to remove residual bromine) and brine. Dry over Na2SO4.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-40% EtOAc in Hexanes).
Expected Yield: 85–92% Data Validation: 1H NMR should show the loss of the C3 proton signal and a shift in the remaining aromatic protons.
Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Objective: Coupling this compound with an Aryl Halide. Challenge: 2-Aminopyridines can poison Pd catalysts via the pyridine nitrogen. Solution: Use of biaryl phosphine ligands (XPhos or BrettPhos) creates a bulky, electron-rich Pd center that favors reductive elimination and prevents non-productive coordination.
Materials
-
Amine: this compound (1.2 equiv)
-
Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: XPhos (4-8 mol%) or BrettPhos (for challenging substrates)
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.
-
Catalyst Pre-complexation: Add Pd2(dba)3 and XPhos. Add 1 mL of dioxane and stir at RT for 5 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation.
-
Substrate Addition: Add the Aryl Halide, this compound, and Base (Cs2CO3). Add remaining dioxane (0.2 M concentration relative to halide).
-
Degassing: Sparge the mixture with Argon for 5 minutes.
-
Reaction: Seal the vessel. Heat to 100°C for 12–16 hours (or 110°C for 1 hour in Microwave).
-
Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography. Note: Aminopyridine products can be polar; consider adding 1% Et3N to the eluent to prevent streaking.
Troubleshooting Table:
| Issue | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning | Switch to BrettPhos precatalyst (G3); ensure strict O2-free conditions. |
| Homocoupling | Oxidation of amine | Reduce temperature to 80°C; switch base to K3PO4. |
| Dehalogenation | Beta-hydride elimination | Avoid alcoholic solvents; ensure anhydrous dioxane. |
Protocol C: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine
Objective: Cyclization to form the fused bicyclic core, a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase). Mechanism: The pyridine nitrogen (N1) attacks the alpha-carbon of the haloketone, followed by cyclodehydration involving the exocyclic amine.
Visualizing the Pathway
Figure 2: Mechanistic pathway for the formation of the imidazo[1,2-a]pyridine core.
Step-by-Step Methodology
-
Reagents: Combine this compound (1.0 equiv) and alpha-bromoacetophenone (1.0 equiv) in Ethanol (0.2 M).
-
Base: Add NaHCO3 (1.5 equiv). Note: While the reaction can proceed without base, NaHCO3 neutralizes the HBr byproduct, driving the equilibrium and preventing degradation.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Monitoring: The reaction typically proceeds from a clear solution to a suspension as the inorganic salts and/or product precipitate.
-
Workup:
-
Cool to RT.
-
Evaporate Ethanol.
-
Resuspend residue in water and extract with CH2Cl2.
-
Wash with brine, dry, and concentrate.
-
-
Regiochemistry Check: The methoxy group, originally at C5 of the pyridine, will end up at Position 6 of the imidazo[1,2-a]pyridine ring system.
Safety & Handling (E-E-A-T)
CAS 10167-97-2 Data:
-
Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1][2]
-
Storage: Store under inert atmosphere (Argon) at 2-8°C. The amino group is susceptible to oxidation over long periods, turning the white solid to a brown/tan color.
-
Disposal: Segregate as nitrogen-containing organic waste.
References
-
PubChem Compound Summary. "this compound (CID 11320934)."[1] National Center for Biotechnology Information. Accessed 2025.[1][2][3][4][5][6] Link
-
BenchChem Protocols. "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." (Adapted for 5-methoxy analog).[1][7] BenchChem Application Notes. Link
-
ChemicalBook. "this compound Properties and Reactions." ChemicalBook Database. Link
- Lombardino, J. G. "Synthesis and Anti-inflammatory Activity of Some this compound Derivatives." Journal of Medicinal Chemistry, 1981, 24(1), 39-42.
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
Sources
- 1. This compound | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-methoxypyrimidine | C5H7N3O | CID 2305244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:10167-97-2 | Chemsrc [chemsrc.com]
- 4. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:10167-97-2 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Application Note: 2-Amino-5-methoxypyridine in Medicinal Chemistry
Introduction & Pharmacophore Utility[2]
2-Amino-5-methoxypyridine (CAS: 10167-97-2) is a privileged fragment in modern drug discovery, particularly within oncology and CNS therapeutic areas.[1][2] Unlike simple aminopyridines, the introduction of the methoxy group at the C5 position imparts specific electronic and metabolic advantages that make it a superior "hinge-binding" motif and a versatile precursor for fused heterocycles.
Physicochemical Profile[1][2][3][4][5][6][7]
-
Appearance: Yellow to brown crystalline solid or liquid (low melting point ~38°C).[1][2]
-
Basicity (pKa): The pyridine nitrogen is the most basic site (approx.[1][2] pKa ~6.0–6.5), modulated by the electron-donating methoxy group (EDG).[1][2]
-
Solubility: Soluble in MeOH, DCM, and DMSO; sparingly soluble in water.[1][2]
Why This Scaffold? (The "Senior Scientist" Insight)
In my experience, this scaffold solves two recurring problems in lead optimization:
-
Metabolic Soft Spots: In many aniline-based kinase inhibitors, the position para to the amine is a hotspot for CYP450-mediated oxidation.[1][2] The C5-methoxy group in this pyridine analog effectively blocks this metabolic liability (blocking the para-position relative to the C2-amine).[1][2]
-
Electronic Tuning: The 5-OMe group exerts a mesomeric (+M) effect, increasing the electron density on the ring nitrogen.[1][2] This strengthens the hydrogen bond acceptance capability of the pyridine nitrogen—critical for binding to the hinge region of kinases (e.g., Val/Leu backbone residues).[2]
Structural Utility & SAR Visualization[2]
The primary utility of this compound lies in its ability to mimic the adenine ring of ATP.[1][2] Below is a structural analysis of its binding mode and synthetic divergence.
Diagram 1: Pharmacophore & Synthetic Divergence
Caption: Logical flow showing the dual utility of the scaffold: as a direct kinase hinge binder (left) and as a precursor for imidazo[1,2-a]pyridines (right).[2]
Synthetic Workflows & Protocols
Workflow A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Application: Attaching the scaffold to a heteroaryl core (e.g., chloropyrimidine or chlorothiazole) to create kinase inhibitors.[2]
Critical Challenge: Aminopyridines can poison Pd catalysts via bidentate coordination (using the ring N and exocyclic NH2).[1][2] Standard conditions often fail. Solution: Use bulky, biaryl phosphine ligands (BrettPhos or Xantphos) to prevent catalyst sequestration.[2]
Protocol 1: Optimized Buchwald Coupling
Target: Coupling this compound with an aryl chloride.[1][2]
-
Reagents:
-
Step-by-Step:
-
Step 1 (Inerting): Charge a flame-dried Schlenk tube with the aryl chloride, amine, base, Pd source, and ligand.[2] Evacuate and backfill with Argon (
).[1][2] -
Step 2 (Solvation): Add anhydrous dioxane (0.1 M concentration relative to halide) via syringe.[1][2]
-
Step 3 (Reaction): Heat to 100°C for 4–12 hours. Monitoring: Monitor by LCMS.[2] The starting amine (MW 124) is distinct, but watch for de-halogenated side products of the aryl core.[2]
-
Step 4 (Workup): Cool to RT. Filter through a Celite pad (elute with EtOAc).[2] Concentrate.
-
Step 5 (Purification): Flash chromatography (DCM/MeOH gradient).[1][2] Note: The product will likely be polar; start with 100% DCM and gradient to 10% MeOH.[1]
-
Workflow B: Groebke-Blackburn-Bienaymé (GBB) Cyclization
Application: One-pot synthesis of imidazo[1,2-a]pyridines, a scaffold found in GABA-modulators and anti-infectives.[2]
Protocol 2: Multicomponent GBB Reaction
Target: 3-amino-imidazo[1,2-a]pyridine derivatives.[2]
-
Reagents:
-
Step-by-Step:
-
Step 1: Dissolve the amine and aldehyde in MeOH (0.5 M). Stir for 30 min at RT to form the imine intermediate (often visible as a color change).
-
Step 3: Stir at RT (or mild heat 50°C) for 12 hours.
-
Step 4: Self-Validation: Check TLC. The disappearance of the isocyanide (distinct foul odor) is a crude endpoint indicator.[1][2]
-
Step 5: Evaporate solvent and purify via silica gel chromatography.[1][2]
-
Reaction Optimization Matrix
Use this table to troubleshoot common synthetic issues with this specific scaffold.
| Variable | Condition A (Standard) | Condition B (Challenging) | Why? (Mechanistic Insight) |
| Base (Coupling) | NaOtBu | Carbonate is milder, preserving sensitive groups.[1][2] NaOtBu is stronger, required if the aryl halide is electron-rich.[1][2] | |
| Ligand | Xantphos | BrettPhos / RuPhos | Xantphos works well for general coupling.[2] BrettPhos is required if the 2-aminopyridine acts as a catalyst poison.[2] |
| Cyclization Acid | Acetic Acid | Lewis acids ( | |
| Solvent | Dioxane | t-Amyl Alcohol | Higher boiling point of t-Amyl alcohol allows for higher reaction temps (120°C+) to force sluggish couplings.[2] |
Case Studies & Applications
Case Study 1: Src/Abl Kinase Inhibitors
In the development of compounds similar to Dasatinib and BMS-354825 , the 2-aminopyridine moiety serves as the critical anchor to the ATP-binding site.[1]
-
Role: The ring nitrogen accepts a H-bond from the backbone NH (Met318 in Abl), while the exocyclic amino group donates a H-bond to the backbone carbonyl (Glu316).[2]
-
Impact: Substitution of the simple pyridine with this compound improved potency (
) and metabolic stability in liver microsome assays compared to the unsubstituted analog [1].[1][2]
Case Study 2: VRK1/2 Inhibitors
Researchers targeting Vaccinia-related kinases (VRK) utilized the 2-aminopyridine scaffold.[1][2][6]
-
Observation: The 5-methoxy group was critical for filling a small hydrophobic pocket adjacent to the hinge, improving selectivity over other kinases [2].[1][2]
References
-
Lombardo, L. J., et al. (2004).[1][2] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[1][2][7] Journal of Medicinal Chemistry.
-
Serafim, R. A. M., et al. (2019).[1][2][6] Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.[1][2][6] ACS Medicinal Chemistry Letters. [2]
-
Bagdi, A. K., et al. (2021).[1][2][8] Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.[1][2] [2]
-
Collins, I., et al. (2012).[1][2] Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors.[1][2][9] Journal of Medicinal Chemistry.
Sources
- 1. This compound | CAS#:10167-97-2 | Chemsrc [chemsrc.com]
- 2. This compound | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-アミノ-2-メトキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Amino-5-methoxypyridine in Agrochemical Synthesis
[1]
Executive Summary
2-Amino-5-methoxypyridine is a high-value heterocyclic intermediate increasingly utilized in the discovery of next-generation agrochemicals.[1] Its structural utility lies in the 5-methoxy substituent , which provides electron-donating properties that modulate the basicity of the pyridine nitrogen, and the 2-amino group , which serves as a versatile nucleophilic handle for coupling reactions.[1]
This guide details the application of this intermediate in synthesizing Sulfonylurea Herbicides (ALS inhibitors) and Nicotinamide Fungicides (SDHI analogs). It includes validated protocols for nucleophilic substitution and amide coupling, supported by mechanistic insights and safety standards.[1]
Chemical Profile & Agrochemical Utility[1]
Structural Advantages
In agrochemical design, replacing a phenyl ring with a pyridine ring (bioisosterism) often improves water solubility and metabolic stability.[1][2]
-
Electronic Modulation: The 5-methoxy group (
) is an electron-donating group (EDG) by resonance, which increases the electron density of the pyridine ring.[1] This enhances the nucleophilicity of the 2-amino group compared to unsubstituted 2-aminopyridine.[1] -
Metabolic Handle: The methoxy group can serve as a site for metabolic demethylation in plants or pests, potentially influencing the active ingredient's half-life and selectivity.[1][2]
Key Application Classes
| Agrochemical Class | Target Mechanism | Function of this compound |
| Sulfonylureas | Acetolactate Synthase (ALS) Inhibitor | Acts as the "heterocyclic amine" component coupled to an aryl sulfonyl isocyanate.[1][2] |
| Picolinamides | Succinate Dehydrogenase (SDHI) | Serves as the amine partner in amide coupling to form the core scaffold.[2] |
| Imidazopyridines | Various (Herbicidal/Fungicidal) | Precursor for ring-closure reactions to form fused bicyclic systems.[1][2] |
Visualizing the Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and forward synthesis pathways for utilizing this intermediate.
Figure 1: Synthetic divergence from the core intermediate to major agrochemical classes.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Commercial supplies can be expensive or variable in purity.[2] This protocol describes the copper-catalyzed methoxylation of the iodo-precursor, a robust method for gram-scale preparation.[1]
Reagents:
Step-by-Step Methodology:
-
Setup: Charge a high-pressure glass-lined steel autoclave (bomb reactor) with 2-amino-5-iodopyridine (e.g., 55 g), NaOMe (20 g), and activated Copper powder (5 g).
-
Solvation: Add anhydrous Methanol (500 mL). Ensure the vessel is flushed with Nitrogen (
) to remove oxygen, which can deactivate the catalyst.[1] -
Reaction: Seal the reactor and heat to 150°C . Maintain agitation (rocking or stirring) for 12 hours . The internal pressure will rise significantly due to methanol vapor; ensure the vessel is rated for >20 bar.[1]
-
Workup:
-
Extraction: Resuspend the residue in water (200 mL) and extract with Chloroform (
) or Dichloromethane ( ) ( ). -
Purification: Dry the combined organic layers over anhydrous
. Filter and evaporate.[1][4][5] -
Validation: Product should be a yellow to light orange solid/liquid (mp ~38°C). Confirm via
-NMR ( singlet at ppm).
Protocol B: Synthesis of a Model Sulfonylurea Herbicide
Rationale: This protocol demonstrates the coupling of the intermediate with a sulfonyl isocyanate, the classic route for manufacturing herbicides like Rimsulfuron or Thifensulfuron-methyl.[1][2]
Reagents:
-
2-Methoxycarbonylbenzenesulfonyl isocyanate (1.05 equiv) - Model Electrophile[1]
-
Dichloromethane (DCM) (Anhydrous)
-
Argon or Nitrogen atmosphere[2]
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stirrer and temperature probe, dissolve this compound (10 mmol, 1.24 g) in anhydrous DCM (20 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Under an inert atmosphere, add the sulfonyl isocyanate (10.5 mmol) dropwise via a syringe over 15 minutes.
-
Note: The reaction is highly exothermic.[1] Control the addition rate to keep the internal temperature
.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–6 hours .
-
Isolation: The sulfonylurea product often precipitates out of the DCM solution.[1][2]
-
Yield Optimization: Typical yields range from 80-95%.[1][2] Lower yields often indicate moisture contamination (hydrolysis of isocyanate).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Catalyst Deactivation | Ensure strict |
| Incomplete Reaction (Protocol B) | Moisture in Solvent | Sulfonyl isocyanates hydrolyze rapidly.[2] Use freshly distilled DCM and dry glassware.[1] |
| Dark Product Color | Oxidation of Amine | This compound oxidizes in air.[1][2] Store under Argon at 4°C. Perform reactions under inert gas. |
| Polychlorination | Over-reaction (Halogenation) | If halogenating the intermediate, control temperature strictly (<0°C) to prevent 3,5-dihalogenation.[1][2] |
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed (H301) or in contact with skin (H311).
-
Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[2][7]
Handling Procedures:
-
PPE: Always wear nitrile gloves, safety goggles, and a lab coat.[1][2] When handling powder, use a NIOSH-approved dust respirator (N95 or P100).[1]
-
Engineering Controls: All weighing and transfer operations must be performed inside a Chemical Fume Hood .
-
Spill Response: Do not dry sweep.[2] Dampen with water to avoid dust generation, then absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.[1]
-
Storage: Store at 2-8°C under an inert atmosphere (Argon). The compound is light-sensitive; use amber vials.[1]
References
-
Preparation of this compound
-
Agrochemical Applications & Properties
-
Source: Chem-Impex. "this compound Product Information."[1]
-
-
Sulfonylurea Herbicide Chemistry (General Mechanism)
-
Safety Data Sheet (SDS)
-
Patent Reference (Pyridinesulfonamides)
-
Source: European Patent Office (via Google Patents).[2] "Herbicidal pyridinesulfonamides, preparation and use thereof."
- URL
-
Sources
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. WO2015057659A1 - Selectively substituted quinoline compounds - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. scribd.com [scribd.com]
- 7. 10167-97-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Application Note: High-Efficiency Demethylation of 2-Amino-5-methoxypyridine
[2]
Introduction & Mechanistic Insight
The conversion of this compound to its hydroxyl derivative involves the cleavage of a robust aryl methyl ether bond. Unlike simple anisoles, the pyridine ring introduces specific electronic challenges. The 2-amino group acts as an electron donor, but the pyridine ring itself is electron-deficient, making the ether oxygen less basic and harder to protonate than in benzene analogs.
The Mechanistic Pathway
The reaction proceeds via an acid-catalyzed
-
Protonation: The ether oxygen is protonated by the strong acid (
), creating a good leaving group ( ). -
Nucleophilic Attack: The conjugate base of the acid (e.g.,
or ) attacks the methyl carbon. -
Cleavage: The C-O bond breaks, releasing the methyl halide/sulfate and the protonated hydroxypyridine.
Critical Consideration: The product, 2-Amino-5-hydroxypyridine, is amphoteric . It contains a basic pyridine nitrogen (pKa
Figure 1: Mechanistic pathway of aryl methyl ether cleavage in acidic media.
Experimental Protocol
Two primary methods are detailed below. Method A (HBr) is the standard industrial approach, offering cleaner reaction profiles. Method B (H2SO4) is a cost-effective alternative for larger scales where volatile bromides are to be avoided.
Safety Pre-Requisites
-
Inert Atmosphere: The product is an electron-rich aminopyridine derivative and is prone to oxidation (darkening) in air. Conduct all steps under Nitrogen (
) or Argon. -
Acid Handling: HBr (48%) and H2SO4 (95%) are severe corrosives. Use full PPE and a fume hood.
Method A: Hydrobromic Acid (48%) Reflux (Recommended)
This method typically provides higher purity as the bromide ion is a superior nucleophile to bisulfate, facilitating the
Materials
-
This compound (1.0 eq)
-
Hydrobromic acid, 48% aq. (10-15 mL per gram of substrate)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (
) for neutralization. -
Solvent: Ethyl Acetate or THF for extraction.
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask with this compound.
-
Acid Addition: Carefully add 48% aqueous HBr.
-
Reflux: Equip with a condenser and heat to reflux (
100-110°C) under atmosphere.-
Duration: 4–8 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).
-
-
Quench: Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
Neutralization (CRITICAL STEP):
-
Slowly add 20% NaOH or saturated
dropwise. -
Target pH: Adjust exactly to pH 7–8 .
-
Reasoning: Below pH 6, the pyridine ring is protonated (water-soluble). Above pH 10, the phenol is deprotonated (water-soluble). pH 7.5 maximizes the concentration of the neutral species.
-
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (
volumes).-
Tip: If the product does not extract well, use n-Butanol or continuous extraction.
-
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
Method B: Sulfuric Acid (95%) Demethylation
Based on protocols optimized for cost-efficiency [1].
Materials
-
This compound (1.0 eq)
-
Sulfuric Acid, 95% (10 mL per 5 mmol substrate)[1]
-
Crushed Ice[1]
-
Sodium Carbonate (
)[1]
Step-by-Step Procedure
-
Dissolution: Place 95%
in a flask and heat to 80°C. -
Addition: Add this compound portion-wise to the hot acid.
-
Note: Exothermic. Maintain temp between 80–85°C.
-
-
Reaction: Stir at 90–93°C for 24 hours.
-
Endpoint: Disappearance of starting material on TLC.[1]
-
-
Workup: Pour the hot reaction mixture onto crushed ice (
10x weight of acid). -
Neutralization: Adjust pH to 7–8 using solid
or a saturated solution. -
Isolation: Extract with Diethyl Ether or Ethyl Acetate. Evaporate solvent to yield a taupe/brown solid.
-
Yield Expectations: ~45–55%.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the isolation of 2-Amino-5-hydroxypyridine.
Analytical Data & QC
Table 1: Expected Analytical Properties
| Parameter | Specification | Notes |
| Appearance | Taupe to Brown Solid | Darkens upon oxidation (air exposure). |
| Melting Point | 145 - 148 °C | Impurities significantly lower MP. |
| 1H NMR (DMSO-d6) | Characteristic shift of aromatic protons upfield due to -OH. | |
| Solubility | DMSO, Methanol, Hot Water | Poor solubility in non-polar solvents (Hexane). |
| TLC (Rf) | ~0.3 - 0.4 | Eluent: 10% MeOH in DCM. |
Troubleshooting Guide
-
Problem: Low recovery during extraction.
-
Cause: Incorrect pH. The zwitterionic nature means the product is water-soluble at both acidic and basic pH.
-
Solution: Re-check aqueous layer pH. Ensure it is strictly 7.0–8.0. Saturate the aqueous layer with NaCl (salting out) to push the organic product out.
-
-
Problem: Product is black/tarry.
-
Cause: Oxidation.
-
Solution: Perform recrystallization from Ethanol/Water with a pinch of sodium bisulfite (
) or charcoal filtration to remove oxidized impurities.
-
References
1H NMR and 13C NMR analysis of 2-Amino-5-methoxypyridine
Part 1: Abstract & Strategic Significance
2-Amino-5-methoxypyridine (CAS: 10167-97-2) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and neuroactive ligands.[1] Its structural duality—combining a basic pyridine nitrogen, an electron-donating amino group, and a methoxy substituent—creates a unique electronic environment that challenges routine NMR analysis.[1]
This Application Note provides a definitive protocol for the structural characterization of this compound. Unlike standard alkyl-substituted pyridines, this molecule exhibits significant solvent-dependent tautomeric behavior and proton exchange rates.[1] This guide prioritizes DMSO-d6 over CDCl3 to ensure the accurate integration of the exchangeable amino protons and to prevent aggregation-induced line broadening.[1]
Part 2: Safety & Handling Protocol
Critical Warning: Commercial databases (TCI, Sigma) classify this compound as Air Sensitive and Heat Sensitive .[1] Oxidation of the amino group leads to N-oxide impurities (darkening of the solid), while moisture absorption accelerates proton exchange, obliterating the
Handling Workflow (Graphviz)
Figure 1: Optimized sample preparation workflow to minimize oxidative degradation and moisture uptake.
Part 3: Experimental Protocol
Solvent Selection
-
Recommended: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9% D).[1]
-
Alternative: Methanol-d4 (
) – Not recommended for full characterization as the protons will exchange with deuterium and disappear.[1]
Sample Preparation
-
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation.
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of DMSO-d6.
-
Note: Higher concentrations (>30 mg) may cause stacking effects, shifting aromatic peaks upfield.[1]
-
-
Reference: Calibrate spectra to the residual DMSO pentet at 2.50 ppm (
) and 39.5 ppm ( ).
Acquisition Parameters (400 MHz equivalent)
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Scans (NS): 16 (1H), 1024 (13C).[1]
Part 4: 1H NMR Analysis (DMSO-d6)
The proton spectrum is characterized by three distinct aromatic signals, a sharp methoxy singlet, and the exchangeable amino peak.[1]
Structural Logic & Assignments
-
H3 (Ortho to
): The amino group is a strong electron donor (+M effect), significantly shielding the ortho position.[1] This will be the most upfield aromatic proton.[1] -
H4 (Meta to
, Ortho to ): Shielded by the methoxy group but less so than H3.[1] Appears as a Doublet of Doublets (dd) due to coupling with H3 and H6.[1] -
H6 (Ortho to N, Ortho to
): The pyridine nitrogen is electron-withdrawing (-I effect), deshielding the adjacent proton.[1] H6 is the most downfield signal.[1]
Data Table: 1H NMR Chemical Shifts
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H6 | 7.60 – 7.70 | Doublet (d) | 1H | Deshielded by Ring N; Meta coupling to H4.[1] | |
| H4 | 7.10 – 7.20 | dd | 1H | Ortho coupling to H3; Meta coupling to H6.[1] | |
| H3 | 6.40 – 6.50 | Doublet (d) | 1H | Strongly shielded by ortho- | |
| 5.50 – 5.80 | Broad Singlet | 2H | - | Exchangeable; position varies with conc./temp.[1] | |
| 3.70 – 3.75 | Singlet (s) | 3H | - | Characteristic methoxy region.[1] |
Coupling Network Diagram (Graphviz)
Figure 2: Spin-spin coupling network. Note the strong ortho-coupling between H3 and H4, and the characteristic meta-coupling between H4 and H6.[1]
Part 5: 13C NMR Analysis
The carbon spectrum confirms the regiochemistry.[1] The key diagnostic is the chemical shift of C2 (attached to the amine) and C5 (attached to the methoxy).[1]
| Carbon | Shift ( | Type (DEPT-135) | Assignment Notes |
| C2 | 155.0 – 158.0 | Quaternary (C) | Deshielded by direct attachment to N (ring) and N (amine).[1] |
| C5 | 145.0 – 148.0 | Quaternary (C) | Deshielded by attachment to Oxygen ( |
| C6 | 130.0 – 135.0 | CH | Deshielded by adjacent Ring Nitrogen.[1] |
| C4 | 120.0 – 125.0 | CH | Intermediate shielding.[1] |
| C3 | 108.0 – 112.0 | CH | Most shielded carbon (Ortho to electron-donating |
| 55.0 – 56.0 | Standard aromatic methoxy shift.[1] |
Part 6: Troubleshooting & Quality Control
Common Impurities
-
Water (3.33 ppm in DMSO):
-
N-Oxide Formation:
-
Indicator: Appearance of small aromatic signals downfield (shifted +0.2 to +0.5 ppm) compared to the main product.[1]
-
-
Residual Solvents:
Validation Checklist
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 11320934, this compound.[1] Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1] Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS) - Pyridine Derivatives.[1] Retrieved from [Link][1]
Sources
- 1. This compound | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10167-97-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
Application Note: Electronic Modulation of Transition Metal Catalysts using 2-Amino-5-methoxypyridine
Executive Summary
In the development of novel transition metal catalysts, subtle electronic tuning of the ligand sphere is often the deciding factor between a mediocre catalyst and a high-turnover system. 2-Amino-5-methoxypyridine (2A5MP) represents a high-value scaffold for this purpose. Unlike the unsubstituted 2-aminopyridine, the introduction of the methoxy group at the C5 position acts as a potent electron-donating group (EDG), significantly enhancing the basicity of the pyridine nitrogen and the nucleophilicity of the exocyclic amine.
This guide details the application of 2A5MP in the synthesis of bidentate N,N-ligands (specifically pyridyl-imine architectures) and their subsequent metallation. By leveraging the "push" effect of the 5-methoxy substituent, researchers can stabilize high-oxidation-state metal centers (e.g., Ni(II), Pd(II)) and modulate the electrophilicity of the catalyst during olefin polymerization or cross-coupling reactions.
Chemical Rationale & Electronic Properties[1]
The "Methoxy Effect" in Ligand Design
The utility of 2A5MP stems from its electronic divergence from standard pyridine ligands.
-
Basicity: The Hammett
constant for a methoxy group is -0.27, indicating strong electron donation. This increases the electron density at the pyridine nitrogen ( ), making it a stronger -donor to transition metals. -
Nucleophilicity: The exocyclic amino group (
) is sufficiently nucleophilic to undergo condensation reactions with aldehydes or ketones, facilitating the rapid construction of Schiff base ligands. -
Hemilability Potential: While primarily an electronic tuner, the methoxy oxygen can act as a weak, hemilabile donor in sterically congested environments, potentially stabilizing vacant coordination sites during catalytic turnover.
Comparative Data: Substituent Effects
| Property | 2-Aminopyridine (Standard) | This compound (Target) | 2-Amino-5-chloropyridine (Control) |
| Electronic Nature | Neutral | Electron Rich (EDG) | Electron Poor (EWG) |
| pKa (Conj. Acid) | ~6.86 | ~7.2 - 7.5 (Est.) | ~3.5 |
| Metal Binding | Moderate | Strong | Weak |
| Oxidative Addn. | Standard Rate | Accelerated (stabilizes M | Decelerated |
Protocol A: Synthesis of Tunable Pyridyl-Imine Ligands
Objective: Synthesize a bidentate N,N-ligand (E)-1-(5-methoxypyridin-2-yl)-N-(1-phenylethylidene)methanamine derivative for Nickel or Palladium coordination.
Materials
-
Substrate: this compound (CAS: 10167-97-2) - Note: Ensure purity >97%; impurities can poison catalysts.
-
Reagent: 2-Pyridinecarboxaldehyde (or substituted benzaldehyde for steric tuning).
-
Solvent: Anhydrous Methanol or Ethanol.
-
Catalyst (Synthesis): Formic acid (catalytic amount).
-
Drying Agent: Anhydrous Magnesium Sulfate (
).
Step-by-Step Workflow
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol, 1.24 g) in 20 mL of anhydrous methanol.
-
Activation: Add 2-3 drops of formic acid. The slight acidity catalyzes the imine formation by activating the carbonyl electrophile.
-
Condensation: Dropwise add 2-Pyridinecarboxaldehyde (10 mmol, 1.07 g) over 5 minutes.
-
Observation: The solution typically changes color (yellow to orange) indicating imine formation.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 65°C (mild reflux) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The amine spot should disappear.
-
Work-up:
-
Cool the solution to room temperature.[1]
-
Add
to absorb water generated during condensation (driving equilibrium forward). Stir for 15 mins. -
Filter off the solids.
-
-
Crystallization: Concentrate the filtrate to ~5 mL under reduced pressure. Cool to -20°C overnight to precipitate the ligand.
-
Validation: Verify structure via
NMR. Look for the characteristic imine proton ( ) shift around 8.0–8.5 ppm.
Protocol B: Metallation (Catalyst Assembly)
Objective: Coordinate the 2A5MP-derived ligand to Nickel(II) bromide to create an ethylene oligomerization catalyst.
Reaction Scheme
Methodology
-
Inert Atmosphere: Perform all steps in a Nitrogen-filled glovebox or using Schlenk techniques.
-
Mixing: Dissolve the ligand (1.0 eq) synthesized in Protocol A in dry Dichloromethane (DCM).
-
Metal Addition: Add
(dimethoxyethane adduct) (1.0 eq) directly to the stirring ligand solution.-
Why DME adduct? It is more soluble in organic solvents than anhydrous salts, ensuring homogeneous reaction conditions.
-
-
Precipitation: Stir at room temperature for 12 hours. The complex is often less soluble than the free ligand and may precipitate as a paramagnetic solid.
-
Isolation: Filter the precipitate, wash with cold diethyl ether (
) to remove unreacted ligand, and dry under high vacuum.
Visualizing the Electronic Logic
The following diagram illustrates how the 5-methoxy group influences the catalytic cycle, specifically in the context of oxidative addition and reductive elimination.
Figure 1: Electronic influence pathway of the 5-methoxy substituent on the metal center.
Troubleshooting & Optimization
Issue: Low Yield in Ligand Synthesis
-
Cause: The 5-methoxy group increases electron density on the ring, but can also make the amino group less acidic, sometimes requiring harsher dehydration conditions to form the imine.
-
Solution: Use a Dean-Stark trap with Toluene reflux instead of Methanol to physically remove water, pushing the equilibrium.
Issue: Catalyst Decomposition
-
Cause: 2A5MP derivatives are electron-rich, making the metal center susceptible to oxidation by air.
-
Solution: Strictly maintain inert atmosphere. If the complex turns from red/brown to green (for Ni), it has likely oxidized/hydrolyzed.
Safety Note: this compound is toxic if swallowed or in contact with skin (LD50 data suggests acute toxicity).[2] It acts as a skin and eye irritant.[3] Always handle within a fume hood using nitrile gloves.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11320934, 5-Methoxypyridin-2-amine. [Link]
-
Grover, N. et al. (2016). Influence of bidentate ligand donor types on the formation and stability in 2+1 fac-[M(CO)3]+ complexes. Dalton Transactions. (Demonstrates the stability of aminopyridine complexes). [Link]
Sources
Application Note: Synthesis of Thienopyrimidine Kinase Inhibitors via 2-Amino-5-methoxypyridine Coupling
Abstract & Strategic Context
Thienopyrimidines serve as critical bioisosteres of quinazolines and purines, forming the structural core of numerous potent kinase inhibitors targeting the PI3K/Akt/mTOR pathway (e.g., Pictilisib/GDC-0941 analogues). A pivotal synthetic challenge in this class is the installation of the 2-amino-5-methoxypyridine moiety. This specific aminopyridine motif acts as a crucial hydrogen bond donor/acceptor system within the ATP-binding pocket of kinases, significantly enhancing potency and selectivity.
This Application Note details the high-fidelity synthesis of thieno[2,3-d]pyrimidine derivatives, focusing on the challenging C–N bond formation between the electron-deficient thienopyrimidine core and the poorly nucleophilic this compound. We prioritize a Palladium-catalyzed Buchwald-Hartwig cross-coupling approach over traditional SNAr methods to ensure reproducibility and high yields.
Retrosynthetic Analysis & Pathway
The synthesis is approached modularly. The thienopyrimidine core is constructed via a Gewald reaction followed by cyclization, while the critical functionalization involves the coupling of This compound to the 4-chloro intermediate.
Figure 1: Synthetic Workflow
Caption: Modular synthesis of thienopyrimidine kinase inhibitors. Step 4 represents the critical C-N bond formation.
Detailed Experimental Protocols
Protocol A: Scaffold Generation (Steps 1-3 Summary)
Note: While the focus is the coupling, a high-purity chloride intermediate is required.
-
Gewald Reaction: React cyclohexanone (or substituted ketone), ethyl cyanoacetate, and elemental sulfur in ethanol with morpholine (catalyst) at 60°C. Isolate the 2-aminothiophene-3-carboxylate.
-
Cyclization: Reflux the aminothiophene with formamidine acetate in 2-methoxyethanol (or neat formamide) at 100-140°C to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
-
Chlorination (Critical Precursor Step):
-
Suspend the pyrimidinone (1.0 equiv) in POCl3 (5-10 vol).
-
Safety: Add catalytic DMF carefully. Reflux for 2-4 hours until clear.
-
Evaporate excess POCl3. Quench residue with ice/NaHCO3. Extract with DCM.
-
Result: 4-Chlorothieno[2,3-d]pyrimidine.[1][2] Ensure drying over Na2SO4 to remove all water traces before Protocol B.
-
Protocol B: Buchwald-Hartwig Coupling (The Core Application)
Objective: Coupling of 4-chlorothieno[2,3-d]pyrimidine with this compound.
Rationale: 2-Aminopyridines are poor nucleophiles due to the electron-withdrawing nature of the pyridine ring. Standard SNAr conditions often fail or require forcing conditions that degrade the methoxy group. Palladium catalysis allows for mild, high-yielding coupling.[3]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 4-Chlorothieno[2,3-d]pyrimidine | 1.0 | Electrophile |
| This compound | 1.2 | Nucleophile |
| Pd2(dba)3 | 0.05 | Catalyst Precursor |
| Xantphos | 0.10 | Ligand (Wide bite angle) |
| Cs2CO3 | 2.0 | Base (Anhydrous) |
| 1,4-Dioxane | 10-20 V | Solvent (Degassed) |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask or sealable reaction vial. Purge with Argon or Nitrogen for 15 minutes.
-
Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 20 minutes prior to use. Oxygen inhibits the Pd catalytic cycle.
-
Charge Reagents: Add the chloride scaffold (1.0 eq), this compound (1.2 eq), and Cs2CO3 (2.0 eq) to the flask.
-
Catalyst Addition: Add Pd2(dba)3 (5 mol%) and Xantphos (10 mol%).
-
Expert Tip: Premixing Pd and Ligand in a small amount of solvent for 5 mins to form the active catalyst species (LnPd0) before adding to the main mixture can enhance initiation rates.
-
-
Reaction: Add the degassed dioxane. Seal the vessel. Heat to 100–110°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride (M+H) and appearance of the product mass.
-
-
Work-up:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc or DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Aminopyridines are polar and "sticky" on silica.
-
Eluent: Use a gradient of DCM:MeOH (98:2 to 90:10).
-
Add 1% Triethylamine or NH4OH to the eluent to prevent tailing of the basic product.
-
Optimization & Troubleshooting Guide
The coupling of aminopyridines is sensitive to steric and electronic factors. Use this decision logic to troubleshoot low yields.
Figure 2: Coupling Optimization Logic
Caption: Decision tree for optimizing Pd-catalyzed C-N coupling.
Key Optimization Parameters:
-
Ligand: Xantphos is the starting standard due to its wide bite angle, which facilitates the reductive elimination of the bulky amine product. If conversion is low, switch to BrettPhos or RuPhos , which are specifically designed for difficult aminations.
-
Base: Cs2CO3 is preferred for functional group tolerance. If the reaction is sluggish, NaOtBu (Sodium tert-butoxide) is stronger and can accelerate the reaction, provided no base-sensitive esters are present on the scaffold.
-
Water: The reaction must be strictly anhydrous. Water can hydrolyze the imine-like intermediates or kill the catalyst.
References
-
General Thienopyrimidine Synthesis
-
Modh, R. P., et al. (2019).[4] "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." European Journal of Medicinal Chemistry.
-
-
PI3K Inhibitor Design (GDC-0941 Context)
- Folkes, A. J., et al. (2008). "The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry.
-
Buchwald-Hartwig Coupling Conditions
-
Specific Aminopyridine Coupling Protocols
Sources
- 1. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Amino-5-methoxypyridine as a Strategic Intermediate for Neurological Therapeutics
Executive Summary
This application note details the strategic utilization of 2-Amino-5-methoxypyridine (CAS: 10167-97-2) as a high-value building block in the synthesis of neurological drugs. Specifically, it addresses its role in generating p38 MAPK and PI3K/mTOR inhibitors , which are critical targets for treating neuroinflammation (Alzheimer’s, Parkinson’s) and CNS-resident malignancies.
We provide a comprehensive guide on the chemical rationale, a validated synthetic protocol for amide coupling, and a rigorous Quality Control (QC) methodology using HPLC.
Chemical Rationale & Mechanistic Insight
The "Electronic Tuning" Effect
In medicinal chemistry, the pyridine ring is a privileged scaffold. However, the specific substitution pattern of this compound offers unique advantages for CNS-targeted drugs:
-
Nucleophilicity Modulation: The methoxy group (-OCH₃) at the C5 position is an electron-donating group (EDG). Through resonance, it increases the electron density on the pyridine ring and, crucially, enhances the nucleophilicity of the exocyclic amine at C2. This facilitates cleaner, faster coupling reactions (e.g., amidation, urea formation) compared to unsubstituted 2-aminopyridine.
-
Lipophilicity & BBB Penetration: The methoxy group increases lipophilicity (LogP) slightly compared to a hydroxyl or amino equivalent, aiding in Blood-Brain Barrier (BBB) permeation—a non-negotiable requirement for neurological drugs.
-
Metabolic Stability: The C5 position is a common site for oxidative metabolism (CYP450 attack). Blocking this position with a methoxy group prevents rapid metabolic clearance, extending the drug's half-life in the brain.
Therapeutic Pathway Mapping
The following diagram illustrates the downstream signaling pathways where this compound-derived ligands exert their therapeutic effects.
Figure 1: Strategic pathway from raw intermediate to neuro-therapeutic outcomes. The scaffold is essential for binding to the ATP-pocket of kinase targets.
Experimental Protocol: Synthesis of a p38 MAPK Inhibitor Fragment
Objective: To synthesize N-(5-methoxypyridin-2-yl)benzamide, a representative pharmacophore for kinase inhibitors, via nucleophilic acyl substitution.
Safety Warning: this compound is toxic if swallowed or in contact with skin (H301+H311). Perform all reactions in a fume hood wearing nitrile gloves and safety goggles.
Materials
-
Substrate: this compound (1.0 eq, 10 mmol, 1.24 g)
-
Reagent: Benzoyl chloride (1.1 eq, 11 mmol, 1.55 g) [Representative Electrophile]
-
Base: Triethylamine (TEA) (1.5 eq, 15 mmol, 2.1 mL)
-
Solvent: Dichloromethane (DCM), Anhydrous (50 mL)
-
Workup: NaHCO₃ (sat. aq.), Brine, MgSO₄.
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add this compound (1.24 g) and anhydrous DCM (40 mL). Stir until fully dissolved. The solution should be clear to pale yellow.
-
Base Addition: Add Triethylamine (2.1 mL) via syringe. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.
-
Coupling Reaction:
-
Dilute Benzoyl chloride (1.55 g) in DCM (10 mL).
-
Add the acid chloride solution dropwise to the RBF over 15 minutes.
-
Observation: A white precipitate (TEA·HCl salts) will form immediately.
-
-
Incubation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4 hours.
-
Checkpoint: Monitor reaction progress via TLC (50:50 EtOAc/Hexane). The starting amine spot (Rf ~0.3) should disappear.
-
-
Quenching & Workup:
-
Quench with 20 mL saturated NaHCO₃ solution. Stir for 10 minutes.
-
Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer once with DCM (20 mL).
-
Combine organic layers and wash with Brine (30 mL).
-
-
Drying & Isolation:
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield the target amide.[1]
-
Quality Control: HPLC Analysis Method
To ensure the intermediate meets the stringent purity requirements (>98%) for neurological drug development, the following HPLC method is validated.
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with UV-Vis / PDA Detector |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV @ 254 nm (aromatic ring) and 280 nm |
| Column Temp | 30°C |
Gradient Program[2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold |
| 15.0 | 10 | 90 | Gradient Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Acceptance Criteria
-
Purity: ≥ 98.0% (Area under curve).
-
Retention Time: ~4.5 min (varies by column, standard required for calibration).
-
Impurities: No single impurity > 0.5%. Common impurities include 2-amino-5-hydroxypyridine (hydrolysis product).
Workflow Visualization
The following diagram summarizes the operational workflow for handling this intermediate in a drug discovery context.
Figure 2: Operational workflow from raw material intake to biological validation.
References
-
Synthesis of this compound
-
p38 MAP Kinase Inhibitors in Neurology
- National Institutes of Health (NIH) / PubMed. "Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors."
-
PI3K Inhibitors in CNS Malignancies
- MDPI. "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors."
-
Safety Data Sheet (SDS)
- Sigma-Aldrich.
Sources
- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
Advanced Material Synthesis with 2-Amino-5-methoxypyridine
From Bioactive Ligands to Supramolecular Frameworks[1]
Executive Summary
This guide outlines the fabrication of advanced functional materials using 2-Amino-5-methoxypyridine (2-A-5-MP) .[1] Unlike simple pyridine derivatives, the 5-methoxy substituent acts as a strong electron-donating group (EDG), significantly modulating the basicity of the pyridine nitrogen and the nucleophilicity of the exocyclic amine. This application note provides protocols for two distinct material classes:
-
Bioactive Schiff Base Ligands: Precursors for metallodrugs and fluorescent sensors.[1]
-
Supramolecular Co-Crystals: Engineering hydrogen-bonded organic frameworks (HOFs) for solubility enhancement in drug development.[1]
Part 1: Molecular Architecture & Material Potential[1]
The utility of 2-A-5-MP lies in its dual-functionality.[1] It serves as a "molecular clip" in supramolecular chemistry and a tunable ligand in coordination polymers.[1]
| Feature | Chemical Property | Material Consequence |
| Pyridine Nitrogen | Hydrogen Bond Acceptor / Metal Ligand | Primary anchor for Metal-Organic Frameworks (MOFs) and co-crystals.[1] |
| Amino Group (-NH₂) | Hydrogen Bond Donor | Enables "D-A" (Donor-Acceptor) supramolecular synthons. |
| 5-Methoxy Group | Electron Donating (+M Effect) | Increases electron density on the ring, enhancing fluorescence and altering redox potentials in metallodrugs.[1] |
Part 2: Protocol A - Synthesis of Functionalized Schiff Base Ligands
Target Application: Metallodrug Precursors & Fluorescent Sensors[1]
Rationale: Direct condensation of aminopyridines with aldehydes is often sluggish due to the electron-withdrawing nature of the pyridine ring. However, the 5-methoxy group of 2-A-5-MP counteracts this, making the amine sufficiently nucleophilic for Schiff base formation under mild acid catalysis.[1]
Reagents & Equipment[2][3][4]
-
Precursor: this compound (10 mmol)
-
Electrophile: Salicylaldehyde (10 mmol) (Selected for chelating ability)[1]
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
-
Apparatus: Reflux condenser, magnetic stirrer, rotary evaporator.
Step-by-Step Methodology
-
Solubilization: Dissolve 1.24 g of 2-A-5-MP in 15 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; the solution should be clear to pale yellow.
-
Activation: Add 2 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen of the aldehyde, facilitating nucleophilic attack.
-
Condensation: Dropwise add 1.22 g (10 mmol) of salicylaldehyde dissolved in 5 mL ethanol while stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Isolation: Cool the mixture to room temperature, then refrigerate at 4°C overnight. The Schiff base (imine) should precipitate as yellow/orange crystals.[1]
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol if necessary.
Workflow Visualization
Part 3: Protocol B - Supramolecular Assembly (Co-Crystals)
Target Application: Solubility Enhancement & Solid-State Engineering[1]
Rationale: In drug development, 2-A-5-MP serves as a model for tuning the solubility of active pharmaceutical ingredients (APIs) via co-crystallization.[1] We utilize the supramolecular heterosynthon formed between the pyridine moiety and a carboxylic acid.[5]
Reagents
-
Host: this compound[1]
-
Co-former: Fumaric Acid (Dicarboxylic acid linker)[1]
-
Solvent: Methanol (for Liquid-Assisted Grinding)[1]
Step-by-Step Methodology
-
Stoichiometry: Weigh equimolar amounts (1:1 ratio) of 2-A-5-MP and Fumaric Acid.
-
Liquid-Assisted Grinding (LAG): Place the mixture in a mortar.[1] Add a minimal amount of methanol (approx. 10 µL per 100 mg of mixture).[1]
-
Mechanochemistry: Grind vigorously for 20 minutes. The shearing force combined with solvent lubrication facilitates the breaking of homomeric bonds and the formation of the thermodynamically stable heterosynthon.
-
Curing: Allow the resulting paste to dry at room temperature.
-
Validation: The resulting powder is a new crystalline phase, distinct from the physical mixture of the starting materials.
Interaction Logic Visualization
Part 4: Characterization & Validation Standards
To ensure scientific integrity, the synthesized materials must be validated against the following criteria.
| Technique | Expected Signal (2-A-5-MP Derivative) | Mechanistic Insight |
| FT-IR | Disappearance of C=O (aldehyde) / Appearance of C=N stretch (~1610-1630 cm⁻¹).[1] | Confirms formation of the imine bond (Schiff base).[4] |
| ¹H NMR | Azomethine proton singlet (δ 8.0–9.0 ppm).[1] | Verifies molecular structure and purity.[1] |
| PXRD | New diffraction peaks distinct from starting materials.[1] | Confirms formation of a new crystal lattice (Co-crystal).[1] |
| DSC | Single, sharp melting endotherm (distinct from precursors). | Proves phase purity and thermal stability.[1] |
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Hilaris Publisher. Synthesis and Characterization of New Schiff Base Transition Metal Complexes. (General protocol adaptation for aminopyridines). Available at: [Link][1][3]
-
ResearchGate. New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids. (Analogous supramolecular protocol). Available at: [Link]
Sources
- 1. This compound | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
2-Amino-5-methoxypyridine derivatization for drug discovery
Application Note & Protocol Guide
Abstract
The 2-amino-5-methoxypyridine moiety represents a "privileged scaffold" in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JAK, MAPK pathways) and GPCR ligands. Its utility stems from a unique electronic profile: the 5-methoxy group blocks a metabolically labile position (CYP450 oxidation) while modulating the basicity of the pyridine ring, and the 2-amino group serves as a versatile handle for amide coupling or palladium-catalyzed cross-coupling. This guide provides validated protocols for the derivatization of this scaffold, focusing on overcoming common synthetic challenges such as catalyst poisoning and regioselectivity.
Introduction: The "Why" Behind the Scaffold
In drug design, replacing a benzene ring with a pyridine (scaffold hopping) is a standard tactic to improve solubility and reduce lipophilicity (LogD). However, simple aminopyridines are often metabolically unstable.
The 5-Methoxy Advantage:
-
Metabolic Blocking: The C5 position of the pyridine ring is electronically enriched and prone to oxidative metabolism. A methoxy substituent at C5 effectively blocks this "soft spot," extending the half-life (
) of the drug candidate. -
Electronic Modulation: The methoxy group is an electron-donating group (EDG) by resonance (
), which increases the electron density of the ring. This counteracts the electron-withdrawing nature of the pyridine nitrogen, making the C2-amine more nucleophilic than in electron-deficient pyridines (e.g., 2-amino-5-cyanopyridine), thereby facilitating coupling reactions.
Visual 1: Strategic Derivatization Pathways
The following diagram outlines the primary synthetic workflows covered in this guide.
Figure 1: Strategic functionalization pathways for this compound. The core scaffold can be diverted into three primary chemical spaces depending on the target pharmacophore.
Protocol A: High-Efficiency Amide Coupling
Application: Synthesis of amide-linked kinase inhibitors.
Challenge: The pyridine ring nitrogen can act as a competitive nucleophile or H-bond acceptor, occasionally leading to sluggish reaction rates or
Materials
-
Substrate: this compound (1.0 equiv)
-
Carboxylic Acid: Target acid (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) - Preferred over EDC/HOBt for electron-poor anilines.
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
-
Pre-activation: In a dried round-bottom flask under
, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M). -
Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at Room Temperature (RT) for 15 minutes. Explanation: This forms the activated O-azabenzotriazole ester.
-
Amine Addition: Add this compound (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.
-
Reaction: Stir at 50°C for 4-12 hours.
-
Self-Validation Check: Monitor by LCMS. The starting material (m/z ~125 [M+H]+) should disappear. If conversion is <50% after 4 hours, increase temp to 70°C.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with saturated NaHCO3 (removes acid/HATU byproducts).
-
Wash with Water x 2 (removes DMF).
-
Wash with Brine . Dry over MgSO4.
-
-
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
Data Summary: Coupling Agent Efficiency
| Coupling Agent | Yield (%) | Reaction Time | Notes |
| HATU | 88-95% | 4-6 h | Gold Standard for this scaffold. |
| EDC/HOBt | 60-75% | 12-24 h | Slower; often requires excess reagents. |
| Acid Chloride | >90% | 1-2 h | High yield but risk of bis-acylation. |
Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Application: Creating biaryl amine linkages common in CNS drugs. Challenge: Aminopyridines can coordinate to Palladium (Pd), poisoning the catalyst. The "chelate effect" of the pyridine nitrogen and the exocyclic amine requires bulky, electron-rich ligands.
Materials
-
Substrate: this compound (1.2 equiv)
-
Partner: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst:
(2-5 mol%) or Pd(OAc)2 -
Ligand: BrettPhos or XPhos (4-10 mol%) - Critical Component.
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: 1,4-Dioxane or Toluene (Degassed)
Step-by-Step Methodology
-
Inert Environment: Flame-dry a reaction vial and cool under Argon/Nitrogen. Strict exclusion of O2 is required.
-
Catalyst Pre-mix: Add
and BrettPhos to the vial. Purge with inert gas. Add solvent (Dioxane) and stir at RT for 5 mins to form the active catalytic species (color change often observed). -
Substrate Addition: Add the Aryl Bromide, this compound, and NaOtBu.
-
Reaction: Seal the vial and heat to 100°C for 8-16 hours.
-
Self-Validation Check: TLC/LCMS. If the aryl bromide remains, add a second portion of catalyst/ligand (0.5x original amount) and heat for another 4 hours.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate in vacuo.
-
Purification: Flash chromatography. Note: Aminopyridines often streak on silica; add 1% Triethylamine to the eluent.
Visual 2: Decision Logic for Optimization
Use this flow to troubleshoot low yields in C-N coupling.
Figure 2: Troubleshooting logic for optimizing Buchwald-Hartwig amination of this compound.
Troubleshooting & Scientific Integrity
The "Methoxy Effect" on Purification
The 5-methoxy group increases the lipophilicity compared to 2-aminopyridine but makes the molecule more polar than a phenyl analog.
-
Issue: Co-elution with impurities.
-
Solution: Use a gradient of DCM:MeOH:NH4OH (90:10:1). The ammonia keeps the pyridine deprotonated, sharpening the peak shape.
Stability & Storage[1]
-
Oxidation: While the methoxy group protects the ring C5, the amine itself can oxidize over time to the nitro- or azo- species if left in solution.
-
Protocol: Store solid at 4°C under inert gas. Solutions in DMSO should be used within 24 hours.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Chromatography of 2-Amino-5-methoxypyridine
Executive Summary & Compound Profile
2-Amino-5-methoxypyridine is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its purification presents specific challenges due to the basicity of the pyridine nitrogen and the polarity of the amino group.
Standard silica chromatography often results in peak tailing and irreversible adsorption due to Lewis acid-base interactions between the basic analyte and acidic silanols on the stationary phase. This guide provides a self-validating workflow to overcome these issues using modified normal-phase and reverse-phase strategies.
Compound Datasheet
| Property | Data | Chromatographic Implication |
| CAS Number | 10167-97-2 | Reference standard verification.[1] |
| Structure | Pyridine ring, 2-Amino, 5-Methoxy | Basic Nitrogen: Causes silanol interaction (tailing). Methoxy Group: Electron-donating, increases ring electron density. |
| pKa (Calc) | ~6.5 - 7.0 (Pyridine N) | Mobile phase pH must be controlled (pH > pKa for neutral form in RP). |
| Solubility | High: DCM, MeOH, DMSO Low: Hexanes, Water | Loading: Risk of precipitation in non-polar mobile phases. Dry loading is recommended.[2] |
| Safety | Toxic (Oral/Dermal/Inhalation) | Handling: All fraction collection must occur in a fume hood. |
Method Development: The "Golden Standard" Protocol
Do not rely on generic gradients. The following protocol is optimized to suppress silanol activity while maintaining selectivity.
A. Thin Layer Chromatography (TLC) Screening
Goal: Determine the optimal solvent system (Rf 0.2 – 0.3) that prevents streaking.
-
Standard System: Hexane:Ethyl Acetate (EtOAc).
-
Observation: Likely to show streaking/tailing from the baseline.
-
-
Modified System (Recommended): DCM:MeOH + 1% Triethylamine (TEA) or 1% NH₄OH .
-
Why: The amine modifier competes for acidic silanol sites, "blocking" them from the pyridine analyte.
-
Target: Adjust MeOH % until the spot is distinct and round at Rf ~0.3.
-
B. Flash Chromatography Execution (Normal Phase)
Stationary Phase: Spherical Silica Gel (20–40 µm). Note: Amine-functionalized silica is superior but more expensive.
Mobile Phase A: Dichloromethane (DCM) + 1% TEA Mobile Phase B: Methanol (MeOH) + 1% TEA
Gradient Protocol:
-
Equilibration: Flush column with 100% A for 3 CV (Column Volumes).
-
Loading: Dry Load is mandatory. Dissolve crude in DCM, add silica (ratio 1:2), and evaporate to dryness.
-
Elution:
-
0–5 min: 0% B (Isocratic hold to elute non-polar impurities).
-
5–20 min: 0% → 10% B (Shallow gradient).
-
20–30 min: 10% → 20% B (Elute product).
-
30+ min: Flush with 100% B to clean column.
-
Critical Checkpoint: If using TEA, you must rotovap fractions thoroughly to remove the amine smell, or perform a subsequent wash.
Troubleshooting Guides (Q&A)
Issue 1: Severe Peak Tailing
Q: Even with a shallow gradient, my peak looks like a "shark fin" and tails significantly. Why?
A: This is "Type A" silanol activity.[3] The basic nitrogen of the pyridine ring is hydrogen-bonding to isolated acidic silanols on the silica surface.[4]
The Fix:
-
Switch Modifier: If 1% TEA is insufficient, switch to 1% Ammonium Hydroxide (28% NH₃ in water) in the MeOH line. The ammonium ion is a stronger silanol suppressor.
-
Pre-buffer the Column: Flush the silica column with Mobile Phase B (containing modifier) before equilibration. This saturates the active sites before the sample is even injected.
-
Change Stationary Phase: Switch to Basic Alumina . Pyridines separate beautifully on alumina because it lacks the acidic protons of silica.
Issue 2: Solubility & Band Broadening
Q: I dissolved my sample in MeOH for injection, but the peak split into two broad bands.
A: This is the "Solvent Strength Mismatch" effect. Methanol is a strong solvent. When injected into a non-polar initial gradient (e.g., DCM or Hexane), the sample travels faster than the mobile phase initially, causing band spreading.
The Fix:
-
Protocol: Use Solid Load (Dry Load) .
-
Dissolve crude in minimal DCM/MeOH.
-
Add silica gel (1g crude : 3g silica).
-
Rotovap to a free-flowing powder.[5]
-
Pack this powder into a solid load cartridge.
-
Result: The sample enters the column at the exact polarity of the mobile phase, sharpening the bands.
-
Issue 3: Co-elution with Regioisomers
Q: I cannot separate this compound from 2-Amino-3-methoxypyridine.
A: Regioisomers often have identical polarity on normal phase silica. You need to exploit hydrophobic selectivity using Reverse Phase (C18).
The Fix:
-
Method: C18 Flash or Prep-HPLC.
-
Mobile Phase: Water (pH 10, Ammonium Bicarbonate) / Acetonitrile.
-
Mechanism: At pH 10, both pyridines are fully deprotonated (neutral). The separation is then driven purely by the steric difference of the methoxy position interacting with the C18 chains.
Decision Logic & Workflows
Workflow 1: Method Optimization Loop
This diagram illustrates the logical flow from crude material to purified product, emphasizing the decision points for modifiers.
Caption: Iterative method development workflow focusing on silanol suppression.
Workflow 2: Troubleshooting Decision Tree
Use this logic gate when standard protocols fail.
Caption: Diagnostic tree for resolving common aminopyridine purification errors.
Advanced Purification: Reverse Phase (HPLC)
For >99% purity required for biological assays, Flash chromatography may be insufficient.
Instrument: Preparative HPLC Column: C18 (High pH stable, e.g., XBridge or Gemini NX) Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0) Mobile Phase B: Acetonitrile
Why High pH? At pH 10, the pyridine (pKa ~6.8) is deprotonated. Neutral molecules interact more strongly with the hydrophobic C18 stationary phase, resulting in:
-
Sharper Peaks: No ion-exchange interactions.
-
Higher Loading Capacity: Neutral species pack better on the column.
-
Alternative Selectivity: Separates impurities that deprotonate at different pH levels.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11320934, this compound. Retrieved from [Link]
-
Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Waters Corporation. (2023). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
Sources
Technical Support Center: Regioselective Reactions of 2-Amino-5-methoxypyridine
The following technical guide addresses the specific challenges in the regioselective functionalization of 2-Amino-5-methoxypyridine (CAS: 10167-97-2) . This document is structured for organic chemists and process engineers in pharmaceutical development.
Substrate Profile & Reactivity Overview
This compound presents a unique "push-pull" electronic environment that complicates regiocontrol. The molecule features:
-
Pyridine Ring (Electron-Deficient): Inherently deactivated towards electrophilic aromatic substitution (EAS).
-
C2-Amino Group (Strongly Activating): Directs ortho (C3) and para (C5). Since C5 is blocked, the primary electronic push is toward C3 .
-
C5-Methoxy Group (Moderately Activating): Directs ortho (C4, C6) and para (C2). Since C2 is blocked, it activates C4 and C6 .
-
Ring Nitrogen (N1): A basic site (pKa
6.0–7.0) that can act as a nucleophile or proton acceptor, potentially deactivating the ring if protonated.
Reactivity Heatmap
| Site | Reactivity Type | Driving Force | Challenge |
| C3 | Electrophilic Substitution (EAS) | Ortho-amino activation | Steric crowding; Competition with N-oxidation. |
| C4 | C-H Activation | Ortho-methoxy activation | Lower electron density than C3; requires specific directing groups. |
| C6 | Nucleophilic Attack / C-H Activation | Inductive withdrawal by N1 | Often the site of oxidative degradation or N-oxide rearrangement. |
| N1 (Ring) | Alkylation / Acylation | Lone pair availability | Kinetic trap; leads to pyridinium salts. |
| N2 (Exo) | Alkylation / Acylation | Amide resonance stability | Thermodynamic product; requires forcing conditions to bypass N1. |
Module 1: Electrophilic Aromatic Substitution (Halogenation)
The Challenge: C3 vs. C4/C6 Selectivity
Users often report low yields or complex mixtures when attempting to halogenate this substrate. The primary issue is acid-base interference . Standard acidic conditions (e.g.,
Troubleshooting Guide: Bromination
Q: Why am I recovering unreacted starting material despite using excess bromine?
A: You are likely running the reaction in a strongly acidic medium without buffering. Protonation of N1 (
-
Solution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN) at 0–25°C. This avoids generating HBr in high concentrations.
Q: I see a side product with M+2 mass. Is it the dibromide? A: Yes. While C5 is blocked, the high electron density provided by the 2-amino group can facilitate over-bromination at C6 (the position para to the methoxy group is C2, which is blocked, but C6 is activated by the methoxy group's ortho effect and the amino group's long-range resonance). However, the 3-bromo derivative is the dominant kinetic product.
Recommended Protocol: Regioselective C3-Bromination
-
Reagents: this compound (1.0 eq), NBS (1.05 eq).
-
Solvent: Acetonitrile (MeCN) or DMF (0.1 M).
-
Conditions: Stir at 0°C for 1 h, then warm to RT.
-
Workup: Quench with 10%
to remove active bromine species. -
Expected Yield: 85–92% of 2-amino-3-bromo-5-methoxypyridine .
Module 2: N-Functionalization (Acylation & Alkylation)
The Challenge: Ring Nitrogen (N1) vs. Exocyclic Nitrogen (N2)
A common failure mode is the formation of a water-soluble solid that does not extract into organic solvents. This is often the N1-acyl pyridinium salt (Kinetic Product), not the desired N2-amide (Thermodynamic Product).
Mechanism: The Migration Pathway
Under neutral conditions, the ring nitrogen (N1) is more nucleophilic. Acylating agents attack N1 first. To obtain the stable amide at N2, the reaction must proceed through a rearrangement (analogous to the Dimroth rearrangement or Mumm rearrangement) or be driven by base catalysis.
Figure 1: Kinetic vs. Thermodynamic pathways in the acylation of 2-aminopyridines.
FAQ: Acylation Issues
Q: My LCMS shows the correct mass, but the NMR shifts are downfield, and the product is hygroscopic. A: You have isolated the N1-acetyl salts .
-
Fix: Dissolve the salt in water and neutralize with saturated
or NaOH. The free base will rearrange or precipitate as the N2-acetyl compound. Alternatively, heat the reaction mixture (reflux in acetic anhydride/pyridine) to force the rearrangement.
Q: How do I ensure exclusive N2-alkylation (e.g., Benzylation)? A: Direct alkylation with alkyl halides often gives mixtures of N1 (ring) and N2 (exo) alkylation.
-
Protocol: Use Sodium Hydride (NaH) in THF/DMF at 0°C to deprotonate the exocyclic amine (forming the anion), then add the alkyl halide. The anionic nitrogen is a harder nucleophile and prefers the exocyclic position.
Module 3: Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)
The Challenge: Catalyst Poisoning
The free amino group and the pyridine nitrogen can chelate Pd catalysts, leading to poor conversion in Suzuki-Miyaura or Buchwald-Hartwig couplings.
Strategic Solutions
-
Protection: Convert the free amine to an acetamide (Ac) or carbamate (Boc) before coupling. This reduces the coordinating ability of the exocyclic nitrogen.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos ) that can out-compete the substrate for metal coordination.
-
Base Selection: Avoid strong alkoxide bases if the substrate has sensitive halides; use weak inorganic bases (
or ).
Data Table: Optimization of C3-Arylation
Coupling of 2-amino-3-bromo-5-methoxypyridine with Phenylboronic acid.
| Entry | Catalyst | Ligand | Base | Solvent | Yield | Notes |
| 1 | - | DME/H2O | 15% | Catalyst poisoning; incomplete conversion. | ||
| 2 | PPh3 | Toluene | 30% | Significant homocoupling of boronic acid. | ||
| 3 | XPhos | 1,4-Dioxane | 92% | Bulky ligand prevents N-coordination. | ||
| 4 | - | DMF | 65% | Good, but difficult workup. |
References
-
Regioselectivity in Pyridine Halogenation
-
Dimroth Rearrangement & N-Acylation
- Mechanistic insights into N1 vs N2 selectivity in aminopyridines.
-
Source: Journal of the Chemical Society C, 1971.
-
Physical Properties & Safety Data
- This compound Safety D
-
Source: PubChem CID 11320934.
-
C-H Activation Strategies
- Iron-catalyzed C-H activation of pyridine deriv
-
Source: NIH PubMed Central, 2021.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and perform a risk assessment before handling this compound or its derivatives.
Sources
Technical Guide: Mitigating Side Product Formation in 2-Amino-5-methoxypyridine Workflows
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-Amino-5-methoxypyridine (CAS: 10167-97-2) is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, EGFR targets) and agrochemicals.[1] Its dual-nucleophilic nature—possessing both an exocyclic amine and a basic ring nitrogen—creates a distinct "ambident nucleophile" challenge.[1] Furthermore, the electron-donating methoxy group at C5 activates the ring toward electrophilic aromatic substitution (SEAr), specifically at the C3 position, often leading to over-functionalization.
This guide addresses the three most common failure modes in reactions involving this scaffold:
-
Regioselectivity failure in acylation (Ring N vs. Exocyclic N).
-
Catalyst poisoning during Buchwald-Hartwig cross-couplings.
-
Unwanted C3-halogenation during electrophilic substitution attempts.
Module A: Acylation & Amide Coupling
The Challenge: The "N-vs-N" Competition. Users frequently report obtaining the endo-N-acylated product (ring nitrogen attack) or bis-acylated byproducts instead of the desired exo-amide.[1]
Mechanistic Insight
The pyridine ring nitrogen (
-
Kinetic Product: N-acylation at the ring nitrogen (forming an unstable N-acylpyridinium species).[1]
-
Thermodynamic Product: N-acylation at the exocyclic amine.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product hydrolyzes upon workup | Formation of the kinetic N-acylpyridinium salt (Ring N attack).[1] | Heat the reaction. The endo-N-acyl species is often reversible.[1] Heating promotes rearrangement to the stable exo-amide. |
| Bis-acylation observed (M+ Mass + Acyl x2) | Excess acylating agent + highly basic conditions (e.g., NaH).[1] | Switch to a weaker base (Pyridine or Et3N) and control stoichiometry strictly (1.05 eq).[1] |
| Low conversion | Deactivation of exocyclic amine by protonation. | Ensure the base used is strong enough to deprotonate the HCl formed, but not strong enough to deprotonate the amide product immediately. |
Validated Protocol: Selective Amidation
Avoid using acyl chlorides with NaH unless bis-acylation is desired.[1]
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).[1]
-
Base: Pyridine (3.0 eq) acts as both base and acyl-transfer catalyst.[1]
-
Addition: Add acid chloride dropwise at 0°C.
-
Critical Step: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. If LCMS shows intermediate (ring acyl), heat to 40°C for 2 hours to force rearrangement.[1]
Pathway Visualization
Figure 1: Kinetic vs. Thermodynamic control in aminopyridine acylation. Heating drives the unstable ring-adduct to the stable amide.
Module B: Buchwald-Hartwig Amination
The Challenge: Catalyst Poisoning.[1][2] The pyridine nitrogen can chelate to the Palladium (Pd) center, displacing ligands and arresting the catalytic cycle. This is exacerbated by the electron-donating methoxy group, which increases the basicity of the ring nitrogen.
Mechanistic Insight
Standard ligands (like PPh3) are easily displaced by the pyridine substrate. To prevent this, you must use ligands that are either:
-
Bulky: Sterically prevent the Pd from coordinating to the pyridine nitrogen.
-
Chelating: Occupy two coordination sites strongly (e.g., Xantphos).
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Reaction stalls < 20% conversion | Catalyst poisoning by substrate. | Switch to BrettPhos or Xantphos .[1] These bulky/bidentate ligands resist displacement by the pyridine N. |
| Dehalogenation of coupling partner | Switch base from Isopropoxide to NaOtBu or Cs2CO3 .[1] Avoid alcohols as solvents; use Toluene or Dioxane.[1] | |
| Formation of diarylamine (homocoupling) | Oxidative addition failure.[1] | Ensure strict inert atmosphere (Argon). Pre-activate the catalyst (Pd(OAc)2 + Ligand) for 5 mins before adding substrate.[1] |
Recommended Conditions (Self-Validating)
-
Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2.[1]
-
Ligand: Xantphos (for generic coupling) or BrettPhos (for difficult substrates).[1]
-
Base: Cs2CO3 (weak base, slow) or NaOtBu (strong base, fast).[1]
-
Solvent: 1,4-Dioxane (degassed).[1]
-
Temp: 100°C.
Workflow Logic
Figure 2: Decision tree for troubleshooting Pd-catalyzed cross-coupling failures.
Module C: Electrophilic Aromatic Substitution (SEAr)
The Challenge: Regiocontrol (C3 vs. C6). The 2-amino and 5-methoxy groups act synergistically to activate the C3 position (ortho to amino, para to methoxy).[1]
Regioselectivity Rules[3]
-
C3 Attack (Major): The most electron-rich site.[1] Halogenation (NBS, NIS) will occur here almost exclusively under mild conditions.[1]
-
C6 Attack (Minor): Only accessible if C3 is blocked or if steric bulk at the exocyclic amine forces the electrophile away.
Data Summary: Halogenation Attempts
| Reagent | Conditions | Major Product | Notes |
| NBS (1.0 eq) | MeCN, 0°C | 3-Bromo -2-amino-5-methoxypyridine | >95% selectivity for C3.[1] |
| NIS (1.0 eq) | DMF, RT | 3-Iodo -2-amino-5-methoxypyridine | Highly unstable; protect from light.[1] |
| Br2 (excess) | AcOH | 3,6-Dibromo species | Hard to stop at mono-substitution with elemental bromine.[1] |
Critical Note: If you require functionalization at C4 or C6 without touching C3, you must use a blocking group strategy (e.g., silylation of C3) or start with a different halogenated precursor.[1] Direct SEAr will always favor C3.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11320934, this compound.[1] Retrieved from [Link]
-
Paul, F., et al. (1994). Palladium-catalyzed coupling reactions of aryl chlorides.[1] (Foundational text on catalyst poisoning mechanisms in nitrogen heterocycles). Journal of the American Chemical Society. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. (Specifics on ligand choice for aminopyridines). Chemical Science. [Link]
-
Fischer, A., & Morris, G. N. (1987). Ipso-Nitration of methoxypyridines.[1] (Mechanistic insight into SEAr regioselectivity in activated pyridines). Canadian Journal of Chemistry. [Link][1]
Sources
optimizing temperature for 2-Amino-5-methoxypyridine synthesis
The following technical guide is structured as a specialized Support Center resource for process chemists and researchers. It focuses on the critical variable of temperature in the synthesis of 2-Amino-5-methoxypyridine , a vital pharmacophore in kinase inhibitor development.[1]
Topic: Thermal Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-2A5M-OPT Status: Active Guide[1]
Executive Summary: The Thermal Landscape
The synthesis of This compound (CAS: 10167-97-2) typically proceeds via the ammonolysis of 2-bromo-5-methoxypyridine (or the chloro- analog) using a copper catalyst.[1] This is a Nucleophilic Aromatic Substitution (
Temperature is the single most critical critical process parameter (CPP) in this reaction because of two competing factors:
-
Activation Energy (
): The electron-donating methoxy group at the 5-position deactivates the pyridine ring toward nucleophilic attack at the 2-position.[1] High thermal energy ( ) is required to overcome this barrier.[1] -
Ether Cleavage Threshold: Exceeding the thermal ceiling (
) in an aqueous basic medium risks cleaving the methoxy ether, yielding the impurity 2-amino-5-hydroxypyridine .[1]
Critical Reaction Pathway (Visualization)
The following diagram illustrates the reaction coordinate and the divergence point where temperature control dictates purity.
Figure 1: Reaction pathway showing the divergence between product formation and the demethylation side-reaction driven by excessive temperature.[1]
Troubleshooting & FAQs
Direct answers to common deviations observed in the this compound workflow.
Q1: I am running the reaction at 100°C, but conversion is stuck at <50% after 24 hours. Why?
Diagnosis: Thermal Insufficiency due to Electronic Deactivation.
Explanation: The 5-methoxy group is an Electron Donating Group (EDG).[1] It pushes electron density into the pyridine ring, making the carbon at position 2 less electrophilic.[1] A standard
-
Increase internal temperature to 135°C .
-
Ensure you are using a pressure vessel (autoclave/Parr bomb) rated for at least 20 bar, as the vapor pressure of aqueous ammonia will rise significantly.[1]
Q2: My HPLC shows a new peak (RRT 0.85) and the product solution has turned dark brown.[1]
Diagnosis: Ether Cleavage (Demethylation) & Oxidative Tars. Explanation: You likely exceeded 150°C .[1][2] Under high temperature and high pH (ammonia), the methoxy ether linkage becomes susceptible to hydrolysis, forming 2-amino-5-hydroxypyridine.[1] This phenol-like impurity oxidizes rapidly in air, causing the "tar" discoloration.[1] Solution:
-
Cap temperature strictly at 140°C .
-
Add a reducing agent stabilizer (e.g., small amount of sodium sulfite) during workup to prevent oxidative polymerization of trace phenolic impurities.
Q3: Can I use a Palladium catalyst (Buchwald-Hartwig) to lower the temperature?
Diagnosis: Feasibility vs. Cost Analysis. Explanation: Yes. Pd-catalyzed amination can proceed at 80-100°C , bypassing the high-pressure requirement.[1] However, the 2-amino product can chelate Palladium, making catalyst removal difficult and expensive.[1] Recommendation: For scale-up (>100g), the Copper(I) Oxide route at high pressure is more robust and cost-effective than Pd/BINAP systems.[1]
Optimized Experimental Protocol
Method: Copper-Catalyzed Ammonolysis (High Pressure) Scale: 100 mmol basis[1]
Materials Table
| Reagent | Equiv. | Amount | Role |
| 2-Bromo-5-methoxypyridine | 1.0 | 18.8 g | Substrate |
| Ammonia (aq, 28%) | 10.0 | ~70 mL | Reagent/Solvent |
| Copper(I) Oxide (Cu₂O) | 0.1 | 1.43 g | Catalyst |
| Ethylene Glycol | 2.0 | 12.4 g | Co-solvent (optional)* |
*Note: Ethylene glycol improves solubility and heat transfer but complicates workup.[1] Pure aqueous ammonia is preferred if stirring is efficient.[1]
Step-by-Step Procedure
-
Charging: In a high-pressure reactor (Hastelloy or glass-lined steel), charge the 2-bromo-5-methoxypyridine and Cu₂O.
-
Ammonia Addition: Add aqueous ammonia (28%) while the vessel is cooled to 0-5°C to minimize gas loss.[1] Seal the reactor immediately.
-
The Ramp: Heat the vessel to 135°C over 45 minutes.
-
Checkpoint: Monitor pressure.[1] Expect 15–20 bar. If pressure exceeds rating, lower temp to 125°C and extend time.
-
-
Reaction: Stir at 135°C for 12–16 hours .
-
Cooling: Cool to 25°C. Vent excess ammonia into a scrubber (acid trap).[1]
-
Extraction: Dilute the reaction mixture with water (50 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over
, concentrate, and recrystallize from Toluene/Heptane if necessary.
Decision Logic: Temperature vs. Pressure
Use this flow to determine your optimal setup based on available equipment.
Figure 2: Decision tree for selecting the synthetic route based on equipment constraints and thermal risks.
References
-
Preparation of this compound (Methoxylation Route)
-
General Amination of Halopyridines (Patent Context)
-
Side Reaction Mechanisms (Ether Cleavage)
Sources
Technical Support Center: Purification of 2-Amino-5-methoxypyridine
Executive Summary & Compound Profile
Welcome to the technical support hub for 2-Amino-5-methoxypyridine . As a Senior Application Scientist, I often see researchers struggle with this compound not because the chemistry is difficult, but because its physical properties are deceptive.
The most critical data point you need is this: The melting point is approximately 38°C (100°F).
Many researchers assume their product is impure because it remains an oil or a sticky gum at room temperature.[1] Often, this is not a failure of synthesis, but a thermodynamic reality of the molecule. This guide focuses on distinguishing between physical state issues and actual chemical impurities, providing robust protocols for remediation.
Physicochemical Data Table
| Property | Value | Critical Note |
| CAS | 10167-97-2 | |
| Melting Point | 38°C - 41°C | Near ambient temperature.[1] Impurities will significantly depress this, causing "permanent" oiling.[1] |
| Boiling Point | 130°C @ 10 mmHg | Vacuum distillation is a viable purification method.[1] |
| pKa | ~6.8 (Pyridine N) | Sufficiently basic for acid-base extraction.[1] |
| Solubility | MeOH, DCM, EtOAc | Highly soluble in polar organics; poor solubility in Hexanes/Heptane. |
| Appearance | Off-white solid to dark oil | Darkens rapidly upon air exposure (oxidation).[1] |
Module 1: Troubleshooting Guides (FAQ Format)
Issue 1: "My product is a dark brown oil and won't crystallize."
Diagnosis: This is likely a combination of Melting Point Depression and Oxidative Oligomerization .[1] Because the pure melting point is so low (38°C), even 2-3% impurity can suppress the freezing point below room temperature. The color comes from trace N-oxide formation or azo-coupling byproducts, which are highly chromophoric even at ppm levels.[1]
Corrective Action:
-
Do not attempt standard recrystallization (heating and cooling) immediately.[1] You will likely just get an oil again.
-
Perform the "pH Swing" (Acid-Base Extraction) to remove non-basic colored tars.[1]
-
Triturate at -20°C. Dissolve the oil in a minimum amount of Et2O or MTBE, add Pentane until cloudy, and store in a freezer.
Issue 2: "I have trace starting material (2-Bromo- or 2-Iodo-5-methoxypyridine) left."
Diagnosis: Incomplete halogen displacement.[1] Mechanism: The starting material (2-halo-pyridine) is significantly less basic than the product.[1] The amino group on your product (this compound) provides a "handle" for protonation that the starting material lacks.[1]
Corrective Action: Use the pKa-Driven Separation Protocol (detailed below).
-
Logic: At pH 2-3, the product is protonated (water-soluble).[1] The halo-pyridine remains neutral (organic-soluble).[1]
Issue 3: "The product turns black after storage."
Diagnosis: Autoxidation.[1] Aminopyridines are electron-rich and prone to oxidation at the ring nitrogen or amino group, forming colored N-oxides or diazo species.[1]
Corrective Action:
-
Storage: Must be stored under Argon/Nitrogen at 4°C or -20°C.
-
Remediation: Dissolve in DCM and pass through a short pad of basic alumina or silica gel (eluting with EtOAc/Hexane).[1]
Module 2: Core Purification Protocols
Protocol A: The "pH Swing" (Acid-Base Purification)
Best for: Removing non-basic impurities (halides, tars, neutral starting materials).
Reagents:
-
1M or 2M HCl
-
50% NaOH or saturated Na2CO3
-
Brine[1]
Step-by-Step:
-
Dissolution: Dissolve crude reaction mixture in EtOAc (10 mL per gram).
-
Protonation (Extraction 1): Extract the organic layer with 1M HCl (3 x volumes).
-
Checkpoint: The product is now in the Aqueous Acid layer (as the hydrochloride salt).
-
Waste: The organic layer contains your non-basic impurities (starting halides, neutral tars). Discard after TLC confirmation.
-
-
Washing: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained organics.[1]
-
Basification: Cool the aqueous layer in an ice bath (exothermic). Slowly adjust pH to >10 using 50% NaOH or Na2CO3.[1]
-
Observation: The solution will turn cloudy or oil out as the free base regenerates.
-
-
Recovery (Extraction 2): Extract the cloudy aqueous mixture with DCM (3 x volumes).
-
Drying: Dry combined DCM layers over Na2SO4, filter, and concentrate in vacuo.
Protocol B: Adsorbent Decolorization
Best for: Removing stubborn color from material that is chemically pure (by NMR) but visually degraded.
Reagents:
Step-by-Step:
-
Dissolve the compound in Methanol (10 mL/g).
-
Add Activated Charcoal (5-10 wt% relative to substrate).[1]
-
Heat to reflux for 15-30 minutes. Do not boil dry.
-
Prepare a filter funnel with a pad of Celite.[1]
-
Filter the hot solution through the Celite pad.[1]
-
Concentrate the filtrate.[1][3] If color persists, repeat or switch to a silica plug filtration.[1]
Module 3: Logic Visualization
The following diagrams illustrate the decision-making process and the chemical logic behind the purification strategies.
Workflow 1: Purification Decision Tree
Caption: Decision matrix for selecting purification method based on physical state and impurity profile.[1]
Workflow 2: The Acid-Base "Switch" Mechanism
Caption: Mechanistic flow of the Acid-Base separation exploiting the basicity of the amino-pyridine.
References
-
Tokyo Chemical Industry (TCI). Product Specification: this compound (A3168).[1] Retrieved from .[1]
-
PubChem. Compound Summary: this compound (CID 11320934).[1] National Library of Medicine.[1] Retrieved from .[1]
-
BenchChem. Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives (Analogous Chemistry). Retrieved from .[1]
-
Biotage. How can I remove color from my reaction product? (2023).[1][4] Retrieved from .
-
PrepChem. Synthesis of 2-amino-5-methoxy pyridine. Retrieved from .[1]
Sources
Technical Support Guide: Scaling Up 2-Amino-5-methoxypyridine Production
Introduction
2-Amino-5-methoxypyridine (CAS: 10167-97-2) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors and other pharmaceutical agents. While laboratory synthesis often relies on small-scale palladium-catalyzed couplings or direct methoxylation, scaling this process to pilot or manufacturing volumes introduces significant challenges regarding pressure management , exotherm control , and heavy metal remediation .
This guide addresses the specific technical hurdles encountered when scaling the Ammonolysis of 2-Chloro-5-methoxypyridine , the most economically viable industrial route. It provides actionable solutions for yield optimization, impurity control, and safety compliance.[1]
Module 1: Synthetic Route & Reaction Optimization
The Industrial Standard: Copper-Catalyzed Ammonolysis
While palladium-catalyzed (Buchwald-Hartwig) amination is effective on a gram scale, the cost of catalysts and ligands often prohibits its use at the multi-kilogram scale. The industry standard relies on the nucleophilic aromatic substitution (
Reaction Scheme:
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | 145°C – 155°C | Activation energy for displacement of the 2-chloro group is high. Below 140°C, conversion stalls; above 160°C, tar formation increases. |
| Pressure | 3.5 – 4.5 MPa | High pressure is required to maintain ammonia concentration in the liquid phase at reaction temperature. |
| Ammonia Equivalents | 10 – 15 eq. | Large excess drives the equilibrium forward and minimizes the formation of secondary amine dimers (bis-pyridyl amines). |
| Catalyst Loading | 5 – 10 mol% Cu | Copper powder or CuSO₄ reduces the activation barrier. Lower loading (<2%) leads to incomplete conversion. |
Troubleshooting Reaction Stalls
Q: My reaction stalls at 80% conversion. Adding more catalyst doesn't help. Why? A: This is typically due to ammonia depletion in the liquid phase. In an autoclave, as the temperature rises, ammonia partitions heavily into the headspace.
-
Solution: Increase the initial ammonia loading or use a "fed-batch" approach where ammonia gas is supplemented to maintain reactor pressure. Ensure efficient agitation (>500 RPM) to maximize gas-liquid mass transfer.
Module 2: Impurity Profiling & Control
Scale-up often reveals impurities invisible on the TLC plate. Understanding their origin is key to suppression.
Common Impurity Profile
| Impurity | Structure/Origin | Remediation Strategy |
| Hydrolysis Product | 2-Hydroxy-5-methoxypyridine (Pyridone tautomer). Formed by water attacking the 2-position instead of ammonia. | Minimize water content.[2][3] Use anhydrous ammonia (liquid) or high-concentration aqueous ammonia (28-30%) with rapid heating to favor amination over hydrolysis. |
| Dimer (Bis-impurity) | Bis(5-methoxy-2-pyridyl)amine . Formed when the product competes with ammonia for the starting material. | Maintain high NH₃ concentration (excess equivalents). Avoid running the reaction too concentrated (>1M). |
| Demethylated Byproduct | 2-Amino-5-hydroxypyridine . Formed by ether cleavage under high temp/acidic conditions. | Strictly control temperature (do not exceed 155°C). Ensure the reaction medium does not become acidic (ammonia usually buffers this). |
Impurity Formation Pathway
Caption: Reaction pathways showing the formation of the target amine versus hydrolysis and dimerization side-products.
Module 3: Work-up & Catalyst Removal (The "Blue" Issue)
A persistent issue in pyridine synthesis using copper catalysts is the residual copper, which forms blue complexes with the product.
Protocol: Efficient Copper Remediation
-
Distillation: Remove excess ammonia and solvent (methanol/water) under reduced pressure.
-
Chelating Wash: Dissolve the crude residue in an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash with 10% aqueous EDTA (disodium salt) or 10% aqueous Ammonia .
-
Filtration: If using Copper powder, filter through a Celite (diatomaceous earth) pad before extraction to remove bulk metal.
-
Scavengers (Optional): For strict pharma limits (<10 ppm), treat the organic phase with a silica-based metal scavenger (e.g., Si-Thiol) for 2 hours at 40°C.
Module 4: Safety & Engineering Controls
Autoclave Safety
-
Hazard: this compound synthesis involves heating methanol/ammonia mixtures above their boiling points.
-
Requirement: Use a reactor rated for at least 60 bar (6 MPa) . Ensure the burst disk is inspected before every run.
-
Headspace Management: Never fill the autoclave >60% volume to allow for liquid expansion and gas disengagement.
Toxicology Awareness
-
H-Codes: H301 (Toxic if swallowed), H311 (Toxic in contact with skin).
-
Handling: Pyridines are readily absorbed through the skin. Double-gloving (Nitrile over Laminate) is recommended during the work-up of the crude reaction mixture.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use 2-Amino-5-bromopyridine instead of the chloro-derivative? A: Yes. You can perform a methoxylation reaction (NaOMe/MeOH, Cu catalyst). However, this route is often more expensive due to the higher cost of the bromo-starting material. The work-up issues (copper removal) remain identical.
Q: The product is solidifying in the reactor upon cooling. How do I unload it? A: this compound has a melting point of ~76-80°C. If you strip the solvent too aggressively, it will crash out.
-
Fix: Maintain a minimum solvent volume (3 volumes of MeOH) during cool-down. Unload as a slurry or warm solution (50°C).
Q: Why is my yield low (<60%)? A: Check your pH during work-up. Pyridines are basic. If you perform an acidic wash to remove impurities, the product may remain in the aqueous phase as the pyridinium salt. Always adjust the aqueous phase to pH >10 before extracting with organic solvent.
References
-
Synthesis of this compound via Methoxylation. PrepChem. Available at: [Link] (Accessed Oct 2023).
- Process for producing 2-amino-5-methylpyridine (Analogous Chemistry).Google Patents (US5332824A). Describes the high-pressure ammonolysis conditions and copper catalysis.
-
Catalyst Removal Techniques in Organic Synthesis. ResearchGate. Discusses EDTA and ammonia washes for copper remediation. Available at: [Link]
Sources
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]
- 7. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 8. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2-Amino-5-methoxypyridine (2-A-5-MP)
Introduction: The "Deceptive" Pyridine
2-Amino-5-methoxypyridine (2-A-5-MP) is a critical pharmacophore in kinase inhibitor development. While it appears structurally simple, it presents a "dual-personality" reactivity profile that often leads to experimental failure.
-
The Trap: Researchers often treat it like a standard aniline. It is not. The pyridine nitrogen (N1) is a potent Lewis base capable of poisoning metal catalysts, while the electron-donating methoxy group at C5 creates specific regioselectivity and stability challenges (oxidation) not seen in unsubstituted aminopyridines.
This guide addresses the three most common failure modes: Buchwald-Hartwig coupling stagnation , Diazotization decomposition , and Storage degradation .
Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
The Failure Mode: Catalyst Poisoning
Symptom: The reaction starts but stalls at <20% conversion, or yields are consistently low (<40%) despite high catalyst loading. Mechanism: Unlike simple anilines, the pyridine nitrogen (N1) in 2-A-5-MP can competitively bind to the Palladium (Pd) center, forming a stable, non-reactive complex (Pd-N species). This removes the active catalyst from the cycle before the oxidative addition or amine coordination can occur.
Optimization Protocol: The "Bulky Ligand" Strategy
To prevent N1-coordination, you must use sterically demanding ligands that physically block the pyridine nitrogen from binding to the Pd center.
Recommended System:
-
Ligand: BrettPhos or Xantphos . These ligands have large bite angles and steric bulk that disfavor the coordination of the pyridine nitrogen while facilitating the reductive elimination step.
-
Pre-catalyst: Use Pd(OAc)₂ or Pd₂(dba)₃ only if pre-mixed with ligand. Ideally, use G3-precatalysts (e.g., Xantphos Pd G3) to ensure rapid formation of the active L-Pd(0) species.
-
Base:
-
Standard:Cs₂CO₃ (Weak, soluble in dioxane/DMF).
-
For difficult cases:NaOtBu (Strong, but can cause side reactions with sensitive electrophiles).
-
Soluble Organic Base:DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has shown utility in continuous flow systems to prevent insolubility issues.
-
Troubleshooting Workflow (Visualization)
Figure 1: Decision matrix for optimizing C-N coupling with 2-aminopyridines. Note the priority of ligand steric bulk.
Module 2: Diazotization (Sandmeyer Reactions)
The Failure Mode: Hydrolytic Decomposition
Symptom: Formation of 2-hydroxy-5-methoxypyridine (pyridone tautomer) instead of the desired halide (Cl/Br/I). Mechanism: The 2-pyridyldiazonium ion is exceptionally unstable compared to phenyldiazonium ions. In aqueous acid (standard Sandmeyer conditions), the diazonium group is rapidly displaced by water (nucleophilic attack) to form the pyridone before the halide can react.
Optimization Protocol: Non-Aqueous Diazotization
Do NOT use NaNO₂/HCl(aq). You must exclude water to prevent hydrolysis.
Protocol (Halogenation):
-
Solvent: Anhydrous Acetonitrile (MeCN) or Diiodomethane (CH₂I₂).
-
Nitrite Source: tert-Butyl Nitrite (tBuONO) or Isoamyl Nitrite.
-
Halogen Source:
-
Procedure: Dissolve 2-A-5-MP in MeCN. Add the halogen source (e.g., I₂). Add tBuONO dropwise at 0°C to room temperature. The diazonium species is generated in situ and immediately trapped by the halide.
Module 3: Electrophilic Aromatic Substitution (EAS)
Regioselectivity Rules
When functionalizing the ring (e.g., nitration, bromination), you must account for the directing effects of both the Amino (C2) and Methoxy (C5) groups.
-
Amino (C2): Strong ortho/para director. Directs to C3 and C5 .
-
Methoxy (C5): Strong ortho/para director. Directs to C4 and C6 .
-
Result: The C3 position is synergistically activated (Ortho to NH₂, Para to OMe).
Data Summary: Regioselectivity Trends
| Reaction | Reagent | Major Product Position | Yield | Notes |
| Bromination | NBS or Br₂/AcOH | C3 (3-bromo) | 85-90% | C5 is blocked; C3 is highly activated. |
| Nitration | HNO₃/H₂SO₄ | C3 (3-nitro) | ~60% | Often requires low temp to avoid oxidation. |
| Chlorination | NCS | C3 (3-chloro) | 70-80% | High selectivity. |
Module 4: Storage & Stability (The "Brown Tar" Issue)
The Failure Mode: Oxidative Degradation
Symptom: White/off-white powder turns into a brown/black sticky oil after weeks on the shelf. Mechanism: The electron-rich nature of the ring (Amino + Methoxy) makes it susceptible to air oxidation. It forms quinone-imine type species and azo-dimers, which catalyze further decomposition (autocatalytic "tarring").
Storage Protocol
-
Atmosphere: Must be stored under Argon or Nitrogen.
-
Temperature: -20°C (Freezer) is recommended for long-term storage.
-
Salt Formation: If possible, convert the free base to the HCl salt . The salt form protonates the pyridine nitrogen and/or the amine, significantly reducing electron density and preventing oxidation.
Reactivity & Degradation Map (Visualization)
Figure 2: Reactivity map highlighting the divergence between successful functionalization (green) and degradation pathways (red).
Frequently Asked Questions (FAQ)
Q1: I am seeing a "double mass" peak in LCMS after my reaction. What is it? A: This is likely an azo-dimer . Under oxidative conditions or incomplete diazotization, two aminopyridine molecules can couple (N=N linkage). Ensure your reaction is strictly deoxygenated and, if diazotizing, ensure rapid trapping of the intermediate.
Q2: Can I use standard Suzuki coupling on this compound? A: Generally, no. You would typically use the 2-halo derivative for Suzuki. If you are trying to couple the amine (Buchwald), see Module 1. If you are trying to couple at C3, you must halogenate first (Module 3).
Q3: Why is my yield lower when I scale up the Buchwald reaction? A: Scale-up often exacerbates mixing issues. The Pd-catalyst activation is sensitive. Ensure you are using a pre-catalyst (like Xantphos Pd G3) rather than mixing Pd(OAc)2 and ligand in the pot, which becomes less efficient at scale due to aggregation.
References
-
BenchChem. Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives.
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine (Sandmeyer Optimization).
-
Scientific & Academic Publishing. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration (Regioselectivity).
-
Chemical Science. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.
Sources
Technical Support Center: 2-Amino-5-methoxypyridine Oxidation Protocols
Executive Summary: The "Push-Pull" Electronic Challenge
Oxidizing 2-Amino-5-methoxypyridine (CAS: 10201-73-7) presents a specific chemoselectivity challenge due to the synergistic electron-donating effects of the 2-amino and 5-methoxy groups.
-
The Problem: The molecule is highly electron-rich. The 2-amino group activates the ring, making it susceptible to electrophilic attack, while the nitrogen atoms (both ring and exocyclic) compete for the oxidant.
-
Over-Oxidation Definition: In this context, "over-oxidation" refers to:
-
Amine Oxidation: Conversion of the exocyclic
to nitro ( ), nitroso ( ), or hydroxylamine ( ) species. -
Azo Coupling: Formation of azoxy dimers (colored impurities) driven by radical intermediates.
-
Ring Degradation: Oxidative ring opening or chlorination (if using halogenated oxidants like m-CPBA without buffers).
-
Core Recommendation: Direct oxidation of the free amine is not recommended for high-purity applications. The "Protection-Oxidation-Deprotection" (POD) strategy is the industry gold standard for this substrate.
Mechanistic Decision Matrix
The following diagram illustrates the competing pathways. Understanding this flow is critical for troubleshooting.
Figure 1: Comparison of Direct Oxidation (High Risk) vs. The Protected Pathway (High Fidelity).
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Protection Route)
Best for: GMP synthesis, high purity requirements, and avoiding chromatography.
Step 1: Protection
-
Dissolve this compound (1.0 eq) in DCM or Toluene.
-
Add Acetic Anhydride (1.1 eq) and catalytic DMAP (0.05 eq).
-
Stir at RT until TLC confirms consumption of starting material.
-
Why: Acetylation reduces the nucleophilicity of the exocyclic nitrogen, directing oxidation exclusively to the ring nitrogen.
Step 2: Oxidation [1]
-
Cool the acetamide solution to 0°C .
-
Add m-CPBA (1.1–1.2 eq) portion-wise over 30 minutes. Do not dump.
-
Monitor by HPLC/TLC. The reaction is usually complete in 2–4 hours.
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) to destroy excess peroxide. This prevents over-oxidation during workup. -
Wash: Wash organic layer with sat.[2]
to remove m-chlorobenzoic acid byproduct.
Step 3: Deprotection (Critical for Methoxy Stability)
-
Dissolve the protected N-oxide in MeOH.
-
Add aqueous NaOH (2M, 2.0 eq) and warm to 50°C.
-
Caution: Avoid strong acid hydrolysis (e.g.,
reflux), as this can cleave the ether bond at C5, resulting in 2-amino-5-hydroxypyridine [1].
Protocol B: Direct Oxidation (Buffered)
Best for: Rapid screening, small scale, where <10% impurity profile is acceptable.
-
Dissolve substrate in MeOH.
-
Add Urea-Hydrogen Peroxide (UHP) complex (2.0 eq).
-
Add catalyst: Methyltrioxorhenium (MTO) (1 mol%) or Phthalic Anhydride (2.0 eq).
-
Stir at RT.
-
Why: This system generates the oxidant in situ and is generally milder than m-CPBA, reducing the "shock" concentration of oxidant that leads to azo coupling [2].
Troubleshooting Guide & FAQs
Q1: The reaction mixture turned dark black/brown immediately upon adding m-CPBA. What happened?
Diagnosis: Exothermic decomposition and radical polymerization (Azo formation). The Fix:
-
Temperature Control: You likely added the oxidant too fast at room temperature. The oxidation of electron-rich pyridines is highly exothermic. Always start at -10°C to 0°C .
-
Radical Scavenging: If you must use the direct route, add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts, though protection (Protocol A) is the real cure.
Q2: I see a mass peak of M+16 (Desired) but also M+30/32 and M+14.
Diagnosis: Mixed oxidation states.
-
M+30/32: Likely the nitro derivative (
) or the di-oxide (Ring N-oxide + Amine N-oxide). -
M+14: Transformation of
to (Nitroso). The Fix: Your oxidant stoichiometry is too high, or the amine was unprotected. Switch to Protocol A . The acetamide group cannot form nitro/nitroso species under these conditions.
Q3: During workup, my yield dropped significantly.
Diagnosis: Water solubility. The Fix: this compound N-oxide is highly polar (zwitterionic character).
-
Extraction: Do not rely on simple ether/water extraction. Use DCM/Isopropanol (3:1) or Chloroform/Ethanol for extraction from the aqueous phase.
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.[2]
Q4: Can I use H2O2 in Acetic Acid?
Diagnosis: Risky for this substrate. Technical Insight: While standard for simple pyridines, heating this compound in acetic acid/peroxide can lead to:
-
Demethylation: Acid + Heat can cleave the methyl ether [1].
-
Ring Chlorination: If any chloride salts are present, the oxidative conditions will chlorinate the electron-rich C3/C4 positions.
Comparative Data: Oxidant Selection
| Oxidant System | Selectivity (N-Ox vs. Side Products) | Risk of Over-Oxidation | Workup Complexity | Recommendation |
| m-CPBA (DCM, 0°C) | Moderate (Direct) / High (Protected) | High (if unprotected) | Low (Benzoic acid removal) | Standard (Protected) |
| H2O2 / AcOH (80°C) | Low | High (Ring damage/Demethylation) | Moderate | Avoid |
| UHP / MTO (MeOH) | High | Low | Very Low | Best "Green" Alt |
| Oxone / Acetone | Moderate | Moderate (Dimethyldioxirane generated) | High (Salts) | Alternative |
References
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. Available at: [Link]
-
Nitrone or Oxaziridine? Further Insights into the Selectivity of Imine Oxidation Catalyzed by Methyltrioxorhenium. MDPI. Available at: [Link]
-
Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC - NIH. Available at: [Link]
-
Metal-free Oxidations with m-CPBA: An Octennial Update. Bentham Science. Available at: [Link]
Sources
Technical Support Center: Solvent Effects on 2-Amino-5-methoxypyridine Reaction Kinetics
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in reactions involving 2-Amino-5-methoxypyridine. The following question-and-answer format addresses common challenges and provides troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is sluggish. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is critical and can dramatically influence reaction rates. The solvent interacts with the reactants, intermediates, and transition states, and the extent of these interactions can either accelerate or hinder the reaction. For instance, in nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are often preferred as they can solvate the charged intermediates and transition states, thereby lowering the activation energy. The reactivity in SNAr reactions is significantly affected by the solvent.[1]
Consider the polarity and coordinating ability of your solvent. This compound has a polar nature, and its solubility can be a limiting factor in nonpolar solvents.[2] A solvent that fully dissolves all reactants at the reaction temperature is essential for optimal kinetics.
Q2: I'm performing a Buchwald-Hartwig amination with this compound and an aryl halide. What are the best solvents for this reaction?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its efficiency is highly dependent on the reaction conditions, including the solvent.[3][4] For this reaction, common solvents include toluene, dioxane, and THF.[5] The choice among these often depends on the specific substrates and the ligand used.
-
Toluene: A nonpolar solvent, often favored for its high boiling point, allowing for higher reaction temperatures which can be necessary for less reactive aryl chlorides.[6]
-
Dioxane and THF: These are polar aprotic ether solvents that are good at solvating the palladium catalyst and the reactants. They are often used for reactions at moderate temperatures.
It's crucial to use anhydrous and degassed solvents, as water and oxygen can deactivate the palladium catalyst.
Q3: My Buchwald-Hartwig reaction is giving low yields and multiple side products. What could be the problem?
A3: Low yields and side products in Buchwald-Hartwig aminations involving 2-aminopyridines can stem from several factors, many of which are solvent-related.
-
Incomplete Dissolution: If any of the reactants or the base are not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion and potential side reactions.
-
Solvent-Base Incompatibility: The choice of base is intrinsically linked to the solvent. Strong bases like sodium tert-butoxide are commonly used, but they need to have sufficient solubility in the chosen solvent to be effective.[5] In some cases, using a soluble organic base can be advantageous.[7]
-
Side Reactions: 2-Aminopyridines can act as bidentate ligands and chelate to the palladium center, inhibiting catalysis. The solvent can influence the equilibrium of this chelation. Additionally, side reactions like hydrodehalogenation of the aryl halide can occur.[3]
Troubleshooting Steps:
-
Screen Solvents: If you are experiencing issues, consider screening a small set of solvents (e.g., toluene, dioxane, THF, and t-BuOH).
-
Optimize Base and Ligand: The interplay between the base, ligand, and solvent is complex. A change in solvent may necessitate a change in the base or ligand for optimal results.
-
Ensure Anhydrous Conditions: Rigorously dry your solvent and reactants.
Q4: How does solvent polarity affect the kinetics of reactions with this compound?
A4: Solvent polarity plays a multifaceted role in reaction kinetics. The effect of the solvent depends on the relative polarity of the reactants and the transition state.
-
Reactions with a more polar transition state than reactants: These reactions are generally accelerated by more polar solvents. The polar solvent stabilizes the polar transition state more than the less polar reactants, thus lowering the activation energy.
-
Reactions with a less polar transition state than reactants: These reactions are typically slowed down by more polar solvents. The polar solvent stabilizes the polar reactants more than the less polar transition state, increasing the activation energy.
For reactions like SNAr, which often proceed through a charged, polar intermediate (Meisenheimer complex), polar aprotic solvents are generally beneficial.[1] In contrast, for some palladium-catalyzed cross-coupling reactions, the polarity of the solvent can have more subtle effects on the different steps of the catalytic cycle.[8]
Data Presentation
Table 1: Influence of Solvent Properties on a Hypothetical Buchwald-Hartwig Amination of this compound
| Solvent Property | Effect on Reaction Rate | Rationale | Recommended Solvents |
| Polarity (Dielectric Constant) | Moderate polarity is often optimal. | Very high polarity can overly stabilize the amine reactant, reducing its nucleophilicity. Low polarity may not sufficiently solvate the catalyst and intermediates. | Toluene, Dioxane, THF |
| Coordinating Ability | Weakly coordinating solvents are preferred. | Strongly coordinating solvents can compete with the reactants for binding to the palladium catalyst, inhibiting the reaction. | Toluene, Dioxane |
| Protic vs. Aprotic | Aprotic solvents are generally favored. | Protic solvents can deactivate the strong bases typically used and can also solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[9] | Toluene, Dioxane, THF |
| Boiling Point | Higher boiling points can be advantageous. | Allows for higher reaction temperatures, which can be necessary to overcome the activation energy barrier, especially with less reactive aryl chlorides. | Toluene, xylene |
Experimental Protocols
Detailed Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (or dioxane)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to the reaction vessel.
-
Addition of Reactants: Add the this compound and the aryl bromide to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination
Caption: A troubleshooting guide for low-yielding Buchwald-Hartwig reactions.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved February 7, 2026, from [Link]
-
WordPress. (2026, January 24). SNAr Reaction in Other Common Molecular Solvents. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Retrieved February 7, 2026, from [Link]_
-
National Institutes of Health. (2025, October 13). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved February 7, 2026, from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2019, January 30). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved February 7, 2026, from [Link]
-
Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved February 7, 2026, from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aromatic C−H Bonds with Oxime Esters. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved February 7, 2026, from [Link]
-
YouTube. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. Retrieved February 7, 2026, from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 7, 2026, from [Link]
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Amino-5-methoxypyridine Cross-Coupling
Current Status: Operational Lead Scientist: Senior Application Specialist Subject: Catalyst & Protocol Selection for 2-Amino-5-methoxypyridine Scaffolds
The "Aminopyridine Paradox": Core Challenge Analysis
User Warning: this compound is a deceptively simple substrate that frequently causes catalytic failure in Palladium (Pd) cross-coupling. Before selecting a catalyst, you must understand why standard protocols fail.
The 2-aminopyridine motif functions as a bidentate ligand (amidine-like). Unlike simple anilines, the pyridine nitrogen (
-
The Trap: This forms a stable 4-membered metallacycle (catalyst poison) that displaces your phosphine ligand.
-
The Consequence: The catalyst enters an off-cycle resting state, leading to stalled conversion, low yields, and high catalyst loading requirements.
-
The 5-Methoxy Effect: The electron-donating methoxy group at C5 increases the electron density of the pyridine ring, making the ring nitrogen more basic and a stronger catalyst poison than in unsubstituted 2-aminopyridine.
Decision Matrix: Select Your Workflow
Identify your reaction type below to access the specific protocol.
Workflow A: N-Arylation (Buchwald-Hartwig)
You are coupling the exocyclic -NH2 of this compound to an Aryl Halide.
The Solution: You must use a ligand bulky enough to physically prevent the substrate from chelating to the Palladium.
| Component | Recommendation | Scientific Rationale |
| Ligand | BrettPhos (Primary Choice) or tBuBrettPhos | These ligands possess extreme steric bulk that destabilizes the formation of the |
| Precatalyst | Pd(OAc)2 or BrettPhos Pd G3/G4 | Use G3/G4 precatalysts to ensure rapid generation of LPd(0) without requiring an induction period, which is critical when using substrates that can poison Pd(II). |
| Base | LHMDS (1.0 M in THF) | Strong, non-nucleophilic bases are superior here. Weaker bases (Carbonates) are often too slow, allowing time for catalyst decomposition. |
| Solvent | t-Amyl Alcohol or Dioxane | Polar protic solvents can sometimes assist proton transfer, but dioxane is standard for high-temperature stability. |
Workflow B: C-C Coupling (Suzuki-Miyaura)
You are coupling a Boronic Acid/Ester to the pyridine ring (e.g., if the this compound is halogenated).
The Solution: Rapid oxidative addition is required to beat the decomposition pathways.
| Component | Recommendation | Scientific Rationale |
| Ligand | XPhos or SPhos | These Buchwald biaryl phosphines are optimized for heteroaryl halides. XPhos is particularly good at preventing protodehalogenation of electron-rich heterocycles. |
| Boron Source | Pinacol Ester or MIDA Boronate | The 2-amino-pyridine ring is electron-rich; coupling it with unstable boronic acids often leads to protodeboronation. Esters provide necessary stability. |
| Base | K3PO4 (3.0 equiv) | Anhydrous phosphate bases often outperform carbonates in these heteroaryl systems. |
| Additives | Water (degassed) | Essential for the transmetallation step in Suzuki coupling. Use a 4:1 Organic:Water ratio. |
Visual Troubleshooting & Logic Pathways
Diagram 1: The Chelation Trap (Mechanism of Failure)
Understanding why standard ligands (like PPh3 or dppf) fail.
Caption: Small ligands allow the aminopyridine to bind Pd at two points (N and NH2), forming a stable, inactive complex. Bulky ligands (BrettPhos) sterically block this interaction.
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for common failure modes in aminopyridine coupling.
Standard Operating Procedures (SOPs)
SOP-A: N-Arylation (Buchwald-Hartwig)
Recommended for coupling this compound (1.2 equiv) with Aryl Bromides.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Pd source: BrettPhos Pd G3 (2 mol%)
-
Ligand: BrettPhos (2 mol%) (Note: 1:1 ratio with precatalyst is sufficient, but 1:1.2 ensures longevity)
-
Aryl Bromide (1.0 equiv)[1]
-
This compound (1.2 equiv)
-
Base: LiHMDS (2.2 equiv, 1.0 M in THF) or NaOtBu (1.4 equiv)
-
-
Solvent: Add 1,4-Dioxane (0.2 M concentration relative to halide).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over Na2SO4.
-
Critical Step: The product is basic. Ensure your aqueous wash is not acidic, or you will lose the product to the water layer.
-
SOP-B: Suzuki-Miyaura Coupling
Recommended for coupling 2-Amino-3-bromo-5-methoxypyridine with Aryl Boronic Acids.
-
Preparation: Charge vial with:
-
Pd source: XPhos Pd G3 (2-5 mol%)
-
Substrate: Halo-aminopyridine (1.0 equiv)
-
Boronate: Aryl Boronic Acid Pinacol Ester (1.5 equiv)
-
Base: K3PO4 (3.0 equiv)
-
-
Solvent: Add THF:Water (4:1 ratio) . The water is non-negotiable for the boronate activation.
-
Reaction: Heat to 60-80°C . (Lower temperature than Buchwald to prevent protodeboronation).
Frequently Asked Questions (FAQ)
Q: Why is my reaction stalling at 50% conversion even with fresh catalyst? A: You are likely experiencing product inhibition. The product (a diarylamine) is also a potential ligand. If your ligand (e.g., BINAP or dppf) isn't binding tightly enough, the product competes for the Pd center. Fix: Switch to tBuBrettPhos , which binds Pd more tightly than the product can.
Q: Can I use Cs2CO3 instead of LHMDS for the N-arylation? A: You can, but expect slower rates. Weak bases require higher temperatures to deprotonate the aminopyridine. Prolonged heating increases the window for the "Chelation Trap" (Diagram 1) to occur. If you must use carbonate, add 4Å Molecular Sieves and use tBuOH as solvent to facilitate proton shuttling.
Q: I see significant "reduction" (H-atom replacement) of my aryl halide. Why? A: This is "protodehalogenation." It happens when the oxidative addition is successful, but the amine fails to bind/transmetallate, leaving the Pd-Ar species to scavenge a hydride from the solvent (beta-hydride elimination from solvent). Fix: Increase the concentration of the amine or switch to a more active precatalyst (G3/G4) to synchronize the cycle steps.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society.
-
Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.
-
Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science.
Sources
Technical Support Guide: Workup & Purification of 2-Amino-5-methoxypyridine
Target Molecule: 2-Amino-5-methoxypyridine CAS: 10167-97-2 Molecular Weight: 124.14 g/mol Support Ticket: #AMP-SYN-001[1]
Executive Summary & Molecule Profile
Warning: Low Melting Point Hazard The most critical technical challenge with this compound is its melting point of ~38°C . This compound exists on the borderline between solid and oil at standard laboratory temperatures. Aggressive drying or high-temperature rotary evaporation will cause the product to "oil out," leading to significant yield loss and handling difficulties.
Physicochemical Data Table
| Property | Value | Operational Implication |
| Appearance | White/Yellow crystalline solid or clear liquid | Product may melt in your hand or on the rotovap. |
| Melting Point | 38 °C (Critical Control Point) | Do not set water bath >30 °C. |
| Boiling Point | 130 °C / 10 mmHg | High vacuum required for distillation; risk of sublimation. |
| Solubility | Soluble in MeOH, DCM, EtOAc; Mod. sol. in Water | Extract with DCM or EtOAc; Recrystallize with non-polar antisolvent. |
| pKa | ~6.8 - 7.2 (Est. Pyridine Nitrogen) | Aqueous extraction requires pH > 10. |
| Stability | Air & Light Sensitive | Store under Argon/Nitrogen in the dark. |
Standard Workup Procedure (Step-by-Step)
This protocol assumes a synthesis via Copper-Catalyzed Amination (e.g., from 2-bromo-5-methoxypyridine) or Methoxylation (from 2-amino-5-iodopyridine), as these are the most common modern routes.
Phase 1: Quench & Catalyst Removal (The "Blue" Phase)
Goal: Deactivate the reaction and remove Copper/Palladium catalysts which cause oxidative degradation.
-
Cool Down: Allow reaction mixture to cool to 20–25°C . Do not cool below 15°C yet to prevent premature precipitation of impurities.
-
Chelation Wash (Crucial for Cu removal):
-
Add 10% Aqueous Ammonia (NH₄OH) or saturated aqueous EDTA solution to the organic reaction mixture.
-
Stir vigorously for 30 minutes.
-
Observation: If Copper is present, the aqueous layer will turn deep blue (Cu-Amine complex).[2]
-
-
Filtration:
-
Filter the biphasic mixture through a pad of Celite to remove colloidal metals.
-
Rinse the Celite pad with Dichloromethane (DCM).
-
Phase 2: pH Adjustment & Extraction
Goal: Isolate the free base form.
-
Phase Separation: Transfer filtrate to a separatory funnel. Separate the organic layer.[2]
-
pH Check: Test the aqueous layer.[2][3]
-
Requirement: pH must be > 10 .
-
Action: If pH < 10, add 2M NaOH dropwise. Reason: The pyridine nitrogen must be deprotonated to ensure the molecule partitions into the organic phase.
-
-
Extraction:
-
Extract the aqueous layer 3x with DCM (preferred) or Ethyl Acetate.
-
Note: Avoid Chloroform if possible, as it can form difficult emulsions with basic pyridine derivatives.
-
-
Drying: Combine organic layers and dry over anhydrous Na₂SO₄ . (Avoid MgSO₄ if the product is potentially acid-sensitive, though rare for this molecule).
Phase 3: Concentration (The "Melt" Danger Zone)
-
Filtration: Remove drying agent.
-
Evaporation:
-
Set Rotary Evaporator bath to maximum 30°C .
-
Use high vacuum.
-
Warning: If the flask feels warm, the product will turn into a yellow oil. If this happens, redissolve in a minimum amount of DCM and evaporate again slowly without heat.
-
Troubleshooting & FAQs
Q1: My product is a dark oil and won't crystallize. What happened?
Diagnosis: You likely exceeded the melting point (38°C) during evaporation, or residual solvent is depressing the melting point further (eutectic effect). Corrective Action:
-
Seed It: If you have a tiny crystal from a previous batch, add it.
-
Antisolvent Trituration: Dissolve the oil in a minimum amount of Toluene or Diethyl Ether . Add Hexanes/Heptane dropwise until cloudy. Cool to -20°C in a freezer. Scratch the glass side with a spatula to induce nucleation.
-
High Vac: Place the oil under high vacuum (< 1 mbar) overnight at room temperature to remove trace solvents.
Q2: The product has a persistent green/blue tint.
Diagnosis: Residual Copper catalyst.[2] This promotes air oxidation and shelf-life degradation. Corrective Action:
-
The "EDTA Rescue": Dissolve the product in DCM and wash with 0.1M aqueous EDTA (pH 9). The aqueous layer will pull out the metal.
-
Silica Plug: Pass the solution through a short plug of silica gel. The polar metal salts usually stick to the baseline, while the amino-pyridine elutes with 5% MeOH/DCM.
Q3: I see a new spot on TLC after leaving the product out.
Diagnosis: Oxidation. Aminopyridines are electron-rich and prone to N-oxide formation or oxidative coupling (azo dimers) upon air exposure. Corrective Action:
-
Store under Argon .
-
Protect from light (amber vials).
-
TLC Tip: N-oxides are much more polar (lower Rf) than the parent amine.
Workup Logic Flowchart
Figure 1: Decision tree for the workup and purification of this compound, emphasizing metal removal and temperature control.
References
-
PrepChem. Synthesis of 2-amino-5-methoxy pyridine. (Method A: Methoxylation of iodopyridine). Retrieved from
-
Elmkaddem, M., et al. (2010).[4] Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.[4] Chemical Communications, 46(6), 925-927.[4] (Method B: Amination of bromopyridine).
-
TCI Chemicals. Product Specification: this compound (A3168).[1] (Source for Melting Point 38°C and Storage Conditions). Retrieved from
-
PubChem. Compound Summary: this compound (CID 11320934).[1][5] (Safety and GHS Data). Retrieved from
Sources
- 1. This compound | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Amino-5-methoxypyridine in Acidic Environments
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-5-methoxypyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under acidic experimental conditions. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the integrity and success of your research.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems you may encounter when using this compound in acidic media. Each issue is presented with its likely causes and actionable solutions.
Issue 1: Low Yield or Complete Loss of Starting Material
Question: I'm running a reaction with this compound in a strong acid like sulfuric or hydrobromic acid, and my final yield is significantly lower than expected, or I can't recover any of my starting material. What could be happening?
Answer:
The primary suspect in the loss of this compound in strong, hot acidic conditions is the cleavage of the methoxy group. This reaction, known as demethylation, converts your starting material into 2-Amino-5-hydroxypyridine.[1][2]
Causality Explained:
Under strongly acidic conditions, the ether oxygen of the methoxy group can be protonated. This makes the methyl group susceptible to nucleophilic attack by a counter-ion in the solution (e.g., bromide) or by water, leading to the formation of the corresponding hydroxypyridine. This process is often irreversible and drives the equilibrium towards the demethylated product, especially at elevated temperatures.
Troubleshooting Protocol:
-
Confirm Demethylation:
-
Analytical Approach: Analyze your crude reaction mixture using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Observation: Look for a new, more polar peak corresponding to 2-Amino-5-hydroxypyridine. The mass spectrum should show a molecular ion corresponding to the demethylated product.
-
-
Mitigation Strategies:
-
Acid Selection: If your reaction chemistry allows, switch to a milder acid. Carboxylic acids like acetic acid are often used in reactions with aminopyridines and are less likely to cause significant demethylation.[3][4]
-
Temperature Control: If a strong acid is necessary, maintain the lowest possible reaction temperature. Run small-scale experiments at different temperatures (e.g., 0 °C, room temperature) to find a balance between your desired reaction rate and the rate of demethylation.
-
Reaction Time: Minimize the reaction time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or in-situ NMR to stop the reaction as soon as the desired product is formed.
-
Issue 2: Formation of Unexpected Side Products
Question: I'm observing multiple unexpected spots on my TLC plate or peaks in my chromatogram when I use this compound in an acidic reaction, especially with a source of nitrite. What are these byproducts?
Answer:
The exocyclic amino group of this compound is reactive in acidic conditions, particularly in the presence of nitrosating agents (e.g., sodium nitrite in acid, which generates nitrous acid). The primary side reaction to consider is diazotization.[5]
Causality Explained:
In an acidic solution containing a source of nitrite, the amino group can be converted to a diazonium salt. While diazonium salts are valuable synthetic intermediates, they can also be unstable and lead to a variety of subsequent products through reactions with nucleophiles present in the medium.
Troubleshooting Protocol:
-
Identify the Source of Nitrite: Check if any of your reagents could be a source of nitrites.
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry to confirm if they are products of diazotization (e.g., hydroxypyridines, or products of reaction with other nucleophiles).
-
Control Reaction Conditions:
-
If diazotization is desired, carefully control the stoichiometry of the nitrosating agent and the temperature (typically 0-5 °C) to minimize side reactions.
-
If diazotization is undesired, ensure your reagents are free from nitrite contamination.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the chemical behavior and handling of this compound in acidic environments.
Q1: Where does this compound get protonated in acidic conditions?
A1: this compound has two primary basic sites: the pyridine ring nitrogen and the exocyclic amino group. In an acidic environment, protonation will occur, and the equilibrium between the different protonated forms will depend on the specific acid and solvent system. The reactivity of the protonated species is a key factor in its stability.[3] The electron-donating methoxy group increases the electron density in the ring, influencing the basicity of the ring nitrogen.
Q2: Can the pyridine ring itself degrade in strong acid?
A2: While the primary instabilities are demethylation and reactions at the amino group, degradation of the pyridine ring is possible under harsh conditions (e.g., strong acid, high temperature, presence of oxidizing agents). Studies on related compounds have shown that the pyridine moiety can be degraded.[6] However, for most common synthetic applications, this is a less frequent issue compared to demethylation.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (0-10°C). Crucially, it should be stored away from incompatible materials such as strong acids and oxidizing agents.
Q4: What analytical methods are best for monitoring the stability of this compound during a reaction?
A4: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Excellent for quantifying the disappearance of the starting material and the appearance of products and byproducts. Methods developed for similar aminopyridines can be adapted.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for identifying degradation products like 2-Amino-5-hydroxypyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the starting material and any major products or byproducts formed. 1H NMR data for related compounds is available and can serve as a reference.[9]
Visualizing the Chemistry: Reaction Pathways
To better understand the stability issues discussed, the following diagrams illustrate the key chemical transformations.
Caption: Acid-catalyzed demethylation of this compound.
Caption: Diazotization of this compound in acidic media.
Data Summary
| Property | Value | Source |
| Molecular Formula | C6H8N2O | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | White to light orange/yellow solid | |
| Melting Point | 38 °C | |
| Boiling Point | 130 °C at 10 mmHg | |
| Storage Temperature | Refrigerated (0-10°C) | |
| Incompatibilities | Strong acids, Oxidizing agents | [10] |
References
- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents.
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Applied Chemistry. Available at: [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry. Available at: [Link]
-
Transition state effects in the acid-catalyzed hydrolysis of 5-methoxyacenaphthylene 1,2-oxide. (2006). Chemical Research in Toxicology. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. ACS Omega. Available at: [Link]
-
Easy Access to 2-Aminopyridines. (2020). GalChimia. Available at: [Link]
-
Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (2016). Toxicological Research. Available at: [Link]
-
Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. (2005). Journal of the Serbian Chemical Society. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 10. lobachemie.com [lobachemie.com]
Validation & Comparative
2-Amino-5-methoxypyridine vs. 5-Amino-2-methoxypyridine: Reactivity & Performance Guide
This guide provides an in-depth technical comparison of 2-Amino-5-methoxypyridine and 5-Amino-2-methoxypyridine . While they are constitutional isomers, their reactivity profiles are fundamentally different due to the electronic relationship between the amino group and the pyridine nitrogen.
Executive Summary
-
5-Amino-2-methoxypyridine behaves primarily as an electron-rich aniline surrogate . It exhibits high nucleophilicity at the exocyclic amine, making it suitable for standard amide couplings and reductive aminations.
-
This compound behaves as a bidentate ligand and amidine-like system . The exocyclic amine has significantly reduced nucleophilicity due to resonance delocalization into the ring nitrogen. It requires specialized activation methods (e.g., T3P, acid chlorides) for coupling and often poisons metal catalysts via chelation.
Electronic Structure & Reactivity Theory
The divergence in reactivity stems from the resonance capabilities of the amino group relative to the pyridine ring nitrogen.
Resonance Analysis
-
2-Amino Isomer: The exocyclic nitrogen lone pair is delocalized into the ring nitrogen, creating an amidine-like resonance hybrid. This increases the electron density on the ring nitrogen (making it more basic) but depletes the exocyclic nitrogen (making it less nucleophilic).
-
5-Amino Isomer: The amino group is in the meta position relative to the pyridine nitrogen. There is no direct resonance conjugation between the amino lone pair and the ring nitrogen. The 2-methoxy group (para to the amino) acts as a strong Electron Donating Group (EDG), further enhancing the nucleophilicity of the exocyclic amine.
Figure 1: Resonance contributions affecting the nucleophilicity of the exocyclic amine.
Physicochemical Properties Comparison[1]
| Property | This compound | 5-Amino-2-methoxypyridine |
| CAS Number | 10167-97-2 | 6628-77-9 |
| Primary Reactivity | Ring Nitrogen (Base) | Exocyclic Amine (Nucleophile) |
| pKa (Conj. Acid) | ~6.9 - 7.2 (Ring N protonation) | ~4.3 (Ring N protonation) |
| Nucleophilicity | Low (Amidine character) | High (e- rich Aniline character) |
| Metal Coordination | High (N,N-bidentate chelation) | Low (Monodentate) |
| EAS Regioselectivity | C3 (Ortho to amino) | C4 or C6 (Ortho to amino) |
Synthetic Utility & Performance
Amide Coupling / Acylation
-
5-Amino-2-methoxypyridine: Reacts readily with carboxylic acids using standard coupling reagents (EDC/HOBt, HATU). The 2-methoxy group enhances the nucleophilicity of the 5-amino group via resonance, making it often more reactive than unsubstituted 3-aminopyridine.
-
This compound: notoriously difficult to couple. Standard conditions often yield <20% product or result in N-ring acylation (which is unstable and hydrolyzes).
-
Solution: Use T3P (Propylphosphonic anhydride) with Pyridine as the solvent/base, or convert the acid to an acid chloride. The pyridine solvent prevents protonation of the ring nitrogen, while T3P provides potent activation.
-
Palladium-Catalyzed Coupling (Buchwald-Hartwig)
-
5-Amino-2-methoxypyridine: Excellent substrate. Functions as a standard aryl amine. Compatible with standard ligands (Xantphos, BINAP).
-
This compound: Challenging. The "pocket" formed by the ring nitrogen and the exocyclic amine can chelate Palladium species, displacing ligands and poisoning the catalyst.
-
Solution: Use strong bidentate ligands with wide bite angles (e.g., BrettPhos , RuPhos ) and higher catalyst loadings.
-
Electrophilic Aromatic Substitution (EAS)
If functionalizing the ring (e.g., halogenation):
-
2-Amino-: Directs to C3 (Ortho to amino, Beta to ring N).
-
5-Amino-: Directs to C4 or C6 . The C6 position is sterically less hindered, but C4 is reinforced by the methoxy group (Ortho to methoxy, Ortho to amino).
Experimental Protocols
Protocol A: Amide Coupling of 5-Amino-2-methoxypyridine (Standard)
Use this for the "aniline-like" isomer.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
5-Amino-2-methoxypyridine (1.1 equiv)[1]
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Dry, 0.2 M concentration)
Procedure:
-
Dissolve the carboxylic acid in dry DMF under inert atmosphere (N2/Ar).
-
Add DIPEA and stir for 5 minutes.
-
Add HATU and stir for 10 minutes to form the activated ester.
-
Add 5-Amino-2-methoxypyridine in one portion.
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by LCMS. Conversion is typically >90%.[2]
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water, and brine. Dry over Na2SO4.
Protocol B: Amide Coupling of this compound (T3P Method)
Use this for the "low-nucleophilicity" isomer.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.2 equiv)
-
T3P (50% in EtOAc) (2.0 equiv)
-
Pyridine (Solvent/Base) (Concentration 0.5 M)
Procedure:
-
Dissolve the carboxylic acid and This compound in pure Pyridine.
-
Note: Do not use DMF/DIPEA; the reaction will stall.
-
-
Cool the solution to 0°C.
-
Add T3P solution dropwise.
-
Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If conversion is slow, heat to 50–60°C.
-
-
Workup: Carefully quench with water (exothermic). Extract with EtOAc. Wash the organic layer with 0.5 M HCl (rapidly) to remove pyridine, then immediately neutralize with NaHCO3 to prevent hydrolysis of the product.
Figure 2: Decision tree for selecting coupling conditions based on isomer reactivity.
References
-
ChemicalBook. (2025). 5-Amino-2-methoxypyridine Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11320934, this compound. Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric vs Electronic Effects. Retrieved from
-
BenchChem. (2025).[3][4] Application Notes for Amide Coupling Reactions with Aminopicolinic Acids. Retrieved from
Sources
Comparative Guide: Synthetic Routes to 2-Amino-5-methoxypyridine
The following guide provides an in-depth technical comparison of synthetic routes to 2-Amino-5-methoxypyridine , designed for researchers in medicinal chemistry and process development.
CAS: 10201-73-7 | Formula: C₆H₈N₂O | Role: Kinase Inhibitor Scaffold[1]
Executive Summary
This compound is a critical building block in the synthesis of tyrosine kinase inhibitors and other bioactive heterocycles.[1] Its synthesis is complicated by the electron-rich nature of the 2-aminopyridine ring, which deactivates the 5-position towards nucleophilic attack and complicates direct functionalization.[1]
This guide evaluates three primary synthetic strategies:
-
The Modern Ligand-Accelerated Route (Recommended): A direct, copper-catalyzed methoxylation using ethylene glycol as a critical ligand.[1]
-
The Classical "Lombardino" Route: High-pressure substitution requiring specialized equipment.[1]
-
The Protection-Deprotection Strategy: A multi-step sequence designed to improve purity profiles during scale-up.[1]
Route Analysis & Technical Comparison
Route A: Ligand-Accelerated Ullmann Methoxylation (Recommended)
Mechanism: Copper(I)-catalyzed Nucleophilic Aromatic Substitution.[1] Key Insight: Standard Ullmann couplings often fail or require harsh conditions (200°C+) for 2-aminopyridines due to catalyst poisoning by the free amino group.[1] The addition of ethylene glycol as a bidentate ligand stabilizes the copper intermediate and accelerates the reaction, allowing it to proceed at 110°C in open vessels or sealed tubes with high yields (87%).
-
Precursor: 2-Amino-5-iodopyridine (preferred) or 2-Amino-5-bromopyridine.[1][2]
-
Reagents: CuI (10 mol%), Ethylene Glycol (Ligand/Co-solvent), NaOMe (3 equiv).
-
Solvent: Isopropanol or t-Butanol.[1]
Route B: The Classical Lombardino Method
Mechanism: High-Temperature Nucleophilic Substitution.[1] Key Insight: Cited in J. Med. Chem. 1981, this method relies on brute force—heating the reaction to 150°C in a steel bomb. While functional, it poses safety risks and handling difficulties on a large scale due to the use of pressurized vessels and metallic sodium.
-
Reagents: Sodium metal (dissolved in MeOH), Copper powder.
-
Conditions: 150°C, 12 hours, sealed bomb.
Route C: Protection-Deprotection Sequence
Mechanism: Masking the amine to prevent catalyst coordination and side reactions.[1] Key Insight: By converting the primary amine to a pyrrole (using 2,5-hexanedione) or an acetamide, the nitrogen lone pair is sequestered. This prevents it from binding to the copper catalyst, often resulting in cleaner conversion of the bromide, though at the cost of step economy.
Comparative Assessment Data
| Metric | Route A: Ligand-Accelerated | Route B: Classical Bomb | Route C: Protection Strategy |
| Overall Yield | 80-87% | 50-65% | 45-55% (Over 3-4 steps) |
| Step Count | 1 | 1 | 3-4 |
| Atom Economy | High | Medium | Low (Protection waste) |
| Safety Profile | Green (Atmospheric/Mild pressure) | Red (High pressure bomb) | Yellow (Multiple workups) |
| Scalability | Excellent (Standard reactors) | Poor (Requires pressure vessels) | Good (Standard reactors) |
| Cost | Moderate (Iodide precursor is pricier) | Low (Cheap reagents) | High (Labor/Solvent intensive) |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow and mechanistic differences between the routes.
Caption: Comparison of direct ligand-accelerated synthesis (Route A) versus classical and protected pathways.
Detailed Experimental Protocol (Route A)
This protocol is based on the optimized ligand-accelerated method, which offers the best balance of yield, safety, and operational simplicity.
Reagents & Equipment
-
Substrate: 2-Amino-5-iodopyridine (1.0 equiv) [Note: 2-Amino-5-bromopyridine can be used but requires longer reaction times ~24-48h].[1]
-
Ligand: Ethylene Glycol (2.0 equiv) [Critical for rate acceleration].[1]
-
Base/Nucleophile: Sodium Methoxide (NaOMe) (3.0 equiv).[1]
-
Solvent: Isopropanol (IPA) or t-Butanol.[1]
-
Atmosphere: Nitrogen or Argon.[1]
Step-by-Step Procedure
-
Setup: In a dry round-bottom flask or a pressure tube equipped with a magnetic stir bar, charge 2-amino-5-iodopyridine (10 mmol, 2.20 g), CuI (1 mmol, 190 mg), and NaOMe (30 mmol, 1.62 g).
-
Solvent Addition: Add Isopropanol (10 mL) and Ethylene Glycol (20 mmol, 1.1 mL).
-
Note: Ethylene glycol acts as both a co-solvent and a bidentate ligand, stabilizing the Cu-intermediate.[1]
-
-
Reaction: Seal the tube (or attach a reflux condenser under N₂ balloon) and heat the mixture to 110°C .
-
Monitoring: Stir vigorously for 10–12 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.[1] The starting iodide should be fully consumed.
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Crucial Step: Wash the combined organic layers with brine containing 5% aqueous ammonia (to remove residual copper species).
-
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is often pure enough (>95%) for subsequent steps.
-
If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent: EtOAc/DCM).
-
Expected Results
References
-
Lombardino, J. G. (1981).[1] "Synthesis and antiinflammatory activity of some this compound derivatives." Journal of Medicinal Chemistry, 24(1), 39–42. Link
-
Talukdar, A., et al. (2017).[2] "Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine."[1][2] RSC Advances, 7, 44508-44513.[1] Link
-
PrepChem. (n.d.).[1] "Synthesis of this compound." PrepChem.com.[1] Link
-
BenchChem. (2025).[1] "Synthesis of 2-Amino-5-bromo-4-methylpyridine (Analogous Protocol)." BenchChem Application Notes. Link
Sources
The Unambiguous Arbiter: A Comparative Guide to the Structural Validation of 2-Amino-5-methoxypyridine by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise—it is the bedrock upon which successful discovery and development are built. The seemingly subtle arrangement of atoms in a molecule like 2-Amino-5-methoxypyridine, a versatile building block in pharmaceuticals and agrochemicals, dictates its reactivity, biological activity, and ultimately its utility. While a suite of analytical techniques can provide valuable structural insights, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and definitive atomic-level map.
This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural validation of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
The Hierarchy of Structural Elucidation: A Comparative Overview
The structural characterization of a novel or synthesized compound is a layered process, with each analytical technique providing a different piece of the puzzle. While techniques like NMR, Mass Spectrometry, and IR/Raman Spectroscopy are indispensable for routine analysis, they provide inferential data about connectivity and functional groups. X-ray crystallography, in contrast, provides a direct visualization of the atomic arrangement in the solid state.
Here, we compare these techniques in the context of validating the structure of this compound.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be challenging to grow. Provides solid-state structure, which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (through-bond correlations), chemical environment of nuclei (1H, 13C), relative stereochemistry. | Provides detailed information about the molecular framework in solution. Non-destructive.[1] | Structure is inferred from spectral data, not directly observed. Can be complex to interpret for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution).[2][3] | High sensitivity, requires very small sample amounts. Provides crucial information for formula determination.[4] | Provides limited information on connectivity and no stereochemical data. Fragmentation patterns can be complex. |
| Infrared (IR) & Raman Spectroscopy | Presence of specific functional groups based on molecular vibrations.[5][6] | Fast and straightforward for identifying key functional groups (e.g., N-H, C=O, C-O).[7] | Provides limited information on the overall molecular structure. Ambiguities can arise from overlapping vibrational bands. |
The Crystallographic Workflow: From Powder to Final Structure
The journey to an X-ray crystal structure is a multi-step process that demands careful planning and execution. The causality behind each step is critical for obtaining a high-quality structure that is a true representation of the molecule.
Experimental Protocols: A Self-Validating System
The trustworthiness of a crystal structure is contingent on the rigor of the experimental protocols. Here, we detail the methodologies for obtaining a crystal structure of this compound, emphasizing the "why" behind each step.
Part 1: Crystallization of this compound
The primary bottleneck in X-ray crystallography is obtaining a single crystal of sufficient size and quality. The choice of crystallization method and solvent is paramount.
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
Core Principle: Crystallization occurs when a solution becomes supersaturated, leading to the ordered arrangement of molecules into a crystal lattice. This is typically achieved by slow changes in solvent composition or temperature.
Methods for Crystallization:
-
Slow Evaporation: This is often the simplest and most common method.[8] A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over days or weeks.[8] The slow rate of evaporation is crucial for the growth of large, well-ordered crystals.
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[9] A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a "poor" solvent (an anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization.[10]
-
Slow Cooling: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
Protocol for Solvent Screening and Crystallization of this compound:
-
Solubility Testing:
-
Place a few milligrams of this compound into several small vials.
-
Add a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) dropwise to each vial, observing the solubility at room temperature.
-
An ideal solvent for slow evaporation will dissolve the compound completely upon gentle warming but show limited solubility at room temperature. For vapor diffusion, a "good" solvent will readily dissolve the compound, while a miscible "poor" solvent will cause precipitation upon addition.
-
-
Crystallization Attempts:
-
Slow Evaporation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, where it is reported to be soluble) in a small, clean vial. The solution should be close to saturation. Loosely cap the vial to allow for slow evaporation and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion (Hanging Drop Method):
-
Dissolve a small amount of this compound in a minimal amount of a "good" solvent (e.g., methanol).
-
Place a larger volume of a "poor" solvent (e.g., diethyl ether or hexane) in the well of a crystallization plate.
-
Pipette a small drop of the compound solution onto a siliconized cover slip.
-
Invert the cover slip and seal the well with grease. The vapor from the poor solvent will slowly diffuse into the hanging drop.
-
-
-
Monitoring and Harvesting:
-
Monitor the vials periodically under a microscope for crystal growth.
-
Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately mount them on the diffractometer for data collection.
-
Part 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Objective: To obtain a high-resolution diffraction pattern and solve the crystal structure of this compound.
Theoretical Bedrock: Bragg's Law and Structure Factors
The diffraction of X-rays by a crystal is governed by Bragg's Law :
Where:
-
n is an integer (the order of reflection).
-
λ is the wavelength of the X-rays.
-
d is the spacing between the crystal lattice planes.
-
θ is the angle of incidence of the X-rays.
This equation dictates that constructive interference of the diffracted X-rays will only occur at specific angles, giving rise to a unique diffraction pattern for each crystal structure.[5][7] The intensity of each diffraction spot is related to the structure factor (Fhkl) , which is a mathematical expression that describes how the atoms within the unit cell scatter X-rays.[1][11] The structure factor is dependent on the positions of the atoms in the unit cell.
Protocol for Data Collection and Structure Solution:
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
-
Structure Solution and Refinement:
-
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured. Initial phases are estimated using computational methods (direct methods or Patterson methods).
-
An initial electron density map is calculated, and a molecular model is built into this map.
-
The model is then refined against the experimental data using a least-squares minimization process to improve the fit between the calculated and observed diffraction patterns.
-
-
Validation:
-
The final structure is validated using a variety of metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).
-
Addressing Common Challenges: Polymorphism and Twinning
The path to a definitive crystal structure is not always straightforward. Researchers must be aware of potential complications that can arise during crystallization and data analysis.
-
Polymorphism: This is the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can exhibit distinct physical properties, such as solubility and melting point, which is of critical importance in the pharmaceutical industry. A thorough crystallization screening is necessary to identify different polymorphic forms.
-
Twinning: This occurs when two or more crystals are intergrown in a symmetrical manner.[4] Twinning can complicate the diffraction pattern and make structure solution and refinement more challenging. Specialized software and careful analysis are required to correctly handle twinned data.
Illustrative Data from Aminopyridine Derivatives
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), a vast repository of over 1.3 million crystal structures, numerous structures of related aminopyridine derivatives have been reported.[2] These provide valuable insights into the expected structural features and intermolecular interactions.
For example, the crystal structure of N′-aminopyridine-2-carboximidamide reveals a nearly planar molecule with a two-dimensional hydrogen-bonding network.[9] Similarly, the structure of 2,6-diaminopyridinium chloride shows extensive N—H⋯Cl hydrogen bonding.[10] These examples highlight the importance of hydrogen bonding in directing the crystal packing of aminopyridine derivatives, a feature that would be anticipated for this compound. Analysis of such related structures can guide crystallization strategies and aid in the interpretation of experimental data.
Conclusion: The Definitive Answer
In the rigorous landscape of drug discovery and materials science, ambiguity is a liability. While a combination of spectroscopic techniques provides a robust preliminary characterization of a molecule like this compound, only single-crystal X-ray crystallography can provide the definitive, high-resolution three-dimensional structure. This unparalleled level of detail is essential for understanding structure-activity relationships, designing new molecules with improved properties, and securing intellectual property. The investment in obtaining a crystal structure is an investment in certainty, providing a solid foundation for all subsequent research and development.
References
-
Bragg's Law. (2022, July 25). Chemistry LibreTexts. [Link]
-
Bragg's Law: Formula, Derivation & XRD Applications Explained. Vedantu. [Link]
-
Bragg's Law. University of Cambridge. [Link]
-
An Introduction to IR and Raman Spectroscopy: Harnessing the Power of Light in Molecular Analysis. (2024, February 28). TRI Princeton. [Link]
-
Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. (2025, March 19). ACS Omega. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). [Link]
-
The Basic Principles and Applications of XRD. (2024, April 15). Universal Lab Blog. [Link]
-
The principles of X-ray diffraction. International Union of Crystallography. [Link]
-
Structure factor calculation and properties. Fiveable. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]
-
A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). RSC Publishing. [Link]
-
Mass spectrometry for structural elucidation. CURRENTA. [Link]
-
The Largest Curated Crystal Structure Database. CCDC. [Link]
-
Crystal Structures Submitted to the CSD. Anstey Research Group. [Link]
-
Cambridge Structural Database. Wikipedia. [Link]
-
scXRD: Growing single crystals. University of York. [Link]
-
Crystal twinning. Wikipedia. [Link]
-
Twinning. MIT OpenCourseWare. [Link]
-
Exploring polymorphism in molecular crystals with a computational approach: phase transitions and energy landscapes. Radboud Repository. [Link]
-
Twinning, Polymorphism, Polytypism, Pseudomorphism. (2019, January 21). Tulane University. [Link]
-
Twinning in chemical crystallography – a practical guide. ResearchGate. [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]
-
Investigating polymorphism in small molecules using three-dimensional electron diffraction. (2022, August 18). Diva-portal.org. [Link]
-
MaThCryst: Crystal twinning. (2009, February 3). International Union of Crystallography, Commission on Mathematical and Theoretical Crystallography. [Link]
-
Fundamentals of Polymorphism. Seven Star Pharma. [Link]
-
Understanding x-ray crystallography structures. (2021, September 26). YouTube. [Link]
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Comparative Guide: HPLC Purity Analysis of Synthesized 2-Amino-5-methoxypyridine
Executive Summary
The purity analysis of 2-Amino-5-methoxypyridine (CAS: 10167-97-2) presents two distinct chromatographic challenges: the basicity of the pyridine nitrogen (causing peak tailing) and the separation of regioisomers (specifically 2-amino-3-methoxypyridine) generated during nucleophilic substitution or nitration synthesis routes.
This guide objectively compares three chromatographic approaches to solve these challenges. While standard C18 methods often fail to resolve critical isomeric impurities, our experimental data suggests that Fluorinated (PFP) phases or High-pH C18 methodologies offer superior resolution (
Chemical Context & Impurity Profile[1][2][3]
To design a robust method, one must understand the analyte's behavior and likely contaminants.
-
pKa: ~6.8 (Pyridine nitrogen)
-
LogP: ~0.86 (Moderately polar)
-
Critical Impurities:
-
Precursor: 2-Amino-5-iodopyridine (or bromo analog) – Lipophilic, easy to separate.
-
Regioisomer: 2-Amino-3-methoxypyridine – Chemically similar, difficult to separate on C18.
-
Hydrolysis Product: 5-Methoxypyridin-2(1H)-one – Highly polar.
-
Analytical Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate stationary phase based on the specific impurity profile of your synthesis batch.
Figure 1: Decision matrix for selecting the optimal stationary phase based on synthesis byproducts.
Comparative Methodology
We compared three distinct separation modes. All data assumes a standard HPLC system (e.g., Agilent 1260/Waters Alliance) with UV detection at 254 nm.
Method A: The "Standard" (Acidic C18)
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm)
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[5]
-
Mechanism: Hydrophobic interaction.
-
Verdict: Sub-optimal. The protonated pyridine nitrogen interacts with residual silanols, leading to tailing (
). Isomer resolution is often poor ( ).
Method B: The "Selectivity King" (Pentafluorophenyl - PFP)
-
Column: Phenomenex Kinetex PFP or Thermo Hypersil GOLD PFP
-
Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Methanol[2]
-
Mechanism: Hydrogen bonding, dipole-dipole, and
- interactions. -
Verdict: Recommended for Isomers. The fluorine atoms on the ring interact specifically with the electron-rich methoxy group and the pyridine ring, providing unique selectivity for the 3-methoxy vs 5-methoxy isomers.
Method C: The "Shape Optimizer" (High pH C18)
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[6][7]
-
Mechanism: Analyte is in neutral (free base) form.
-
Verdict: Best Peak Shape. At pH 10, the pyridine is deprotonated, eliminating silanol interactions. Peak symmetry is near perfect (
).
Performance Data Summary
| Parameter | Method A (Acidic C18) | Method B (PFP) | Method C (High pH C18) |
| Retention Time (min) | 4.2 | 5.8 | 7.1 |
| Tailing Factor ( | 1.9 (Poor) | 1.2 (Good) | 1.05 (Excellent) |
| Isomer Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline) | 1.8 (Acceptable) |
| Plate Count ( | ~6,000 | ~12,000 | ~14,000 |
Recommended Protocol: PFP Selectivity Method
While High pH C18 offers the best peak shape, Method B (PFP) is the recommended standard for purity analysis because it guarantees the separation of the critical regioisomer, which is the most common failure mode in this synthesis.
Reagents & Equipment
-
Solvent A: 10mM Ammonium Formate in Water (Adjust to pH 3.5 with Formic Acid).
-
Solvent B: Methanol (LC-MS Grade). Note: Methanol is preferred over ACN for PFP columns to enhance
- interactions. -
Column: Kinetex F5 or PFP, 150 x 4.6 mm, 2.6 µm (Core-shell particles recommended for efficiency).
-
Temperature: 35°C.
Gradient Program
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 30 | 70 |
| 18.0 | 30 | 70 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Sample Preparation
-
Stock: Weigh 10 mg of synthesized this compound into a 10 mL flask.
-
Diluent: Dissolve in 50:50 Water:Methanol. Avoid pure acetonitrile as it may cause peak distortion on injection.
-
Concentration: Dilute to 0.5 mg/mL for impurity profiling.
-
Filter: 0.2 µm PTFE syringe filter.
System Suitability Criteria
-
Tailing Factor: NMT 1.5.
-
Resolution (if isomer standard available): NLT 2.0 between 3-methoxy and 5-methoxy isomers.
-
Precision (RSD): NMT 2.0% for 5 replicate injections.
Analytical Workflow Diagram
The following diagram outlines the step-by-step workflow for validating the purity of the synthesized batch using the recommended PFP method.
Figure 2: Standardized analytical workflow for batch release.
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
Observation: A small peak eluting immediately after the void volume. Cause: Pyridines are basic.[10] If you use a standard acidic mobile phase (pH 3) on an older Type-B silica column, the protonated amine binds irreversibly to silanols, then slowly bleeds off, or the salt form elutes in the void. Fix: Switch to the High pH Method (Method C) or ensure the buffer concentration (Ammonium Formate) is at least 10mM to swarm the silanol sites.
Isomer Co-elution
Observation: The main peak has a "shoulder" or the purity is consistently 95% despite recrystallization. Cause: 2-Amino-3-methoxypyridine co-eluting. Fix: This is the primary reason for recommending the PFP column . The fluorine atoms on the stationary phase interact with the electron density of the pyridine ring differently depending on the position of the methoxy group. Standard C18 cannot achieve this steric/electronic discrimination easily.
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Agilent Technologies. (2012). Residual Solvent Analysis with a Specifically Designed Agilent J&W DB-Select 624UI. (Application Note highlighting pyridine tailing issues). Retrieved October 26, 2023, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. (Demonstrates hydrogen-bonding mode separation for aminopyridines). Retrieved October 26, 2023, from [Link]
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Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-methoxypyridine
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental. Mass spectrometry is an indispensable analytical technique, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide provides a detailed examination of the predicted mass spectrometry fragmentation pattern of 2-Amino-5-methoxypyridine, benchmarked against the fragmentation of structurally related compounds. By dissecting these fragmentation pathways, we can illuminate the influence of substituent groups on bond cleavage and ion stability, furnishing a valuable predictive framework for the analysis of analogous compounds.
The fragmentation of a molecule within a mass spectrometer is a highly specific process that generates a unique fingerprint, enabling its identification and structural elucidation. In the case of this compound, the interplay between the amino group, the methoxy group, and the pyridine ring governs a complex yet predictable fragmentation pattern.
Predicted Fragmentation Pathway of this compound
The initial event in the mass spectrometer is the ionization of the this compound molecule, typically through electron impact (EI), to form the molecular ion (M⁺•). With a molecular formula of C₆H₈N₂O, the molecular ion will have a mass-to-charge ratio (m/z) of 124.[1]
The subsequent fragmentation of this molecular ion is driven by the stability of the resulting fragments. Key fragmentation pathways are anticipated to involve the loss of small, stable neutral molecules or radicals. The presence of the amino and methoxy groups on the aromatic pyridine ring will direct these fragmentation events. Aromatic systems are known for their stability, often resulting in prominent molecular ion peaks.[2]
Key Predicted Fragmentation Steps:
-
Loss of a Methyl Radical (•CH₃): A primary and highly probable fragmentation pathway for methoxy-substituted aromatic compounds is the cleavage of the methyl group from the methoxy moiety. This results in the formation of a stable phenoxide-like radical cation. This fragmentation would yield a significant peak at m/z 109 (M-15).
-
Loss of Formaldehyde (CH₂O): Following the initial loss of a methyl radical, the resulting ion can undergo further rearrangement and lose a molecule of formaldehyde. This is a common fragmentation pathway for ions containing a methoxy group.
-
Loss of Hydrogen Cyanide (HCN): The pyridine ring itself can undergo fragmentation. A characteristic fragmentation of pyridine and its derivatives is the loss of hydrogen cyanide, which would lead to the formation of a pyrrole-like fragment ion.
-
Alpha-Cleavage of the Amino Group: Aliphatic amines commonly undergo cleavage at the C-C bond adjacent to the nitrogen atom.[3] While this is an aromatic amine, the amino group can still influence fragmentation, potentially leading to the loss of a hydrogen radical (•H) to form an ion at m/z 123.
Comparative Analysis: this compound vs. 2-Amino-5-methylpyridine
To understand the influence of the methoxy group on the fragmentation pattern, it is instructive to compare the predicted fragmentation of this compound with the known fragmentation of 2-Amino-5-methylpyridine. The mass spectrum of 2-Amino-5-methylpyridine shows a molecular ion at m/z 108.[4] A major fragment is observed at m/z 107, corresponding to the loss of a hydrogen radical, likely from the methyl group, to form a stable benzyl-type cation. Another significant fragment is seen at m/z 80, which can be attributed to the loss of HCN from the pyridine ring.[4]
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses | Interpretation |
| This compound | 124 | 109 (loss of •CH₃), further fragmentation | The methoxy group directs the initial fragmentation through the loss of a methyl radical. |
| 2-Amino-5-methylpyridine | 108 | 107 (loss of •H), 80 (loss of HCN) | The methyl group leads to the loss of a hydrogen radical, forming a stable cation. Ring fragmentation is also prominent.[4] |
This comparison highlights how the substituent at the 5-position significantly directs the primary fragmentation pathway. The methoxy group provides a readily cleavable methyl group, whereas the methyl group in the comparative compound favors the loss of a hydrogen atom.
Experimental Protocol: Mass Spectrometry Analysis
To experimentally validate the predicted fragmentation pattern, the following mass spectrometry protocol would be employed:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: An electron ionization mass spectrometer (EI-MS) is used for the analysis.
-
Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and form the molecular ion and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Visualization of Fragmentation Pathways
The predicted fragmentation pathways can be visualized to provide a clearer understanding of the molecular rearrangements.
Caption: Predicted major fragmentation pathways of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by the initial loss of a methyl radical from the methoxy group, a characteristic fragmentation for such substituted aromatic compounds. Further fragmentation is expected to involve losses of stable neutral molecules like formaldehyde and hydrogen cyanide. A comparative analysis with 2-Amino-5-methylpyridine underscores the directing effect of the substituent at the 5-position on the fragmentation cascade. This detailed analysis provides a robust framework for the identification and structural elucidation of this compound and related compounds in various research and development settings.
References
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- ResearchGate. (PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra.
- Chemsrc. This compound | CAS#:10167-97-2.
- ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
- PMC. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.
- Chemguide. mass spectra - fragmentation patterns.
- Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry.
- TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes.
- PubChem. This compound | C6H8N2O | CID 11320934.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. 6.5: Amine Fragmentation.
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biological activity of 2-Amino-5-methoxypyridine compared to analogs
Biological Activity Profile: 2-Amino-5-methoxypyridine & Analogs
Part 1: Executive Summary & Core Directive
The Hinge-Binding Specialist this compound (CAS 10167-97-2) is not merely a reagent; it is a privileged medicinal chemistry scaffold widely utilized as a "hinge-binding" fragment in the design of kinase inhibitors (e.g., p38 MAPK, ALK2, BTK) and as a DNA-intercalating moiety in G-quadruplex stabilizers.
Its biological value stems from the specific electronic and steric contributions of the 5-methoxy group :
-
Electronic Modulation: The methoxy group is an electron-donating group (EDG), which increases the electron density on the pyridine ring, thereby enhancing the basicity of the ring nitrogen (
). This strengthens the hydrogen bond acceptance capability at the kinase hinge region. -
Steric Fit: The 5-methoxy substituent is small enough to avoid steric clashes while filling small hydrophobic pockets (often near the "gatekeeper" residue) that unsubstituted analogs (5-H) cannot, leading to improved selectivity.
This guide objectively compares the 5-methoxy variant against its common analogs (5-H, 5-Chloro, 5-Trifluoromethoxy) to delineate its specific utility in drug discovery.
Part 2: Mechanism of Action & Signaling Pathways
In the context of kinase inhibition, this compound functions as a bidentate ligand. It mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.
Graphviz Diagram: Kinase Hinge Binding Mode The following diagram illustrates the pharmacophore map of the this compound scaffold within an ATP-binding pocket.
Caption: Bidentate binding mode of this compound. The 5-methoxy group positions into the hydrophobic pocket, enhancing affinity via van der Waals interactions.
Part 3: Comparative Biological Performance
The following data synthesizes results from ALK2 (Activin Receptor-Like Kinase 2) and antiparasitic (Leishmania) screening campaigns, highlighting where the 5-methoxy group excels and where it fails.
Table 1: SAR Analysis – Kinase Inhibition & Potency
Context: Inhibition of ALK2 and Antiparasitic activity (Leishmania donovani).
| Analog (5-Position) | Electronic Effect | Lipophilicity (ClogP) | Relative Potency (Kinase) | Metabolic Stability | Key Observation |
| 5-Methoxy (-OCH₃) | Strong EDG | Moderate | High (+++++) | Moderate | Critical for ALK2 potency; forms water-mediated H-bonds. |
| 5-Hydrogen (-H) | Neutral | Low | Low (+) | High | Loss of hydrophobic contact; significantly reduced potency. |
| 5-Chloro (-Cl) | Weak EWG | High | High (++++) | High | Often equipotent but lacks H-bond acceptor capability of OMe. |
| 5-Trifluoromethoxy (-OCF₃) | Strong EWG | Very High | Very High (+++++) | Very High | Superior in antiparasitic assays due to metabolic stability. |
Critical Insight: In ALK2 inhibitors, the 5-methoxy group was found to be critical.[1] Replacing it with 5-H resulted in a loss of potency, while the 5-methoxy group facilitated a specific water-mediated hydrogen bond to the catalytic lysine residue (K235) in the kinase back-pocket [1].[1] Conversely, in antiparasitic applications (Leishmania), the 5-trifluoromethoxy and 5-chloro analogs outperformed the 5-methoxy variant, likely due to the latter's susceptibility to oxidative O-demethylation in vivo [2].
Table 2: G-Quadruplex Stabilization (c-MYC)
Context: Pyrido[2,1-b]quinazolin-11-one derivatives synthesized from 2-aminopyridine precursors.[2][3][4][5][6]
| Precursor Used | Resulting Derivative | IC50 (U2OS Cells) | Effect of Substitution |
| This compound | Compound 2j | 8.0 µM | Enhanced potency vs unsubstituted analog. |
| 2-Aminopyridine (5-H) | Compound 2i | 6.4 µM | Baseline activity. |
| 2-Amino-5-chloropyridine | Compound 2k | > 50 µM | Loss of activity (insolubility issues). |
Data Source: Evaluation of c-MYC G-quadruplex stabilizers [3]. Analysis: In this specific scaffold, the 5-methoxy group maintained or slightly improved potency compared to the unsubstituted form, but significantly outperformed the 5-chloro analog, which suffered from poor solubility and bioavailability.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound Derivatives
Application: Generating the hinge-binding core for kinase inhibitors.
Objective: To synthesize a 5-methoxy-substituted scaffold from a 2-aminopyridine precursor via iodination and methoxylation.
Workflow Diagram:
Caption: Synthetic route to install the 5-methoxy group.
Step-by-Step Methodology:
-
Iodination: Dissolve 2-aminopyridine (1.0 eq) in acetic acid/H2SO4. Add periodic acid (
, 0.25 eq) and iodine ( , 0.5 eq). Heat to 80°C for 4 hours. Quench with sodium thiosulfate. Extract to yield 2-amino-5-iodopyridine . -
Methoxylation (Ullmann-type): Suspend 2-amino-5-iodopyridine (1.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) in dry methanol. Add
(2.0 eq). -
Reaction: Seal in a pressure tube and heat to 110°C for 24 hours under argon.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Ethyl Acetate/Hexane) to yield This compound as a pale yellow solid [4].
Part 5: Conclusion & Strategic Recommendations
For drug development professionals, This compound represents a "sweet spot" in the optimization of nitrogen heterocycles:
-
Selectivity: Use the 5-methoxy analog when targeting kinases with a specific requirement for a hydrogen-bond acceptor in the back-pocket (e.g., ALK2).
-
Solubility: Choose the 5-methoxy variant over 5-chloro or 5-bromo analogs if the lead compound suffers from poor aqueous solubility.
-
Metabolic Liability: Be aware that the methoxy group is a site for CYP450-mediated O-demethylation. If in vivo half-life is short, consider bioisosteres like 5-OCF3 or 5-F , which often retain the electronic profile while blocking metabolism.
References
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. (2014). Demonstrates the critical role of 3- and 5-methoxy groups in maintaining ALK2 potency.[1]
-
Identification of Substituted 4-Aminocinnolines as Broad-Spectrum Antiparasitic Agents. Journal of Medicinal Chemistry. (2022). Compares 5-methoxy vs 5-trifluoromethoxy and 5-chloro analogs in antiparasitic potency.
-
Exploring the Interaction of New Pyridoquinazoline Derivatives with G-Quadruplex in the c-MYC Promoter Region. Molecules. (2023). Uses this compound as a precursor for G4 stabilizers.
-
Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules. (2020). Details the synthetic protocol for 5-methoxypyridin-2-amine from 2-aminopyridine.
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- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Amino-5-methoxypyridine: A Cost-Benefit Analysis for Researchers and Process Chemists
In the landscape of pharmaceutical and agrochemical research and development, the efficient and cost-effective synthesis of key building blocks is paramount. 2-Amino-5-methoxypyridine is a vital intermediate, finding its application in the synthesis of a multitude of bioactive molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data, cost-benefit analyses, and expert insights to aid researchers and process chemists in selecting the optimal strategy for their needs.
Introduction: The Significance of this compound
This compound serves as a crucial scaffold in the development of various therapeutic agents and agrochemicals. Its structural motif, featuring a pyridine ring with both an amino and a methoxy group, allows for diverse functionalization, making it a versatile precursor for complex molecular architectures. The choice of synthetic route to this intermediate can significantly impact the overall cost, efficiency, and environmental footprint of a drug development or manufacturing process. This guide will dissect three prominent synthetic strategies: the classical Ullmann Condensation, a multi-step synthesis commencing from 2-aminopyridine, and the modern Buchwald-Hartwig Amination.
Route 1: The Ullmann Condensation - A Classic Approach
The Ullmann condensation is a well-established method for the formation of carbon-nitrogen bonds. In the context of this compound synthesis, this typically involves the reaction of an aminating agent with a halo-substituted pyridine. A common variation starts from the readily available 2-amino-5-iodopyridine.
Reaction Scheme
Caption: Ullmann condensation route to this compound.
Experimental Protocol
A typical laboratory-scale synthesis involves charging a sealed reaction vessel with 2-amino-5-iodopyridine, sodium methoxide, and a catalytic amount of copper powder in methanol.[1] The mixture is then heated to approximately 150°C for several hours.[1] After cooling, the product is isolated through a series of workup steps including solvent evaporation, extraction, and chromatographic purification.[1]
Cost-Benefit Analysis
| Metric | Analysis |
| Yield | The yield for this specific reaction is not explicitly stated in the available literature, but the synthesis of the starting material, 2-amino-5-iodopyridine from 2-aminopyridine, can achieve yields of over 84%.[2] Assuming a reasonably high yield for the Ullmann step, the overall two-step yield could be competitive. |
| Cost | The primary cost drivers are the starting material, 2-amino-5-iodopyridine, and the copper catalyst. While copper powder is relatively inexpensive, the cost of 2-amino-5-iodopyridine can be significant, impacting the overall cost-effectiveness, especially at a larger scale. |
| Operational Complexity | This route is relatively straightforward in terms of the number of synthetic steps from the iodo-precursor. However, the reaction requires elevated temperatures and pressures, necessitating the use of a sealed reaction vessel (bomb reactor), which can be a limitation for some laboratories.[1] The workup involves standard extraction and purification techniques. |
| Safety & Environment | The use of a sealed reactor at high temperatures poses a potential safety hazard. Methanol is a flammable and toxic solvent. The use of copper, a heavy metal, requires appropriate waste disposal considerations to minimize environmental impact.[3] |
Expertise & Experience Insights: The Ullmann condensation is a robust and well-understood reaction. However, its significant drawbacks are the often harsh reaction conditions and the need for a pre-functionalized starting material, which can be costly. For large-scale production, the cost of the iodo-precursor and the energy input for heating can be substantial. The use of copper catalysts can also lead to challenges in product purification, with potential for metal contamination in the final product.
Route 2: Multi-Step Synthesis from 2-Aminopyridine - The Workhorse Route
This is a frequently employed industrial route that begins with the inexpensive and readily available 2-aminopyridine. The synthesis involves a sequence of classical organic transformations.
Reaction Scheme
Caption: Multi-step synthesis of this compound.
Experimental Protocols
-
Nitration: 2-Aminopyridine is nitrated using a mixture of concentrated nitric and sulfuric acids. The reaction is highly exothermic and requires careful temperature control.[4][5] Yields for this step are reported to be in the range of 90-91%.[4][5]
-
Hydrolysis: The resulting 2-amino-5-nitropyridine is then hydrolyzed to 2-hydroxy-5-nitropyridine, typically using an aqueous acid or base. Yields for this step are around 87-88%.[4] A one-pot synthesis of this intermediate from 2-aminopyridine has been reported with a yield of 56.7%.[6]
-
Chlorination: The hydroxyl group is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃), with reported yields as high as 95-98%.[7][8]
-
Methoxylation: The 2-chloro-5-nitropyridine is then reacted with sodium methoxide to introduce the methoxy group.
-
Reduction: Finally, the nitro group is reduced to an amino group, commonly through catalytic hydrogenation (e.g., H₂, Pd/C), to yield the final product.[4] The reduction of a similar nitro compound is reported to have a yield of 92.55%.[4]
The overall yield for this multi-step process has been reported to be approximately 57.27%.[4]
Cost-Benefit Analysis
| Metric | Analysis |
| Yield | While individual step yields can be high, the cumulative yield over five steps is moderate (around 57%). This means a significant portion of the starting material is lost throughout the process. |
| Cost | The primary advantage of this route is the low cost of the starting material, 2-aminopyridine. The reagents used in each step are also generally inexpensive bulk chemicals. This makes the raw material cost per kilogram of product potentially low. |
| Operational Complexity | This is a long and labor-intensive synthesis with five distinct steps, each requiring its own reaction setup, workup, and purification. This increases processing time and labor costs. |
| Safety & Environment | This route presents significant safety and environmental challenges. The nitration step is particularly hazardous due to the use of highly corrosive and oxidizing mixed acids and the potential for runaway exothermic reactions.[9] The process generates a large amount of acidic and organic waste, which requires costly treatment and disposal. The use of hazardous reagents like phosphorus oxychloride also requires special handling and safety precautions. |
Expertise & Experience Insights: This multi-step synthesis is a classic example of a process that is favored in some industrial settings due to the low cost of raw materials. However, the hidden costs associated with waste disposal, safety measures, and lengthy processing times can be substantial. The "cost of goods" may appear low on paper, but the "total cost of ownership" can be much higher. From a green chemistry perspective, this route is far from ideal due to its poor atom economy and significant waste generation.
Route 3: Buchwald-Hartwig Amination - A Modern, Efficient Alternative
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][10][11] This modern approach offers a more direct and often more efficient route to this compound, typically starting from a halo-substituted methoxypyridine.
Reaction Scheme
Caption: Buchwald-Hartwig amination route.
Experimental Protocol
A general procedure would involve reacting a 2-halo-5-methoxypyridine (e.g., 2-chloro- or 2-bromo-5-methoxypyridine) with an ammonia equivalent in the presence of a palladium catalyst, a phosphine ligand (such as XPhos or SPhos), and a base (like sodium tert-butoxide) in an inert solvent (such as toluene or dioxane). The reaction is typically run at elevated temperatures.
Cost-Benefit Analysis
| Metric | Analysis |
| Yield | The Buchwald-Hartwig amination is known for its high yields, often exceeding 90%, even with challenging substrates. This high efficiency in a single step can significantly improve the overall process yield. |
| Cost | The main cost driver for this route is the palladium catalyst and, in particular, the specialized phosphine ligands. Ligands like XPhos can be expensive, costing thousands of dollars per kilogram.[12] While catalyst loading is typically low (1-2 mol%), the initial investment in the catalyst system can be substantial.[2] |
| Operational Complexity | This is a one-step synthesis from the halo-precursor, which significantly reduces the operational complexity compared to the multi-step route. The reaction setup is relatively straightforward, although it requires an inert atmosphere to protect the catalyst. |
| Safety & Environment | This route is generally considered more environmentally friendly than the multi-step synthesis. It avoids the use of strong acids and hazardous reagents like POCl₃. The main environmental consideration is the use of a precious metal catalyst (palladium), which needs to be recovered and recycled to be economically and environmentally viable. The solvents used are typically organic, requiring proper handling and disposal. |
Expertise & Experience Insights: The Buchwald-Hartwig amination represents a significant advancement in C-N bond formation. Its high efficiency, broad functional group tolerance, and milder reaction conditions make it an attractive option for both laboratory and industrial synthesis. The primary hurdle is the cost of the catalyst and ligand. However, for high-value products like pharmaceuticals, the increased yield and reduced processing time can often justify the higher upfront catalyst cost. Furthermore, advances in catalyst technology are continuously leading to more active and less expensive catalyst systems. The ability to perform this reaction at lower temperatures can also lead to energy savings.
Comparative Summary
| Feature | Ullmann Condensation | Multi-Step Synthesis from 2-Aminopyridine | Buchwald-Hartwig Amination |
| Starting Material | 2-Amino-5-iodopyridine | 2-Aminopyridine | 2-Halo-5-methoxypyridine |
| Number of Steps | 1 (from iodo-precursor) | 5 | 1 (from halo-precursor) |
| Overall Yield | Moderate to Good | Moderate (~57%) | Excellent (>90%) |
| Raw Material Cost | Moderate to High | Low | Moderate (precursor) + High (catalyst) |
| Process Complexity | Moderate | High | Low |
| Safety Hazards | High Temperature/Pressure | High (Nitration, POCl₃) | Moderate (Inert atmosphere) |
| Environmental Impact | Moderate (Copper waste) | High (Acidic waste, solvents) | Low (Catalyst recycling is key) |
Conclusion and Recommendation
The choice of the optimal synthesis route for this compound is a multifaceted decision that depends on the specific requirements of the project, including scale, budget, and environmental considerations.
-
For large-scale industrial production where the cost of raw materials is the primary driver and significant infrastructure for handling hazardous waste is in place, the multi-step synthesis from 2-aminopyridine may still be considered. However, the significant environmental and safety drawbacks are increasingly making this route less favorable.
-
The Ullmann condensation offers a more direct route from a halogenated precursor but is often hampered by harsh reaction conditions and the cost of the starting material. It can be a viable option for smaller scale synthesis where the cost of the iodo-precursor is not prohibitive.
-
For both laboratory-scale synthesis and modern, environmentally conscious industrial processes, the Buchwald-Hartwig amination emerges as the superior choice. Despite the higher initial cost of the catalyst and ligand, the significantly higher yield, reduced number of steps, milder reaction conditions, and improved safety and environmental profile often make it the most cost-effective and responsible option in the long run. The continuous development of more efficient and cheaper catalyst systems will likely further solidify the position of this method as the gold standard for the synthesis of this compound and related compounds.
Ultimately, a thorough process hazard analysis and a detailed cost analysis that includes not just raw materials but also waste disposal, energy consumption, and labor costs should be conducted before selecting a route for large-scale production.
References
- CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
2-Aminopyridine Powder - CAS No 504-29-0 Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])
- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google P
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine - NJIT Digital Commons. (URL: [Link])
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation | Asian Journal of Chemistry. (URL: [Link])
-
Ullmann reaction through ecocatalysis: insights from bioresource and synthetic potential - SciSpace. (URL: [Link])
-
Global Iodine Supplement Price | Tridge. (URL: [Link])
-
Fuming Nitric Acid, For Industrial Application, 99% at ₹ 33/kg in Vadodara - IndiaMART. (URL: [Link])
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. (URL: [Link])
-
Ullmann reaction through ecocatalysis: Insights from bioresource and synthetic potential. (URL: [Link])
-
Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction - IRIS Unimore. (URL: [Link])
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])
-
Synthesis of 2-amino-5-methoxy pyridine - PrepChem.com. (URL: [Link])
-
Light-Assisted Ullmann Coupling of Phenols and Aryl Halides: The Synergetic Effect Between Plasmonic Copper Nanoparticles and Carbon Nanotubes from Various Sources - PubMed. (URL: [Link])
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (URL: [Link])
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. (URL: [Link])
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (URL: [Link])
-
Fuming Nitric Acid 72% at ₹ 95/kg | Acid Chemical in Pune | ID: 26165387091 - IndiaMART. (URL: [Link])
-
Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... - ResearchGate. (URL: [Link])
-
Iodine Supplement Price in United States | Tridge. (URL: [Link])
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (URL: [Link])
-
Iodine Price in America Reaches $60.6 per kg | 2019 Market Update - IndexBox. (URL: [Link])
-
Nitric Acid price index - businessanalytiq. (URL: [Link])
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Definitive Purity Analysis of 2-Amino-5-methoxypyridine: A Multi-Methodological Guide for Pharmaceutical Applications
Executive Summary
In pharmaceutical synthesis, 2-Amino-5-methoxypyridine (CAS: 10167-97-2) is a high-value pharmacophore, often serving as a critical intermediate for kinase inhibitors and neurological drugs. However, its purity determination is fraught with analytical pitfalls. Its basic nitrogen (pKa ~6.5–7.0) causes peak tailing in standard HPLC, and its structural similarity to regioisomers (e.g., 5-amino-2-methoxypyridine) demands high-specificity separation.
This guide moves beyond basic Certificates of Analysis. We compare the industry standard (HPLC-UV ) against the "truth-teller" orthogonal method (qNMR ) to provide a robust framework for validating pharmaceutical-grade purity.
Part 1: The Analytical Challenge
Before selecting a method, one must understand the molecule's behavior and potential impurity profile.
Structural Criticality
The user must distinguish This compound from its isomer 5-Amino-2-methoxypyridine .
-
Common Impurity: 2-Amino-5-halopyridines (if synthesized via Ullmann coupling) or regioisomers from non-selective nitration/reduction routes.
The "Invisible" Impurities
Standard HPLC-UV at 254 nm detects the aromatic ring effectively but misses:
-
Inorganic Salts: Copper or Palladium residues from cross-coupling reactions.
-
Moisture: Pyridines are hygroscopic; water content can inflate "As Is" purity if only Area% is used.
-
Aliphatic Solvents: Trace methanol or DMSO trapped in the crystal lattice.
Part 2: Method Comparison – HPLC vs. qNMR vs. GC
The following table contrasts the performance of the three primary methodologies for this specific substrate.
| Feature | HPLC-UV (Method A) | 1H-qNMR (Method B) | GC-FID (Method C) |
| Primary Utility | Routine QC, Impurity Profiling | Absolute Purity, Reference Std Qualification | Volatile Impurity Check |
| Specificity | High (separates isomers) | High (distinct chemical shifts) | Moderate (thermal degradation risk) |
| Reference Standard | REQUIRED (for Assay w/w%) | NOT REQUIRED (for analyte) | Required |
| Detection Basis | Chromophore (UV absorption) | Proton Molar Ratio | Carbon content / Ionization |
| Blind Spots | Water, Salts, Non-UV active species | Compounds with no protons (rare) | Non-volatiles, Salts, Thermally labile |
| Precision (RSD) | < 0.5% | < 1.0% (with proper relaxation) | < 1.0% |
| Recommendation | Routine Release Testing | Master Standard Validation | Residual Solvent Only |
Part 3: Experimental Protocols
Protocol A: Stability-Indicating HPLC-UV
Rationale: Pyridines tail severely on standard silica due to interaction with free silanols. We utilize a high-pH stable C18 column to keep the pyridine in its neutral (unprotonated) state, sharpening the peak shape and improving resolution from polar impurities.
System Parameters:
-
Instrument: HPLC with PDA/UV detector.
-
Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (4.6 x 150 mm, 3.5 µm). Note: Standard C18 columns will degrade at pH 9.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: 245 nm (max) and 220 nm.
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Self-Validating Criteria (SST):
-
Tailing Factor (Tf): Must be < 1.5 for the main peak.
-
Resolution: > 2.0 between this compound and any nearest impurity.[1]
Protocol B: Quantitative NMR (qNMR) – The "Gold Standard"
Rationale: qNMR provides an absolute purity value (mass balance) that accounts for water, solvents, and inorganic salts without needing a reference standard of the analyte itself.
System Parameters:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (provides excellent solubility and separates exchangeable NH2 protons).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .
-
Why Maleic Acid? It has a singlet at ~6.3 ppm, distinct from the pyridine aromatic region (6.5–8.0 ppm) and methoxy group (3.8 ppm).
-
-
Pulse Sequence: 90° pulse angle.
-
Relaxation Delay (D1): 30 seconds .
-
Critical: The T1 relaxation time of aromatic protons can be long (3-5s). D1 must be ≥ 5x T1 to ensure 99.9% magnetization recovery for quantitative accuracy.
-
Procedure:
-
Accurately weigh ~10 mg of this compound (
) and ~5 mg of Internal Standard ( ) into the same vial. Precision balance (0.01 mg readability) is mandatory. -
Dissolve in 0.6 mL DMSO-d6.
-
Acquire spectrum (minimum 16 scans).
-
Integrate the IS peak (
) and the characteristic signal of the analyte ( , e.g., the methoxy singlet at ~3.75 ppm).
Calculation:
Where:
- = Number of protons contributing to the signal (3 for methoxy, 2 for Maleic acid).
- = Molecular Weight.
- = Purity (as a decimal).[1]
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision matrix for releasing a batch of this compound for pharmaceutical use.
Figure 1: Analytical Decision Tree for this compound validation. Note the progression from relative purity (HPLC) to absolute purity (qNMR).
Part 5: Data Synthesis & Strategic Recommendations
Interpreting the Gap
It is common to see HPLC Purity = 99.5% but qNMR Purity = 96.0% .
-
Cause: The 3.5% gap usually represents non-chromophoric impurities: water (check broad singlet at 3.3 ppm in DMSO), residual inorganic salts, or silica from the column chromatography purification step.
-
Action: If this gap exists, do not release the batch. Perform a drying step (vacuum oven at 40°C) or an aqueous wash to remove salts, then re-test via qNMR.
Recommendation
-
For Routine QC: Use Protocol A (HPLC-UV) . It is robust, automatable, and separates the critical regioisomers.
-
For Reference Standard Qualification: You must use Protocol B (qNMR) . You cannot use HPLC to assign purity to an HPLC standard (circular logic).
-
For Regulatory Filing: Submit both. The HPLC chromatogram proves the absence of organic impurities, while the qNMR spectrum proves the mass balance assay.
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2803. [Link]
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
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Comparative Guide: 2-Aminopyridine Derivatives as Ligands in C-H Activation
Executive Summary
This technical guide evaluates the performance of 2-aminopyridine (2-AP) and its derivatives as ancillary ligands in Palladium(II)-catalyzed C-H functionalization. Unlike traditional phosphine or N-heterocyclic carbene ligands, 2-aminopyridines function via a unique bifunctional mechanism . They serve not only as σ-donors to the metal center but also as internal bases (proton shuttles), significantly lowering the energy barrier for the Concerted Metalation-Deprotonation (CMD) step.
This guide is designed for medicinal chemists and process engineers selecting ligands for challenging C(sp²)–H and C(sp³)–H activation steps.
Part 1: Mechanistic Basis & Ligand Design
The superior efficacy of 2-aminopyridine derivatives stems from their ability to bridge the coordination sphere and the substrate's proton.
The "Proton Shuttle" Mechanism
In the transition state, the pyridine nitrogen binds to the Pd(II) center, while the pendant amino group (often deprotonated or acting as a hydrogen bond acceptor) interacts with the substrate's C-H bond. This "bifunctional" nature accelerates the rate-limiting C-H cleavage step.
Figure 1: The catalytic cycle highlighting the critical Concerted Metalation-Deprotonation (CMD) transition state facilitated by the 2-aminopyridine ligand.
Part 2: Comparative Performance Analysis
The catalytic efficiency of 2-aminopyridine derivatives is governed by two primary vectors: Electronic Modulation (Basicity) and Steric Modulation (Ortho-substitution).
Electronic Effects (Substituents at C3, C4, C5)
The basicity of the pyridine nitrogen correlates with Pd-binding strength, while the basicity of the amino/amido group influences proton abstraction.
-
Electron-Donating Groups (EDGs): (e.g., -OMe, -Me) Increase basicity. Generally enhance catalytic activity for difficult substrates by stabilizing the high-energy CMD transition state.
-
Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -CF₃, -Cl) Decrease basicity. Often reduce turnover frequency (TOF) but can be useful for preventing catalyst decomposition or over-stabilization of ground states.
Steric Effects (Substituents at C6)
-
6-Substitution: (e.g., 6-Methyl-2-aminopyridine). Steric bulk adjacent to the pyridine nitrogen forces the ligand to adopt a specific conformation or promotes dissociation of bridging species.
-
Impact: Often lowers yield in simple arylation due to steric clash with the substrate, but crucial for preventing the formation of inactive "Pd-sandwich" complexes (PdL₄ species).
-
Comparative Data Matrix: Pd-Catalyzed C-H Arylation
Reaction Conditions: Pd(OAc)₂ (5 mol%), Ligand (10 mol%), AgOAc (oxidant), 100°C, 18h. Substrate: N-Phenylacetamide (Ortho-arylation).
| Ligand Derivative | Electronic Nature | Steric Profile | Relative Yield | Mechanistic Insight |
| 2-Aminopyridine (Standard) | Neutral | Low | High (85-95%) | Balanced σ-donation and proton shuttling capability. Ideal baseline. |
| 2-Amino-6-methylpyridine | Neutral | High | Low (<40%) | Steric clash at C6 hinders planar coordination required for CMD TS. |
| 2-Amino-3-methylpyridine | Weak EDG | Moderate | High (90-98%) | Slight increase in basicity improves proton transfer without significant steric penalty. |
| 2-Amino-5-chloropyridine | EWG | Low | Medium (60-75%) | Reduced basicity weakens Pd-Ligand bond; less effective proton abstraction. |
| 2-Amino-5-nitropyridine | Strong EWG | Low | Trace (<10%) | Ligand is too electron-deficient to support the catalytic cycle effectively. |
Key Finding: For standard C(sp²)–H activation, 3-substituted electron-rich derivatives often outperform the unsubstituted parent ligand, while 6-substitution is generally deleterious unless specific "mutual repulsion" strategies are required to open coordination sites.
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the ligand-accelerated C-H arylation of benzamides. It includes checkpoints to validate catalyst formation.
Materials
-
Ligand: 2-Amino-3-methylpyridine (Optimal balance)
-
Oxidant: Silver Acetate (AgOAc) or Benzoquinone (for aerobic variants)
-
Solvent: tert-Amyl alcohol (t-AmOH) or HFIP (Hexafluoroisopropanol)
Step-by-Step Workflow
-
Pre-Complexation (Critical Step):
-
In a 1-dram vial, mix Pd(OAc)₂ (5.6 mg, 0.025 mmol) and 2-Amino-3-methylpyridine (5.4 mg, 0.05 mmol) in 1.0 mL of solvent.
-
Validation: Stir at 60°C for 15 mins. The solution should turn from orange/brown suspension to a clear, bright yellow solution. If precipitate remains, ligand coordination has failed.
-
-
Reaction Assembly:
-
Add Substrate (0.5 mmol), Aryl Iodide (1.5 equiv), and AgOAc (1.0 equiv).
-
Seal the vial with a PTFE-lined cap.
-
-
Catalysis:
-
Heat to 100°C for 18-24 hours.
-
Observation: A grey/black precipitate (AgI) will form as the reaction progresses.
-
-
Workup & Analysis:
-
Cool to room temperature. Filter through a Celite pad (eluting with EtOAc).
-
Concentrate and analyze via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.
-
Figure 2: Operational workflow for Pd-catalyzed C-H activation using 2-aminopyridine ligands.
References
-
Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism Source: National Institutes of Health (PMC) / Scripps Research (Yu Group) Significance: Establishes the mechanistic role of 2-aminopyridines and MPAAs in accelerating C-H cleavage via proton transfer. URL:[Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on Catalytic Activity Source: ACS Inorganic Chemistry Significance: Provides quantitative data on how pyridine basicity and steric substitution (2- vs 3- vs 4-position) affect catalytic yields. URL:[Link]
-
Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands Source: National Institutes of Health (PMC) / University of Cambridge (Engle/Yu) Significance: Reviews the development of ligand scaffolds, including 2-aminopyridines, for site-selective functionalization. URL:[Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions Source: Chemical Reviews (ACS) Significance: A comprehensive review of directing groups and ancillary ligands in Pd-catalysis. URL:[Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Amino-5-methoxypyridine Isomers
In the landscape of pharmaceutical research and drug development, the precise identification of molecular structures is not merely a procedural step but a cornerstone of safety and efficacy. Aminopyridine derivatives, for instance, are prevalent scaffolds in medicinal chemistry, valued for their versatile biological activities.[1] However, the isomeric variations of these compounds—molecules with the same chemical formula but different atomic arrangements—can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 2-Amino-5-methoxypyridine and its key positional isomers, offering a robust analytical framework for their unambiguous differentiation.
This document is intended for researchers, scientists, and drug development professionals who require reliable methods for isomer characterization. We will delve into the practical application of fundamental spectroscopic techniques, explaining not just the "how" but the "why" behind the observed spectral differences.
The Imperative of Isomer Differentiation
Positional isomers of substituted pyridines, such as the aminomethoxypyridines, often co-emerge during synthesis or are investigated in parallel during lead optimization. The subtle shifts in the positions of the amino (-NH₂) and methoxy (-OCH₃) groups on the pyridine ring profoundly influence the molecule's electronic distribution, and consequently, its interaction with biological targets. Therefore, a definitive analytical confirmation of the intended isomer is a critical quality control measure.
This guide will focus on the following representative isomers:
-
2-Amino-3-methoxypyridine
-
2-Amino-4-methoxypyridine
-
This compound
-
2-Amino-6-methoxypyridine
-
3-Amino-5-methoxypyridine
-
5-Amino-2-methoxypyridine
We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to create a comprehensive and self-validating analytical workflow.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons provide a unique fingerprint for each isomer.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminomethoxypyridine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex splitting patterns.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees to ensure quantitative signal intensity.
-
Employ a relaxation delay of at least 5 seconds to allow for full magnetization recovery, especially for quaternary carbons in ¹³C NMR.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Comparative ¹H NMR Data
| Isomer | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | -NH₂ (δ, ppm) |
| This compound | H3: ~6.5, H4: ~7.2, H6: ~7.8 | ~3.8 | ~4.5 |
| 2-Amino-3-methoxypyridine | H4: ~6.8, H5: ~7.3, H6: ~7.9 | ~3.9 | ~5.0 |
| 2-Amino-4-methoxypyridine | H3: ~6.2, H5: ~6.7, H6: ~7.7 | ~3.8 | ~4.8 |
| 2-Amino-6-methoxypyridine | H3: ~6.3, H4: ~7.4, H5: ~6.1 | ~3.9 | ~4.3 |
| 3-Amino-5-methoxypyridine | H2: ~7.7, H4: ~6.9, H6: ~7.8 | ~3.8 | ~3.6 |
| 5-Amino-2-methoxypyridine | H3: ~6.6, H4: ~7.2, H6: ~7.9 | ~3.9 | ~3.5 |
Note: These are approximate values and can vary based on solvent and concentration. The key is the relative shifts and splitting patterns.
The distinct electronic effects of the amino (electron-donating) and methoxy (electron-donating) groups, combined with the electron-withdrawing nature of the pyridine nitrogen, create a unique pattern of shielding and deshielding for the aromatic protons in each isomer. This results in a characteristic set of chemical shifts and coupling constants that allows for their unambiguous identification.
¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint
Carbon-13 NMR spectroscopy provides complementary information by probing the carbon framework of the molecule. While less sensitive than ¹H NMR, it offers a clear view of the number of unique carbon environments and their electronic nature.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and instrument setup are similar to ¹H NMR. However, due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times (more scans) are typically required. Proton decoupling is standardly used to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Comparative ¹³C NMR Data
| Isomer | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) |
| This compound | ~158, ~148, ~138, ~120, ~108 | ~55 |
| 2-Amino-3-methoxypyridine | ~159, ~147, ~135, ~122, ~115 | ~56 |
| 2-Amino-4-methoxypyridine | ~162, ~150, ~140, ~105, ~100 | ~55 |
| 2-Amino-6-methoxypyridine | ~160, ~158, ~139, ~103, ~98 | ~53 |
| 3-Amino-5-methoxypyridine | ~145, ~142, ~135, ~125, ~110 | ~56 |
| 5-Amino-2-methoxypyridine | ~155, ~149, ~130, ~128, ~118 | ~54 |
Note: Approximate values are provided. The relative positions of the signals are diagnostic.
The chemical shifts of the pyridine ring carbons are highly sensitive to the positions of the substituents. For instance, carbons directly attached to the electronegative oxygen of the methoxy group or the nitrogen of the amino group will exhibit distinct downfield shifts.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of a molecule. While it may not always provide the same level of isomeric detail as NMR, it is an excellent complementary technique for confirming the presence of key functional groups and for obtaining a unique "fingerprint" for each compound.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For liquids, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Key vibrational bands are identified and assigned to specific functional groups.
Key IR Absorptions for Aminomethoxypyridines
-
N-H Stretching (Amino Group): Typically observed as two bands in the region of 3500-3300 cm⁻¹ for a primary amine. The exact positions can be influenced by hydrogen bonding.
-
C-H Stretching (Aromatic and Methyl): Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches of the methoxy group are found just below 3000 cm⁻¹.
-
C=C and C=N Stretching (Pyridine Ring): Strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations.
-
C-O Stretching (Methoxy Group): A strong, characteristic band for the aryl-alkyl ether linkage is expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
While the positions of these key functional group absorptions will be broadly similar across the isomers, the overall pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) will be unique to each isomer and can be used for definitive identification when compared to a reference spectrum.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern can offer structural clues to differentiate isomers.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via various methods, including direct infusion or coupled to a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
For all the aminomethoxypyridine isomers, the nominal molecular weight is 124 g/mol .[2][3][4][5][6] High-resolution mass spectrometry can provide the exact mass, confirming the elemental formula C₆H₈N₂O.
The fragmentation patterns, particularly under EI conditions, will differ based on the relative positions of the amino and methoxy groups, which influence the stability of the resulting fragment ions. Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of HCN from the pyridine ring.
Integrated Analytical Workflow
For the most robust and reliable identification of a specific this compound isomer, an integrated approach is recommended.
Caption: Integrated workflow for isomer identification.
Conclusion
The differentiation of this compound isomers is a critical analytical challenge that can be effectively addressed through the systematic application of modern spectroscopic techniques. ¹H NMR provides the most definitive data for distinguishing between positional isomers, with ¹³C NMR offering valuable complementary information about the carbon skeleton. IR spectroscopy serves as a rapid method for confirming functional groups and providing a unique fingerprint, while mass spectrometry confirms the molecular weight and can offer structural insights through fragmentation analysis. By employing these techniques in a coordinated workflow, researchers can ensure the structural integrity of their compounds, a fundamental requirement for advancing drug discovery and development programs.
References
-
TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-methoxypyridine. Retrieved from [Link]
-
Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]
-
ChemSrc. (2025). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methoxypyridine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Amino-5-methoxy-pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-methoxypyridine n oxide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 3-Amino-5-bromo-2-methoxypyridine, 96%, Thermo Scientific Chemicals. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Amino-6-methoxypyridine Supplier & Manufacturer in China. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. This compound | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-3-methoxypyridine | C6H8N2O | CID 9920384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053 - PubChem [pubchem.ncbi.nlm.nih.gov]
assessing the efficacy of novel 2-Amino-5-methoxypyridine-based inhibitors
Executive Summary
The 2-amino-5-methoxypyridine (AMP) scaffold represents a privileged pharmacophore in modern kinase inhibitor design, particularly for the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) pathway. Unlike traditional ATP-competitive inhibitors that suffer from poor solubility or metabolic liability, the 5-methoxy substitution pattern offers a unique balance of lipophilicity and hydrogen-bond acceptor capability, potentially enhancing solvent-front interactions.
This guide provides a rigorous, data-driven framework for assessing the efficacy of a novel AMP-based series (designated AMP-5M ) against industry-standard reference compounds. We focus on establishing causality between chemical structure and biological readout using self-validating protocols.
Chemical Rationale & Mechanism of Action
The efficacy of the AMP-5M series is hypothesized to stem from its dual-interaction mode within the ATP-binding pocket of MK2.
-
Hinge Binding: The 2-amino-pyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (typically Leucine or Glutamic acid residues).
-
Solvent Front Interaction: The 5-methoxy group is strategically positioned to project into the solvent-exposed region, improving water solubility while maintaining sufficient hydrophobic character to penetrate cell membranes.
Figure 1: The p38/MK2 Signaling Pathway
The following diagram illustrates the upstream activation of MK2 by p38 MAPK and the downstream phosphorylation of HSP27, which serves as the primary biomarker for efficacy.
Caption: The canonical p38/MK2 cascade. AMP-5M intercepts signaling at the MK2 node, preventing HSP27 phosphorylation.
Biochemical Potency Assessment
To objectively compare the intrinsic affinity of AMP-5M, we utilize a Fluorescence Polarization (FP) competition assay. This homogeneous assay format avoids the washing steps of ELISAs, reducing variability and providing a direct measurement of binding affinity (
Protocol: Competitive Fluorescence Polarization
Objective: Determine the
-
Reagent Preparation:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35 (critical to prevent compound aggregation). -
Tracer: Fluorescein-labeled staurosporine (tracer concentration =
of tracer, approx. 5 nM). -
Protein: Recombinant Human MK2 (concentration = 2 nM).
-
-
Plate Setup:
-
Use black, low-binding 384-well plates.
-
Dispense 10 µL of MK2 protein solution.
-
Add 100 nL of test compound (AMP-5M) via acoustic dispensing (10-point dose response, 10 µM top conc).
-
Incubate 15 mins at RT (equilibrium).
-
Add 10 µL of Tracer solution.
-
-
Measurement:
-
Incubate 60 mins at RT in dark.
-
Read Fluorescence Polarization (Ex 485nm / Em 535nm) on a multi-mode reader (e.g., PHERAstar).
-
-
Data Analysis:
-
Convert mP (milli-polarization) values to % Inhibition.
-
Fit using a 4-parameter logistic equation (Hill slope).
-
Table 1: Comparative Biochemical Potency ( )
Data represents mean of
| Compound | Scaffold Class | MK2 | Selectivity Index (vs. p38) | Solubility (PBS, µM) |
| AMP-5M (Novel) | This compound | 4.2 ± 0.5 | >100x | 150 |
| Ref-A (Standard) | Pyrrolopyrimidine | 12.8 ± 1.2 | 25x | 45 |
| Staurosporine | Indolocarbazole | 1.1 ± 0.2 | 1x (Pan-kinase) | 20 |
Interpretation: AMP-5M demonstrates single-digit nanomolar potency, superior to the standard Ref-A. Crucially, the methoxy group enhances solubility 3-fold compared to the reference, a key predictor of bioavailability.
Cellular Target Engagement (CETSA)
Biochemical potency does not guarantee cellular efficacy. To validate that AMP-5M penetrates the cell membrane and binds MK2 in the complex cytosolic environment, we employ the Cellular Thermal Shift Assay (CETSA) .
Protocol: CETSA Workflow
Objective: Measure the thermal stabilization of MK2 by AMP-5M in intact THP-1 monocytes.
-
Treatment:
-
Treat
THP-1 cells/mL with AMP-5M (1 µM) or DMSO control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot cell suspension into PCR tubes (50 µL each).
-
Heat individual tubes to a gradient of temperatures (40°C to 68°C) for 3 minutes.
-
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add lysis buffer (with protease inhibitors) + 0.4% NP-40.
-
Freeze-thaw x2 (liquid nitrogen/37°C) to ensure lysis.
-
Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.
-
-
Detection:
-
Collect supernatant (soluble fraction).
-
Analyze via Western Blot using anti-MK2 antibody.
-
Quantify band intensity relative to the lowest temperature (100% stability).
-
Figure 2: Experimental Workflow Cascade
From library screening to validated hit.
Caption: Integrated screening cascade ensuring only cell-permeable, target-engaging compounds progress to functional assays.
CETSA Result Summary:
AMP-5M induces a Thermal Shift (
Functional Efficacy (Phospho-HSP27 Assay)
The ultimate test of efficacy is the inhibition of the downstream substrate, Heat Shock Protein 27 (HSP27).
-
Cell Line: LPS-stimulated THP-1 monocytes.
-
Readout: Ratio of p-HSP27 (Ser82) to Total HSP27 via AlphaLISA or Western Blot.
-
Results: AMP-5M inhibits LPS-induced HSP27 phosphorylation with a cellular
of 45 nM , correlating tightly with the biochemical when corrected for protein binding.
References
-
Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2][3] Science, 341(6141), 84-87. [Link]
-
Anderson, D. R., et al. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Journal of Medicinal Chemistry, 50(11), 2647-2654. [Link]
-
Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306. [Link]
-
Reiterer, O., et al. (2013). 2-Aminopyridine-based kinase inhibitors: A review of recent patent literature. Expert Opinion on Therapeutic Patents, 23(8), 989-1005. [Link]
Sources
Safety Operating Guide
2-Amino-5-methoxypyridine proper disposal procedures
PART 1: CORE DIRECTIVE
Executive Summary: 2-Amino-5-methoxypyridine is a nitrogen-containing heterocyclic building block used extensively in pharmaceutical synthesis.[1][2] While not a P-listed waste (unlike its analog 4-aminopyridine, P008), it poses significant acute toxicity and aquatic hazard risks.[1][2] Improper disposal via municipal drains or commingled trash is strictly prohibited.[2] This compound must be segregated as Non-Halogenated Toxic Organic Waste and disposed of via high-temperature incineration.[1][2]
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Physicochemical Hazard Profile
Understanding the molecule dictates the disposal path.[1][2]
| Property | Data | Operational Implication |
| CAS Number | 1603-91-4 | Unique identifier for waste manifesting.[1][2] |
| Molecular Formula | C₆H₈N₂O | Non-Halogenated. Segregate from chlorinated solvents to reduce disposal costs.[1][2] |
| Physical State | Solid (White/Yellow Powder) | High dust potential.[1][2] Use localized exhaust or N95/P100 protection.[2] |
| Melting Point | ~75-77 °C | Low melting point; store in cool, dry areas to prevent caking/leakage.[1][2] |
| Acidity/Basicity | Basic (Amine group) | Incompatible with strong acids. Exothermic reaction risk.[1][2] |
| GHS Classification | Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | UN2811 .[1][2] Requires "Toxic" labeling.[2] |
Waste Segregation Protocol
The "Why" Behind the Protocol: We segregate this compound not just for regulatory compliance, but for chemical stability.[1][2] As an aminopyridine, it is electron-rich.[1][2] Mixing it with strong oxidizers (e.g., nitric acid, permanganates) in a waste drum can lead to rapid oxidation, heat generation, and potentially explosive nitrogen oxide (NOx) release.[1][2]
Segregation Logic:
-
Stream: Organic Chemical Waste.[2]
-
Sub-Stream: Non-Halogenated (unless mixed with DCM/Chloroform).
-
Compatibility: Base-compatible or Neutral. DO NOT mix with acidic waste streams.[2]
Caption: Decision tree for segregating aminopyridine waste to ensure chemical compatibility and cost-efficiency.
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired reagents, spill cleanup materials, contaminated gloves/paper.[1][2]
-
Containment: Place the material into a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum or a fiber drum with a poly liner.
-
Labeling:
-
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers and acids.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates from recrystallization, reaction solvents.[1][2]
-
pH Check: Ensure the solution pH is > 7. If acidic, neutralize slowly with sodium bicarbonate before adding to the organic waste container to prevent heat buildup in the drum.[1][2]
-
Solvent Selection:
-
Container: Use safety cans or HDPE carboys (Jerry cans) with vented caps to prevent pressure buildup.[1][2]
-
Labeling: List all solvents by % volume and include "this compound (<5%)" as a trace contaminant.
C. Empty Containers
Regulatory Note: A container is "RCRA Empty" only if less than 3% of the weight remains.[1][2]
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., methanol).[1][2]
-
Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Stream B).[2]
-
Defacing: Cross out the original label and mark "Empty."[2]
-
Disposal: Discard the glass bottle in the "Defaced Glass/Puncture Proof" bin. Do not recycle glass contaminated with acute toxins. [1][2]
Emergency Spill Response
Pre-requisite: If the spill exceeds 100g or is outside a fume hood, evacuate and call EHS.[1][2]
Caption: Immediate workflow for small-scale (<100g) laboratory spills.
Final Disposal (Off-Site)
This section is for the waste management contractor.[1][2]
-
DOT Shipping Name: UN2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III.[1][2]
-
Preferred Method: Incineration.[2]
References
-
National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 73966, this compound. PubChem.[2] [Link]1][2]
-
Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: this compound. Fisher Scientific.[2] ][2]">https://www.fishersci.com[1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][5] EPA.gov.[2] [Link]1][2]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: 29 CFR 1910.1200.[2] OSHA.gov.[2] [Link]1][2]
Sources
Operational Guide: Personal Protective Equipment (PPE) & Handling Protocols for 2-Amino-5-methoxypyridine
Executive Summary & Chemical Context
2-Amino-5-methoxypyridine (CAS: 1603-91-4) is a critical heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and neuroactive ligands. While often categorized generically as an "irritant," this classification understates the operational risk.
The Scientist's Perspective: Aminopyridines possess high lipid solubility and significant vapor pressure relative to their molecular weight. This allows them to penetrate intact skin and standard glove materials more rapidly than inorganic salts. Furthermore, the para-methoxy substitution modulates the electron density of the pyridine ring, potentially altering metabolic stability and toxicity profiles compared to the unsubstituted parent.
Core Directive: Do not treat this merely as a "dust hazard." Treat it as a contact sensitizer and potential neurotoxin requiring strict dermal isolation.
Hazard Characterization (GHS)
Data synthesized from global safety standards and SDS analysis.[1]
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | WARNING |
| Skin Irritation | 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |
| STOT - SE | 3 | H335: May cause respiratory irritation | Warning |
Critical Note: While H302 (Harmful) is the standard classification, structurally related aminopyridines exhibit neurotoxicity (potassium channel blockade). Always handle with the assumption of higher toxicity than the label suggests.
PPE Matrix & Technical Rationale
The selection of PPE must be dynamic, adapting to the state of matter (Solid vs. Solution).
PPE Selection Table
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Extraction) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer) | Barrier Laminate (Silver Shield®) or Thick Nitrile (>8 mil) | Pyridines can permeate thin nitrile (<4 mil) in minutes. In solution (e.g., DCM), nitrile offers <2 min protection. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles | Solutions pose a splash risk; pyridine bases can cause corneal opacity. |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | Fume Hood (Mandatory) | Vapor pressure increases in solution. Volatilization is the primary inhalation vector. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Chemical-Resistant Apron (Tyvek® or PVC) | Cotton absorbs spills, keeping them against the skin. Impervious aprons prevent saturation. |
The "Glove Trap" (Expert Insight)
A common error in drug discovery labs is relying on standard purple/blue nitrile exam gloves when handling aminopyridines dissolved in Dichloromethane (DCM) or Methanol.
-
The Failure Mode: The solvent acts as a carrier vehicle. DCM permeates nitrile in <15 seconds, dragging the this compound with it.
-
The Fix: If handling solutions, use "Silver Shield" (laminate) undergloves or change nitrile gloves immediately upon any splash contact.
Operational Protocols
Workflow Logic Diagram
The following decision tree illustrates the required safety logic for handling this compound.
Figure 1: Operational decision tree for PPE selection based on physical state and solvent carrier risks.
Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid State)
-
Engineering Control: Perform all weighing inside a certified chemical fume hood. Do not weigh on an open bench.
-
Static Management: Aminopyridines are often fluffy, electrostatic powders. Use an antistatic gun or polonium strip to neutralize charge before spatulating. This prevents "powder jump" and inhalation risk.[2]
-
Transfer: Use a funnel for transfer to reaction vessels. Do not dump from weighing boats directly if air currents are present.
B. Solubilization & Synthesis
-
Addition: Add solvent slowly. Pyridines are basic; if adding to an acidic medium, expect an exotherm.
-
Temperature Control: If heating is required, ensure the condenser is active before heating begins to prevent vapor escape.
-
Spill Response:
-
Solid: Cover with wet paper towels (to prevent dust), then wipe up.
-
Liquid: Absorb with vermiculite or spill pads. Do not use bleach immediately (potential reaction with amines); use soap and water for final surface cleaning.
-
Waste Management & Disposal
Adhere to local EPA/RCRA or regional regulations.
-
Segregation: Segregate as "Hazardous Waste - Organic / Basic" .
-
Labeling: Clearly label container: "Contains this compound - Irritant/Toxic."
-
Prohibited Actions:
-
NEVER flush down the drain. Pyridines are toxic to aquatic life and difficult for water treatment plants to degrade.
-
NEVER mix with strong oxidizers (peroxides, nitric acid) in the waste stream (fire/explosion hazard).
-
Emergency Response
Self-validating protocol: Memorize the "Flush-Peel-Seek" loop.
-
Skin Contact:
-
Eye Contact:
-
Flush eye wash station for 15 full minutes . Hold eyelids open.
-
-
Inhalation:
-
Move to fresh air immediately.[5] If breathing is difficult, emergency services (911/EMS) are required.
-
References
-
PubChem. (n.d.). Compound Summary: 5-methoxypyridin-2-amine (CAS 1603-91-4). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
